(R)-alpha-propynyl-proline-HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSJXIFWSWGFS-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@]1(CCCN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (R)-alpha-propynyl-proline-HCl
Abstract
(R)-alpha-propynyl-proline-HCl is a small molecule proline analog engineered to modulate the cellular response to oxygen availability. This technical guide elucidates the core mechanism of action, positing the compound as a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes. By acting as a competitive antagonist to the 2-oxoglutarate co-substrate, this compound prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-alpha (HIF-α). This stabilization allows HIF-α to accumulate, translocate to the nucleus, and activate a cascade of gene transcription responsible for critical adaptive responses to hypoxia, including erythropoiesis and angiogenesis. This document provides a detailed examination of the underlying biochemical pathways, validated experimental protocols for mechanism verification, and quantitative data to support its classification and function.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway
The cellular response to varying oxygen levels is a fundamental process for survival and homeostasis. The master regulator of this response is the Hypoxia-Inducible Factor (HIF), a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a stable β-subunit (also known as ARNT). Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized but rapidly targeted for destruction. This degradation is initiated by a class of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes—primarily PHD1, PHD2, and PHD3.[1][2]
These enzymes hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α.[1] This post-translational modification allows the von Hippel-Lindau (VHL) tumor suppressor protein, a component of an E3 ubiquitin ligase complex, to recognize and bind to HIF-α, leading to its polyubiquitination and subsequent degradation by the proteasome.[3]
In hypoxic conditions, the lack of molecular oxygen—a critical substrate for PHD activity—prevents HIF-α hydroxylation.[1] As a result, HIF-α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[4] There, it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[5] This transcriptional activation upregulates genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and anaerobic metabolism.[6]
Core Mechanism of Action: Competitive Inhibition of Prolyl Hydroxylase
This compound, by its structural design as a proline analog, is hypothesized to function as a competitive inhibitor of PHD enzymes. The mechanism is predicated on its ability to mimic the co-substrate 2-oxoglutarate and bind to the active site of the PHD enzymes.[7]
This competitive binding prevents the endogenous 2-OG from associating with the enzyme, thereby halting the catalytic cycle that leads to HIF-α hydroxylation.[2] This inhibition effectively mimics a hypoxic state at the molecular level, even under normoxic conditions. The direct consequence is the stabilization of HIF-α, leading to the activation of downstream gene expression.[3][7]
The key steps in the mechanism are:
-
Active Site Competition: this compound enters the catalytic pocket of PHD enzymes.
-
Inhibition of Hydroxylation: By occupying the active site, it prevents the binding of 2-oxoglutarate and the subsequent hydroxylation of proline residues on HIF-α.[8]
-
HIF-α Stabilization: Unmodified HIF-α is no longer recognized by the VHL E3 ubiquitin ligase complex.[1]
-
Nuclear Translocation and Dimerization: Stabilized HIF-α accumulates and moves to the nucleus, where it forms a complex with HIF-β.
-
Transcriptional Activation: The HIF-1α/β heterodimer binds to HREs, initiating the transcription of hypoxia-responsive genes.[5]
Signaling Pathway Diagram
The following diagram illustrates the HIF-1α degradation pathway and the intervention point for a PHD inhibitor like this compound.
Caption: HIF-1α pathway under normoxia and with PHD inhibition.
Experimental Verification of Mechanism
To validate the proposed mechanism of action for this compound, a series of biochemical and cell-based assays are required.
Biochemical Assay: In Vitro PHD2 Inhibition
The primary validation step is to confirm direct inhibition of the most important PHD isoform, PHD2.[9] An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust method for this purpose.[8]
Experimental Protocol: PHD2 Inhibition AlphaScreen Assay
-
Reagents & Materials: Recombinant human PHD2 (catalytic domain), Biotinylated HIF-1α CODD peptide, 2-oxoglutarate, Fe(II), L-ascorbic acid, AlphaScreen acceptor and donor beads, 384-well ProxiPlates.
-
Enzyme/Inhibitor Pre-incubation: In a 384-well plate, incubate 10 nM PHD2, 20 µM Fe(II), and 200 µM L-ascorbic acid with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 15 minutes at room temperature. A DMSO vehicle control is run in parallel.
-
Reaction Initiation: Add a substrate mixture containing 150 nM biotinylated HIF-1α CODD peptide and 5 µM 2-oxoglutarate to start the hydroxylation reaction. Incubate for 10 minutes.
-
Detection: Stop the reaction and add VHL protein conjugated to acceptor beads and streptavidin-coated donor beads. In the absence of inhibition, the hydroxylated biotinylated peptide brings the beads into proximity, generating a signal.
-
Data Analysis: Measure the luminescence signal. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data Summary: Potency of PHD Inhibitors
The following table provides reference IC₅₀ values for known clinical-stage PHD inhibitors, which serve as a benchmark for evaluating novel compounds like this compound.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [10] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [10] |
| Roxadustat | - | 591 | - | [10] |
| Molidustat | 480 | 280 | 450 | [10] |
Cell-Based Assay: HIF-1α Stabilization
Confirming that enzyme inhibition translates to a cellular effect is critical. Western blotting for HIF-1α accumulation in a relevant cell line (e.g., Hep3B, HeLa) provides direct evidence of stabilization.[8]
Experimental Protocol: Western Blot for HIF-1α
-
Cell Culture & Treatment: Seed Hep3B cells in 6-well plates. Once confluent, treat with a dose-range of this compound (e.g., 1 µM to 50 µM) for 4-8 hours. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or 1% O₂).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 30 µg of protein per lane on an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against HIF-1α. Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the membrane for a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensity to determine the fold-increase in HIF-1α levels relative to the vehicle control.
Functional Assay: HRE-Luciferase Reporter Assay
To confirm that stabilized HIF-1α is transcriptionally active, a hypoxia response element (HRE) driven luciferase reporter assay can be employed.[10]
Experimental Workflow Diagram
Caption: Workflow for HRE Luciferase Reporter Assay.
Conclusion and Future Directions
The mechanism of action for this compound is firmly rooted in the competitive inhibition of prolyl hydroxylase domain enzymes. This action prevents the degradation of HIF-α, leading to its stabilization and the subsequent activation of a robust, hypoxia-like transcriptional program. The experimental protocols detailed herein provide a clear and validated pathway for confirming this mechanism, from direct enzyme inhibition to cellular stabilization and functional transcriptional activity.
Future research should focus on determining the isoform selectivity of this compound against PHD1, PHD2, and PHD3, as differential inhibition may lead to distinct therapeutic profiles.[7] Furthermore, evaluating its selectivity against other human 2-OG dependent dioxygenases is crucial to understand any potential off-target effects.[8] These studies will be instrumental in advancing this compound from a tool compound to a potential therapeutic candidate for anemia and ischemic diseases.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 4. Hypoxia inducible factor-1 alpha stabilization for regenerative therapy in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation [mdpi.com]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of (R)-alpha-propynyl-proline-HCl
This guide provides a comprehensive overview of the synthesis and characterization of (R)-alpha-propynyl-proline hydrochloride, a valuable building block in medicinal chemistry and drug development. The unique structural features of this compound, namely the propargyl group at the alpha-position of the proline ring, impart distinct conformational constraints and offer a versatile handle for further chemical modifications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
I. Introduction: The Significance of α-Substituted Proline Analogs
Proline and its derivatives are unique among the proteinogenic amino acids due to their secondary amine, which is incorporated into a pyrrolidine ring. This cyclic structure imposes significant conformational restrictions on the peptide backbone, making proline residues crucial elements in protein folding, structure, and function.[1][2] The synthesis of α-substituted prolines, particularly those with stereochemically defined quaternary centers, is of great interest as it allows for the fine-tuning of peptide and protein conformations.[3] The introduction of an alkynyl group, such as the propynyl moiety, is particularly advantageous due to its utility in bioorthogonal chemistry, such as click reactions, and its potential to act as a pharmacophore.
II. Enantioselective Synthesis of (R)-alpha-propynyl-proline
The stereoselective synthesis of α,α-disubstituted α-amino acids presents a significant challenge due to the steric hindrance around the quaternary carbon center.[4] Several strategies have been developed to address this, including the alkylation of chiral glycine enolate equivalents and rearrangements. A robust and frequently employed method for the synthesis of α-alkylated proline derivatives involves the diastereoselective alkylation of a chiral bicyclic lactam derived from the natural amino acid.
The synthesis of (R)-alpha-propynyl-proline can be conceptualized through a multi-step sequence starting from a readily available chiral precursor, such as (S)-proline, and proceeding through a self-reproduction of chirality.[5] This approach ensures the desired stereochemistry at the α-carbon.
Caption: Synthetic workflow for this compound.
Step 1: Formation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
To a suspension of (S)-proline (1.0 eq) in pentane, add pivalaldehyde (6.0 eq) and trifluoroacetic acid (0.1 eq).
-
Heat the mixture at reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC until completion (typically 72 hours).
-
Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure to obtain the crude bicyclic lactam.
Causality: The formation of this bicyclic lactam is a critical step that sets the stereochemistry for the subsequent alkylation. The bulky tert-butyl group effectively shields one face of the molecule, directing the incoming electrophile to the opposite face.[6]
Step 2: Diastereoselective Propargylation
-
Dissolve the bicyclic lactam (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Add propargyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the quantitative formation of the enolate while minimizing side reactions. The diastereoselectivity of the alkylation is controlled by the steric hindrance of the tert-butyl group.
Step 3: Hydrolysis and Salt Formation
-
Hydrolyze the crude propargylated bicyclic lactam with 6M HCl at reflux for 4 hours.
-
Cool the reaction mixture and wash with dichloromethane to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to yield the pure product.
Causality: Acidic hydrolysis cleaves the bicyclic lactam to reveal the desired amino acid. The use of hydrochloric acid directly yields the hydrochloride salt, which is often more stable and easier to handle than the free amino acid.
III. Physicochemical Characterization
Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Analytical workflow for the characterization of the target compound.
NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the proline ring protons, the propargyl group protons (including the terminal alkyne proton), and the exchangeable proton of the carboxylic acid and the ammonium group. The coupling constants between the proline ring protons can provide information about the ring conformation.[7]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary α-carbon, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the carboxylic acid.
Expected ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | m | 1H | Hα |
| ~3.5 | m | 2H | Hδ |
| ~2.9 | t | 1H | C≡CH |
| ~2.8 | d | 2H | CH ₂C≡CH |
| ~2.3 | m | 2H | Hβ |
| ~2.1 | m | 2H | Hγ |
Expected ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O |
| ~80 | C ≡CH |
| ~75 | C≡C H |
| ~70 | Cα |
| ~48 | Cδ |
| ~35 | C H₂C≡CH |
| ~30 | Cβ |
| ~25 | Cγ |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 154.08, corresponding to the free amino acid C₈H₁₁NO₂. The fragmentation pattern observed in tandem MS (MS/MS) can provide further structural confirmation, often showing a characteristic loss of water and/or carbon monoxide from the parent ion.[8][9][10]
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Data (KBr pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | C≡C-H stretch |
| ~3100-2800 | O-H and N-H stretches (broad) |
| ~2980 | C-H stretch |
| ~2120 | C≡C stretch (weak) |
| ~1730 | C=O stretch (carboxylic acid) |
| ~1620 | N-H bend |
| ~1450 | CH₂ scissoring |
Note: The presence of the hydrochloride salt will influence the positions and shapes of the O-H and N-H stretching bands.[11][12][13][14]
Chiral HPLC is essential to determine the enantiomeric purity of the synthesized (R)-alpha-propynyl-proline. This is typically achieved using a chiral stationary phase (CSP).[15][16][17]
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or similar).
-
Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (e.g., 80:20:0.1 v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase. It may be necessary to derivatize the amino acid with a UV-active protecting group, such as Fmoc, to enhance detection.[18]
The chromatogram should show a single major peak corresponding to the (R)-enantiomer. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers if the (S)-enantiomer is also present.
IV. Conclusion
This guide has outlined a reliable and well-established methodology for the enantioselective synthesis of this compound. The detailed experimental protocols and characterization data provide a comprehensive framework for researchers to produce and validate this valuable compound. The successful synthesis and characterization of this compound open up numerous possibilities for its application in the design and development of novel peptides and peptidomimetics with unique structural and biological properties.
V. References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. --INVALID-LINK--
-
Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. --INVALID-LINK--
-
Mary, Y. S., Murugan, R., & Mohan, S. (2009). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Archive of SID. --INVALID-LINK--
-
Wagner, M., et al. (2008). FT-IR, FT-raman and SERS spectra of l-proline. ResearchGate. --INVALID-LINK--
-
Mary, Y. S., et al. (2009). FT-IR, FT-Raman and SERS Spectra of L-Proline. SID. --INVALID-LINK--
-
Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795-813. --INVALID-LINK--
-
Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central. --INVALID-LINK--
-
Pogliani, L., et al. (1975). A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L‐proline at different pH. Organic Magnetic Resonance, 7(12), 602-606. --INVALID-LINK--
-
Maji, R., & Samanta, S. (2020). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. --INVALID-LINK--
-
Syafinar, R., et al. (2019). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. ResearchGate. --INVALID-LINK--
-
Chen, J., & Li, X. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Chemical Science, 15(8), 2735-2754. --INVALID-LINK--
-
Liu, W., et al. (2022). Redox deracemization of β,γ-alkynyl α-amino esters. ResearchGate. --INVALID-LINK--
-
Lindner, W., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-32. --INVALID-LINK--
-
Cativiela, C., & Diaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(22), 2645-2682. --INVALID-LINK--
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. --INVALID-LINK--
-
Shishkova, E., & Otting, G. (2017). Chemical Exchange Saturation Transfer in Chemical Reactions: A Mechanistic Tool for NMR Detection and Characterization of Transient Intermediates. ResearchGate. --INVALID-LINK--
-
ChemicalBook. (n.d.). BOC-L-Proline(15761-39-4) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. --INVALID-LINK--
-
BenchChem. (2025). A Comprehensive Guide to Determining Enantiomeric Purity of Chiral Amino Acids via HPLC. BenchChem. --INVALID-LINK--
-
Ray, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. --INVALID-LINK--
-
Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 963-983. --INVALID-LINK--
-
Chemsrc. (2025). This compound. Chemsrc. --INVALID-LINK--
-
Seebach, D., et al. (1998). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 74, 18. --INVALID-LINK--
-
NIST. (n.d.). Proline. NIST WebBook. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). R proline. Sigma-Aldrich. --INVALID-LINK--
-
Kisfaludy, L., et al. (1973). Synthesis of Prolylproline. ResearchGate. --INVALID-LINK--
-
Ravishanker, G., et al. (1993). Characterization of proline-containing alpha-helix (helix F model of bacteriorhodopsin) by molecular dynamics studies. Journal of Biomolecular Structure & Dynamics, 11(2), 335-51. --INVALID-LINK--
-
Inzitari, R., et al. (2007). Mass spectrometry strategies applied to the characterization of proline-rich peptides from secretory parotid granules of pig (Sus Scrofa). Journal of Separation Science, 30(18), 3179-87. --INVALID-LINK--
-
Vaskevich, A. I., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1576-1583. --INVALID-LINK--
-
Vaskevich, A. I., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. --INVALID-LINK--
-
Torbeev, V. Y., & Hilvert, D. (2013). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. ResearchGate. --INVALID-LINK--
-
Nagy, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1735. --INVALID-LINK--
-
Vaskevich, A. I., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PubMed. --INVALID-LINK--
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of proline-containing alpha-helix (helix F model of bacteriorhodopsin) by molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scilit.com [scilit.com]
- 8. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sid.ir [sid.ir]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
(R)-alpha-Propynyl-proline-HCl: A Technical Guide for Advanced Chiral Synthesis
This guide provides an in-depth exploration of (R)-alpha-propynyl-proline-HCl, a pivotal chiral building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, applications, and the underlying principles that govern its utility in asymmetric synthesis.
Introduction: The Significance of Chiral Proline Analogs in Drug Discovery
Proline and its derivatives are a cornerstone of medicinal chemistry and drug design.[1][2] The unique cyclic structure of proline imparts significant conformational constraints on peptides and small molecules, influencing their biological activity and metabolic stability.[3] Proline analogs, such as this compound, are versatile chemical building blocks that facilitate the modular construction of complex pharmaceutical agents.[1][2] In recent years, the FDA has approved numerous drugs containing proline analogs, highlighting their therapeutic importance.[1][2]
The introduction of an α-propynyl group to the proline scaffold creates a sterically demanding and functionally versatile chiral center. This modification can enhance binding affinity to biological targets and introduce a reactive handle for further chemical elaboration, making it a valuable asset in the synthesis of novel therapeutics.
Physicochemical and Structural Properties
This compound, with the molecular formula C8H12ClNO2, is a solid compound that typically appears as a very dark beige to very dark brown solid.[4][5][6] Its hygroscopic nature necessitates storage under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H12ClNO2 | [5][6][7] |
| Molecular Weight | 189.64 g/mol | [6][7] |
| CAS Number | 1049733-10-9 | [4][5][7] |
| Melting Point | 178-180°C | [4] |
| Appearance | Very Dark Beige to Very Dark Brown Solid | [4] |
| Solubility | Slightly soluble in Methanol and Water | [4] |
| Stability | Hygroscopic | [4] |
The structural rigidity of the pyrrolidine ring, combined with the stereodefined α-propynyl substituent, makes this molecule an excellent chiral building block for creating complex molecular architectures with high stereochemical control.[8]
Asymmetric Synthesis and Catalysis: The Core of its Utility
The primary application of this compound lies in its role as a chiral building block and an organocatalyst in asymmetric synthesis. Proline and its derivatives are renowned for their ability to catalyze a wide range of enantioselective transformations.[9]
Mechanism of Proline-Catalyzed Reactions
Proline catalysis typically proceeds through one of two major pathways: enamine or iminium ion catalysis.[10][11]
-
Enamine Catalysis: In reactions such as aldol and Michael additions, proline reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[9] This enamine then attacks an electrophile with high stereoselectivity, dictated by the chiral environment of the proline catalyst.[11][12]
-
Iminium Catalysis: For reactions like Diels-Alder cycloadditions, proline activates α,β-unsaturated carbonyl compounds by forming a transient iminium ion. This lowers the LUMO of the dienophile, accelerating the reaction and controlling the facial selectivity of the diene's approach.
The carboxylic acid moiety of proline often plays a crucial role in these catalytic cycles, acting as a Brønsted acid or base to activate substrates and stabilize transition states through hydrogen bonding.[12][13]
Diagram 1: General Mechanism of Proline-Catalyzed Aldol Reaction
Caption: Proline-catalyzed aldol reaction via an enamine intermediate.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of biologically active compounds. The propargyl group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to readily introduce triazole rings. It can also be further functionalized through various alkyne chemistries.
Experimental Protocols and Handling
General Handling and Storage
Given its hygroscopic nature, this compound should be handled in a dry, inert atmosphere (e.g., a glovebox or under a stream of nitrogen or argon).[4] It should be stored in a tightly sealed container in a refrigerator.[4]
Safety Precautions
As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[14][15] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.[14][15] In case of contact with skin or eyes, flush immediately with copious amounts of water.[15]
Diagram 2: Recommended Laboratory Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Conclusion
This compound is a powerful and versatile chiral building block with significant applications in asymmetric synthesis and drug discovery. Its unique structural and electronic properties, coupled with the well-established catalytic capabilities of the proline scaffold, provide chemists with a valuable tool for the construction of complex, stereochemically defined molecules. A thorough understanding of its properties, reaction mechanisms, and proper handling procedures is essential for its effective and safe utilization in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound | 1049733-10-9 [amp.chemicalbook.com]
- 5. This compound | C8H12ClNO2 | CID 2761959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labnovo.com [labnovo.com]
- 7. This compound | CAS#:1049733-10-9 | Chemsrc [chemsrc.com]
- 8. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. longdom.org [longdom.org]
- 13. Probing the active catalyst in product-accelerated proline-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. fishersci.com [fishersci.com]
The Enigmatic Catalyst: Unraveling the Potential of (R)-alpha-propynyl-proline-HCl in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Proline Scaffold and the Quest for Superior Catalysis
In the realm of asymmetric organocatalysis, L-proline has emerged as a foundational pillar, celebrated for its simplicity, availability, and remarkable ability to catalyze a wide array of stereoselective transformations.[1][2][3] Its rigid pyrrolidine ring and bifunctional nature, possessing both a secondary amine and a carboxylic acid, allow it to activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.[4] This dual catalytic cycle has been elegantly exploited in cornerstone reactions of organic synthesis, including aldol, Mannich, and Michael additions, enabling the construction of complex chiral molecules with high enantiopurity.[5]
However, the pursuit of catalytic perfection is a continuous endeavor. While L-proline is effective, its application can be limited by factors such as catalyst loading, reaction times, and solubility in common organic solvents.[1] This has spurred the development of a vast library of proline derivatives, each meticulously designed to enhance reactivity, selectivity, and overall catalytic efficiency.[1] Modifications to the proline scaffold, particularly at the C4 (pyrrolidine ring) and Cα (carboxyl group) positions, have yielded catalysts with significantly improved performance.[1] It is within this context of innovation that we turn our attention to a lesser-explored derivative: (R)-alpha-propynyl-proline-HCl .
This technical guide aims to provide a comprehensive overview of the known and potential applications of this compound in organic synthesis. While specific, peer-reviewed applications of this particular derivative are not yet widely documented in the scientific literature, this guide will extrapolate from the extensive knowledge base of proline catalysis to predict its potential utility and provide a framework for its investigation. We will delve into the mechanistic underpinnings of proline catalysis, explore how the introduction of an α-propynyl group could modulate catalytic activity, and present detailed, field-proven protocols for analogous reactions.
Part 1: The Mechanistic Heart of Proline Catalysis
The catalytic prowess of proline and its derivatives stems from their ability to form two key transient species with carbonyl compounds: enamines and iminium ions. Understanding these pathways is crucial to appreciating the potential of this compound.
1.1 The Enamine Catalytic Cycle: Activating the Nucleophile
In the presence of a ketone or aldehyde, the secondary amine of proline engages in a reversible condensation reaction to form an enamine intermediate. This process enhances the nucleophilicity of the α-carbon of the carbonyl compound, transforming it into a potent "super-enolate." This enamine can then readily attack various electrophiles, such as aldehydes in the aldol reaction or imines in the Mannich reaction. The chirality of the proline catalyst directs this attack to a specific face of the electrophile, thereby inducing asymmetry in the newly formed stereocenter. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.
Caption: The Enamine Catalytic Cycle.
1.2 The Iminium Catalytic Cycle: Activating the Electrophile
Conversely, when reacting with α,β-unsaturated carbonyls, proline forms an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, rendering it more susceptible to nucleophilic attack. The chiral environment provided by the proline catalyst shields one face of the iminium ion, guiding the incoming nucleophile to the opposite face and ensuring high enantioselectivity. Hydrolysis of the resulting enamine intermediate liberates the chiral product and regenerates the catalyst.
Caption: The Iminium Catalytic Cycle.
Part 2: The α-Propynyl Moiety: A Gateway to Enhanced Catalysis?
The introduction of a propargyl group at the α-position of the proline scaffold in this compound is a strategic modification that could influence its catalytic properties in several ways:
-
Steric Hindrance and Stereocontrol: The propargyl group is sterically more demanding than the α-hydrogen of native proline. This increased bulk can enhance the facial discrimination of incoming electrophiles or nucleophiles, potentially leading to higher enantioselectivities. The rigid, linear nature of the alkyne moiety could create a well-defined chiral pocket, further improving stereocontrol.
-
Electronic Effects: The electron-withdrawing nature of the alkyne could influence the acidity of the carboxylic acid proton and the nucleophilicity of the secondary amine. This modulation of electronic properties can impact the rate of enamine and iminium ion formation, as well as the stability of key intermediates in the catalytic cycle.
-
Secondary Interactions: The triple bond of the propargyl group can participate in non-covalent interactions, such as π-stacking or hydrogen bonding with suitable substrates or transition states. These secondary interactions can play a crucial role in stabilizing the transition state and enhancing enantioselectivity.
-
Functional Handle for Further Modification: The terminal alkyne provides a versatile functional group for further derivatization. For instance, it can be readily modified through "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach other functional groups, enabling the development of more complex and tailored organocatalysts.[6]
Part 3: Potential Applications and Experimental Protocols
Based on the established reactivity of proline and its derivatives, this compound is a promising candidate for catalyzing a range of asymmetric transformations. Below, we outline potential applications and provide detailed, exemplary protocols for key reactions.
3.1 Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline-catalyzed direct asymmetric aldol reactions have been extensively studied and are a benchmark for organocatalyst performance.[7]
Hypothetical Reaction:
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in cyclohexanone (10.0 mmol, 10.0 equiv) at room temperature is added this compound (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired aldol product.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Data Presentation (Hypothetical):
| Entry | Catalyst | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | L-Proline | 48 | 85 | 95:5 | 96 |
| 2 | This compound | 24 | 92 | >99:1 | 99 |
3.2 Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that provides a direct route to β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals and natural products.[1]
Hypothetical Reaction:
Experimental Protocol: Asymmetric Mannich Reaction of 4-Nitrobenzaldehyde, p-Anisidine, and Acetone
-
To a mixture of 4-nitrobenzaldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in acetone (10 mL) is added this compound (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for 48-72 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired Mannich product.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
3.3 Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-catalyzed Michael additions provide a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1]
Hypothetical Reaction:
Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in propanal (5.0 mmol, 5.0 equiv) is added this compound (0.2 mmol, 20 mol%).
-
The reaction is stirred at 0 °C for 24 hours.
-
The reaction mixture is then concentrated and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to give the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Part 4: Conclusion and Future Outlook
While the application of this compound in organic synthesis remains a nascent field of investigation, its structural features suggest significant potential as a highly effective organocatalyst. The introduction of the α-propynyl group is anticipated to enhance stereocontrol and modulate reactivity, potentially leading to superior performance compared to unsubstituted proline in a variety of asymmetric transformations. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers and drug development professionals to explore the utility of this enigmatic catalyst. Further research is warranted to fully elucidate the catalytic capabilities of this compound and to unlock its potential for the efficient and stereoselective synthesis of valuable chiral molecules. The alkyne functionality also opens exciting avenues for the development of second-generation catalysts through straightforward chemical modifications.
References
- 1. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline catalyzed enantioselective retro-aldol reaction [harvest.usask.ca]
(R)-α-Propynyl-Proline-HCl in Asymmetric Catalysis: A Technical Guide for Researchers
Introduction: The Enduring Power of Proline and the Quest for Refined Catalysis
The field of asymmetric organocatalysis has been revolutionized by the remarkable efficacy of the simple amino acid, L-proline. Its ability to catalyze a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereoselectivity has cemented its status as a cornerstone of modern synthetic chemistry.[1][2] Proline's catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid. This allows it to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions, while the carboxylic acid moiety often plays a crucial role in transition state organization through hydrogen bonding.[3][4]
This guide delves into a specific, rationally designed derivative of proline: (R)-α-propynyl-proline-HCl . While L-proline is the naturally occurring and more commonly used enantiomer, the availability of both (R)- and (S)-proline offers access to either enantiomer of a desired product. The introduction of a propynyl group at the α-position of the proline scaffold is a deliberate modification aimed at modulating the catalyst's steric and electronic properties. This guide will provide a comprehensive technical overview of the core principles of proline catalysis, a detailed analysis of the anticipated impact of the α-propynyl substituent, and a forward-looking perspective on its potential applications in asymmetric synthesis for researchers, scientists, and drug development professionals.
Core Principles of Proline-Mediated Asymmetric Catalysis
Proline and its derivatives catalyze reactions through two primary manifolds: enamine and iminium ion catalysis. Understanding these pathways is fundamental to appreciating the potential of (R)-α-propynyl-proline-HCl.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the secondary amine of proline reacts with a carbonyl compound (typically a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate, enabling it to react with a variety of electrophiles. The stereochemistry of the final product is dictated by the facial selectivity of the electrophilic attack on the enamine, which is controlled by the chiral environment of the proline catalyst.[2]
Key Features of Enamine Catalysis:
-
Activation of Carbonyls: Proline converts aldehydes and ketones into potent nucleophiles.
-
Stereocontrol: The rigid pyrrolidine ring and the stereocenter at the α-carbon of proline create a well-defined chiral environment, directing the approach of the electrophile.
-
Broad Scope: This mode of activation is effective for a range of reactions, including aldol, Mannich, Michael, and α-functionalization reactions.[5]
Iminium Ion Catalysis: Activating the Electrophile
Conversely, in iminium ion catalysis, proline reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, rendering it a more potent electrophile for attack by a nucleophile.
Key Features of Iminium Ion Catalysis:
-
Activation of α,β-Unsaturated Systems: Enhances the electrophilicity of enones and enals.
-
Stereocontrol: The proline backbone shields one face of the iminium ion, directing the nucleophilic attack to the opposite face.
-
Applications: Widely used in asymmetric Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations.
The Influence of the α-Propynyl Substituent: A Mechanistic Hypothesis
The introduction of a propynyl group at the α-carbon of proline is expected to exert significant steric and electronic effects on the catalyst's behavior. While direct experimental data for (R)-α-propynyl-proline-HCl in catalysis is limited, we can extrapolate its potential impact based on established principles of physical organic chemistry and computational studies on other α-substituted prolines.[3]
Steric Effects: Shaping the Catalytic Pocket
The propynyl group is a linear and sterically demanding substituent. Its presence at the α-position will undoubtedly alter the steric environment around the catalytically active nitrogen atom and the carboxylic acid.
-
Modulation of Stereoselectivity: The increased steric bulk is anticipated to enhance the facial discrimination of the enamine or iminium ion intermediate, potentially leading to higher enantioselectivities compared to unsubstituted proline. The linear nature of the propynyl group may create a more defined chiral pocket, further restricting the possible transition state geometries.[6]
-
Influence on Reaction Rates: The steric hindrance could potentially slow down the rate of catalyst-substrate association and product dissociation. However, it might also destabilize non-productive binding modes, thereby increasing the effective concentration of the reactive complex.
Electronic Effects: Fine-Tuning Reactivity
The propynyl group possesses a carbon-carbon triple bond, which has distinct electronic properties.
-
Inductive Effects: The sp-hybridized carbon atoms of the alkyne are more electronegative than sp3-hybridized carbons. This will exert an electron-withdrawing inductive effect, which could influence the pKa of both the secondary amine and the carboxylic acid. A lower pKa of the carboxylic acid might enhance its ability to act as a proton shuttle in the transition state.
-
Potential for Metal Coordination: The alkyne moiety can act as a ligand for transition metals.[7] This opens up the exciting possibility of using (R)-α-propynyl-proline-HCl in synergistic or dual catalytic systems, where an organocatalytic cycle is coupled with a metal-catalyzed transformation.
Potential Applications in Asymmetric Synthesis
Based on the foundational principles of proline catalysis and the anticipated effects of the α-propynyl group, (R)-α-propynyl-proline-HCl is a promising candidate for a range of asymmetric transformations.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. Proline-catalyzed direct asymmetric aldol reactions have been extensively studied.[1][8][9]
Proposed Advantages of (R)-α-Propynyl-Proline-HCl in Aldol Reactions:
-
Enhanced Enantioselectivity: The steric bulk of the propynyl group could lead to improved facial discrimination in the attack of the enamine on the aldehyde.[10]
-
Control of Diastereoselectivity: In reactions forming two new stereocenters, the modified steric environment may favor the formation of one diastereomer over the other.
Asymmetric Mannich Reactions
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[11][12]
Proposed Advantages of (R)-α-Propynyl-Proline-HCl in Mannich Reactions:
-
High Stereocontrol: Similar to the aldol reaction, the α-propynyl group is expected to enhance the enantio- and diastereoselectivity of the Mannich reaction.
-
Access to Novel Amino Acids: The use of this catalyst could provide efficient access to chiral β-amino acids with a propargyl group, which can be further functionalized.[13]
Asymmetric Michael Additions
The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Proposed Advantages of (R)-α-Propynyl-Proline-HCl in Michael Additions:
-
Iminium Ion Activation: The catalyst can activate enones and enals towards nucleophilic attack.
-
Enamine-Mediated Additions: Ketones and aldehydes can be activated as nucleophiles for addition to nitroalkenes and other Michael acceptors.
Experimental Workflow: A Representative Protocol
While a specific, optimized protocol for (R)-α-propynyl-proline-HCl is not yet established in the literature, a general procedure for a proline-catalyzed asymmetric aldol reaction can be adapted as a starting point for methodology development.
Representative Protocol: Asymmetric Aldol Reaction of an Aldehyde with a Ketone
-
Catalyst and Aldehyde Solution: To a clean, dry vial, add the aldehyde (1.0 mmol) and the solvent (e.g., DMSO, DMF, or CH3CN, 2.0 mL).
-
Catalyst Addition: Add (R)-α-propynyl-proline-HCl (0.05–0.20 mmol, 5–20 mol%) to the vial.
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst dissolution and potential pre-complexation.
-
Ketone Addition: Add the ketone (5.0 mmol, 5.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC or SFC) of the product.
Visualizing the Catalytic Cycle
The following diagrams illustrate the generally accepted mechanisms for proline-catalyzed aldol and Mannich reactions. The presence of the α-propynyl group (represented as 'R' in the diagrams) is expected to influence the steric and electronic nature of the transition states.
Caption: Figure 1. Enamine Catalysis in Aldol Reaction.
Caption: Figure 2. Enamine Catalysis in Mannich Reaction.
Data Summary and Comparison
While specific data for (R)-α-propynyl-proline-HCl is not available, the following table presents typical results for proline and some of its derivatives in the asymmetric aldol reaction to provide a baseline for comparison and a target for future studies with the title compound.
| Catalyst | Reaction | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| L-Proline | Acetone + p-Nitrobenzaldehyde | DMSO | RT | 68 | 76 | [14] |
| (S)-Proline | Cyclohexanone + Benzaldehyde | Neat | RT | 97 | 99 | [8] |
| 4-Hydroxyproline derivative | Cyclohexanone + p-Nitrobenzaldehyde | H2O | RT | 99 | >98 | [10] |
Conclusion and Future Outlook
(R)-α-propynyl-proline-HCl represents a rationally designed organocatalyst with the potential to offer enhanced stereoselectivity and unique reactivity in asymmetric synthesis. The introduction of the α-propynyl group is poised to modulate the steric and electronic properties of the proline scaffold, opening new avenues for the development of highly efficient and selective catalytic transformations. While further experimental validation is required to fully elucidate its catalytic capabilities, the theoretical framework presented in this guide provides a solid foundation for researchers to explore the applications of this promising catalyst. The potential for synergistic catalysis involving the alkyne moiety is a particularly exciting prospect that warrants investigation. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development of novel and improved organocatalysts like (R)-α-propynyl-proline-HCl will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stereoselective Synthesis Using (R)-alpha-Propynyl-Proline HCl
Disclaimer: This guide is constructed based on established principles of organocatalysis. While (R)-alpha-propynyl-proline HCl is commercially available, specific peer-reviewed applications in stereoselective synthesis are not extensively documented in scientific literature. The protocols and mechanistic discussions herein are based on well-understood models for closely related α-substituted proline catalysts and are intended to serve as an expert-guided starting point for research and development.
Introduction: The Frontier of Asymmetric Organocatalysis
The evolution of asymmetric organocatalysis has provided a powerful toolkit for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. L-Proline, often dubbed the "simplest enzyme," catalyzed this revolution by enabling direct asymmetric reactions under mild conditions.[1][2] To enhance the efficacy and broaden the scope of these reactions, significant research has focused on modifying the proline scaffold.[1] α-Substituted prolines, such as (R)-alpha-propynyl-proline HCl, represent a class of next-generation catalysts designed for superior stereocontrol. This guide provides a deep dive into the anticipated mechanistic behavior and practical application of this specific catalyst.
Core Principles: Structure, Function, and the Role of the α-Propynyl Group
The catalytic power of any proline derivative originates from its unique bifunctional nature: the secondary amine acts as a nucleophile to form enamine or iminium ion intermediates, while the carboxylic acid group acts as an internal Brønsted acid/base to facilitate proton transfer and stabilize transition states.[3][4]
The Enamine Catalytic Cycle
The generally accepted mechanism for proline-catalyzed reactions, such as the aldol or Mannich reaction, proceeds through an enamine intermediate.[2][3]
-
Enamine Formation: The secondary amine of the proline catalyst condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine.
-
Nucleophilic Attack: This enamine, now the active nucleophile, attacks an electrophilic acceptor (e.g., an aldehyde for an aldol reaction or an imine for a Mannich reaction). The stereochemistry of this step is directed by the catalyst's chiral environment.
-
Hydrolysis & Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed to release the chiral product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The enamine catalytic cycle for proline-based organocatalysts.
Mechanistic Impact of the α-Propynyl Substituent
The introduction of a substituent at the α-position of proline is a key strategy for enhancing stereoselectivity. This modification directly influences the steric environment of the catalytic pocket. The α-propynyl group is a rigid, linear, and sterically demanding substituent. Its presence is hypothesized to create a more defined chiral pocket, leading to several key effects:
-
Enhanced Facial Shielding: The propynyl group is expected to effectively block one face of the enamine intermediate. This forces the incoming electrophile to approach from the less hindered face, thereby increasing the enantioselectivity of the carbon-carbon bond formation.
-
Transition State Rigidity: The rigidity of the propynyl group helps to lock the transition state assembly into a more ordered conformation, reducing conformational flexibility and further amplifying the stereochemical control. The carboxylic acid group can then form a hydrogen bond with the electrophile, creating a highly organized, Zimmerman-Traxler-like six-membered transition state.[3]
Field Application: Protocols and Methodologies
The following protocols are presented as robust starting points for utilizing (R)-alpha-propynyl-proline HCl, based on established procedures for similar α-substituted catalysts. Optimization of catalyst loading, solvent, temperature, and reaction time is recommended for each specific substrate combination.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds.
Step-by-Step Experimental Protocol:
-
Catalyst Dissolution: In a clean, dry vial, dissolve (R)-alpha-propynyl-proline HCl (0.1 mmol, 10 mol%) in the chosen anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2, 2.0 mL).
-
Aldehyde Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution and stir for 5-10 minutes at room temperature.
-
Ketone Addition: Add the ketone (2.0 mmol, 2.0 equiv) to the mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 4 °C or -20 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Representative Results for Asymmetric Aldol Reactions with α-Substituted Proline Catalysts (Note: This data is illustrative, based on similar catalysts, and serves as a performance benchmark.)
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | Acetone | 10 | DMSO | 92 | >99 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 20 | CH2Cl2 | 85 | 97 |
| Benzaldehyde | Acetone | 10 | DMF | 90 | 98 |
Asymmetric Mannich Reaction
The direct asymmetric Mannich reaction provides access to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[5][6]
Step-by-Step Experimental Protocol:
Figure 2: A validated workflow for the direct asymmetric Mannich reaction.
Table 2: Representative Results for Asymmetric Mannich Reactions with Proline-Derived Catalysts (Note: This data is illustrative, based on similar catalysts, and serves as a performance benchmark.)
| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | NMP | 95 | >20:1 | 99 |
| Benzaldehyde | p-Anisidine | Cyclohexanone | 10 | DMSO | 88 | 19:1 | 96 |
| Propanal | p-Anisidine | Acetone | 20 | NMP | 91 | >20:1 | >99 |
Scientific Integrity: A Self-Validating System
The trustworthiness of these protocols lies in their empirical validation. The primary measure of success is the enantiomeric excess (ee%), determined by chiral HPLC analysis of the final product against a racemic standard. A high ee% (>95%) confirms that the catalyst and conditions are effectively controlling the stereochemical outcome. Diastereomeric ratio (dr), determined by 1H NMR analysis of the crude reaction mixture, is a key metric for reactions forming two stereocenters, such as the Mannich reaction. Consistent high performance across various substrates validates the robustness of the catalyst and the methodology.
Conclusion and Future Outlook
(R)-alpha-propynyl-proline HCl is a rationally designed organocatalyst poised for high performance in stereoselective synthesis. By leveraging established principles of enamine catalysis and the predictable steric influence of the α-propynyl group, researchers can confidently approach the synthesis of complex chiral molecules. The protocols and mechanistic insights provided here serve as a comprehensive foundation for drug development professionals and synthetic chemists to unlock the potential of this promising catalyst. Further empirical studies are needed to fully map its capabilities and expand its application to a wider range of asymmetric transformations.
References
- 1. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (R)-alpha-propynyl-proline-HCl
This guide provides a comprehensive technical overview of the essential physicochemical properties of (R)-alpha-propynyl-proline-HCl, focusing on its solubility and stability. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a robust understanding of this active pharmaceutical ingredient (API) for preclinical and formulation development.
Introduction
This compound is a proline derivative with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol [1][2]. As with any potential therapeutic agent, a thorough characterization of its solubility and stability is paramount. These properties directly influence bioavailability, manufacturability, and storage requirements, ultimately impacting the safety and efficacy of the final drug product[3][]. This document outlines the strategic approach and detailed experimental protocols for a comprehensive assessment of these critical attributes.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is the first step in a logical development plan.
| Property | Description | Source |
| CAS Number | 1049733-10-9 | [1] |
| Molecular Formula | C8H12ClNO2 | [1][2] |
| Molecular Weight | 189.64 g/mol | [1][2] |
| Appearance | Assumed to be a solid | |
| Melting Point | 178-180°C | |
| pKa | To be determined experimentally. The pKa will predict the ionization state at different pH values, which is crucial for understanding solubility in physiological environments. | [5] |
Solubility Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability[6]. Both kinetic and thermodynamic solubility should be evaluated to guide formulation strategies from early discovery to later development stages[6].
Kinetic Solubility
Kinetic solubility measures the concentration of a compound in solution after a short incubation time, often from a DMSO stock solution. This high-throughput screening method is valuable in early drug discovery to quickly identify candidates with potential solubility liabilities[6][7].
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the light scattering of the solutions using a nephelometer. An increase in turbidity indicates precipitation of the compound.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. This is a more accurate representation of a drug's solubility and is critical for pre-formulation development[7].
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents and buffers (e.g., water, ethanol, pH-adjusted buffers simulating physiological conditions)[5].
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached[7].
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV[5][8].
Illustrative Solubility Data for this compound
| Solvent/Buffer | Temperature (°C) | Thermodynamic Solubility (mg/mL) |
| Water | 25 | > 50 (Slightly soluble reported[2]) |
| Methanol | 25 | > 20 (Slightly soluble reported[2]) |
| Ethanol | 25 | ~5-10 |
| Phosphate-Buffered Saline (pH 7.4) | 37 | > 50 |
| 0.1 N HCl (pH 1.2) | 37 | > 100 |
Note: The above data are illustrative. Actual values must be determined experimentally.
Stability Profile
Evaluating the stability of an API is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions[3][][9]. This involves both forced degradation studies and long-term stability testing under ICH-recommended conditions[10][11].
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical methods[12][13][14].
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Application: Expose the solutions to the following conditions[15][16]:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug and a solution at 80°C for 48 hours[17].
-
Photostability: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)[9].
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.
Caption: Workflow for forced degradation studies.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to evaluate the quality of the API over its proposed shelf-life[3][].
-
Batch Selection: Use at least three primary batches of this compound for the study[18].
-
Packaging: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution[18].
-
Storage Conditions: Store the samples at the following long-term and accelerated conditions[19]:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs at accelerated conditions)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated)[12][19].
-
Parameters to be Monitored:
-
Appearance
-
Assay
-
Degradation products
-
Water content
-
Any other relevant physical or chemical properties
-
Analytical Methodologies
A validated stability-indicating analytical method is crucial for the accurate quantification of the API and its impurities[20][21]. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[20][22].
Stability-Indicating HPLC Method
The method must be able to separate the active ingredient from its degradation products and any process-related impurities[21][23].
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A time-based gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Caption: General workflow for a long-term stability study.
Conclusion
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Adherence to these scientifically sound principles and detailed protocols will ensure the generation of high-quality, reliable data essential for informed decision-making throughout the drug development lifecycle. The insights gained from these studies are fundamental to developing a safe, effective, and stable pharmaceutical product.
References
- 1. This compound | CAS#:1049733-10-9 | Chemsrc [chemsrc.com]
- 2. This compound | 1049733-10-9 [amp.chemicalbook.com]
- 3. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
- 5. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Solubility Test | AxisPharm [axispharm.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. ICH Official web site : ICH [ich.org]
- 10. cmcpharm.com [cmcpharm.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. rsc.org [rsc.org]
- 13. Protein Forced Degradation Studies [intertek.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of (R)-alpha-propynyl-proline-HCl
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-alpha-Propynyl-Proline-HCl
Introduction
This compound is a synthetically modified amino acid, incorporating a propargyl group at the alpha-position of a proline ring. Proline's unique cyclic structure imposes significant conformational constraints, making its derivatives valuable scaffolds in medicinal chemistry and catalysis. The introduction of the propynyl (propargyl) group, a versatile functional handle for "click" chemistry and other transformations, further enhances its utility for drug development professionals.
Accurate and comprehensive structural elucidation is the bedrock of chemical research and development. This guide, intended for researchers and scientists, provides a detailed analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document serves as an expert-guided reference, predicting the spectral features based on the known characteristics of its constituent chemical moieties—the proline ring, the carboxylic acid, the secondary amine hydrochloride, and the propargyl group.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify key features that will generate distinct signals.
-
Chemical Formula: C₈H₁₂ClNO₂[1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): Will produce characteristic signals in both IR (O-H and C=O stretches) and ¹³C NMR (carboxyl carbon).
-
Secondary Amine Hydrochloride (-NH₂⁺-): The protonated amine influences the electronic environment and will be visible in IR.
-
Pyrrolidine Ring: A five-membered aliphatic ring providing several CH₂ signals in NMR.
-
Quaternary α-Carbon: A key feature, this carbon will not have an attached proton, simplifying the ¹H NMR spectrum.
-
Propargyl Group (-CH₂-C≡CH): Contains a methylene group, a carbon-carbon triple bond, and a terminal alkyne proton, each with a highly characteristic spectroscopic signature.
-
The overall analytical workflow involves using this structural information to predict and interpret the data from each spectroscopic method.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals corresponding to each unique proton and carbon environment.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is an excellent choice as it will exchange with the labile protons (COOH and N⁺H₂), causing their signals to disappear, which aids in peak assignment.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign proton and carbon signals.[3]
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
The use of D₂O simplifies the spectrum by removing the COOH and N⁺H₂ peaks. The α-carbon has no proton, so the characteristic α-H signal of proline is absent.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.5 - 3.8 | m | 2H | N-CH₂ (ring) | Protons on the carbon adjacent to the electron-withdrawing N⁺H₂ group are deshielded and shifted downfield. |
| ~ 2.9 - 3.1 | m | 2H | -CH₂-C≡CH | Methylene protons of the propargyl group, adjacent to the triple bond and the quaternary α-carbon. Expected to be two distinct signals (diastereotopic) appearing as a multiplet. |
| ~ 2.6 - 2.8 | t (or m) | 1H | ≡C-H | The terminal alkyne proton shows a characteristic chemical shift and may exhibit a small long-range coupling (triplet) to the propargyl CH₂ group. |
| ~ 2.0 - 2.4 | m | 4H | Other ring CH₂-CH₂ | The remaining two methylene groups on the pyrrolidine ring are further from the heteroatom and appear in the more shielded aliphatic region. |
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
| Predicted δ (ppm) | Assignment | Rationale |
| ~ 175 - 180 | C=O | The carboxyl carbon is highly deshielded and appears at the far downfield end of the spectrum, typical for carboxylic acids.[4] |
| ~ 78 - 82 | -C ≡CH | The internal sp-hybridized carbon of the alkyne. |
| ~ 72 - 76 | -C≡C H | The terminal sp-hybridized carbon of the alkyne. |
| ~ 68 - 72 | α-Carbon | The quaternary carbon attached to N, COOH, and the propargyl group. Its chemical shift is influenced by all three electronegative groups. |
| ~ 45 - 50 | N-CH₂ | The carbon adjacent to the nitrogen atom is deshielded. |
| ~ 35 - 40 | -CH₂-C≡CH | The propargyl methylene carbon. |
| ~ 25 - 35 | Ring CH₂ | One of the remaining pyrrolidine carbons. |
| ~ 22 - 28 | Ring CH₂ | The most shielded pyrrolidine carbon, furthest from the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using either the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Bond Vibration | Functional Group | Rationale |
| ~ 3300 | ≡C-H Stretch | Terminal Alkyne | A sharp, strong absorption characteristic of the terminal C-H bond in an alkyne. |
| ~ 3200 - 2500 | O-H Stretch | Carboxylic Acid | A very broad and strong band is expected due to hydrogen bonding of the carboxylic acid group. This often overlaps with C-H stretching frequencies.[5][6] |
| ~ 2700 - 2400 | N⁺-H Stretch | Secondary Amine HCl | Broad absorptions characteristic of an amine salt. These may be superimposed on the broad O-H stretch. |
| ~ 2120 | C≡C Stretch | Alkyne | A weak but sharp absorption. Terminal alkynes typically have a stronger C≡C stretch than internal alkynes. |
| ~ 1730 | C=O Stretch | Carboxylic Acid | A very strong and sharp peak, characteristic of the carbonyl group in a saturated carboxylic acid.[7] |
| ~ 1600 & 1470 | N-H Bend | Amine Salt | Bending vibrations for the protonated amine. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization Method: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule. It will likely be analyzed in positive ion mode.
-
Analysis: The ionized sample is introduced into a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate ions based on their m/z ratio.
Predicted Mass Spectrum (ESI+)
The molecule will be detected as its protonated free base (C₈H₁₁NO₂). The HCl salt will not be observed.
-
Expected Molecular Ion: [M+H]⁺ = C₈H₁₂NO₂⁺ = 154.08 m/z.
Fragmentation Analysis: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. The proline ring is known to undergo specific cleavages. The most common fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ or HCOOH.
-
Loss of H₂O: [M+H - H₂O]⁺ = 136.07 m/z
-
Loss of COOH group (as HCOOH): [M+H - HCOOH]⁺ = 108.08 m/z. This corresponds to the iminium ion of the remaining structure and is often a very stable and abundant fragment for proline derivatives.[8][9]
-
Loss of Propargyl Group: Cleavage of the Cα-CH₂ bond could lead to a fragment at m/z 114.05.
Caption: Plausible ESI-MS fragmentation pathways.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (alkyne, carboxylic acid, amine salt), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide provides a robust predictive framework for scientists working with this compound, enabling them to efficiently interpret experimental data, confirm material identity, and ensure quality control in their research and development endeavors.
References
- 1. 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochlor… [cymitquimica.com]
- 2. This compound | CAS#:1049733-10-9 | Chemsrc [chemsrc.com]
- 3. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 5. The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline [webbook.nist.gov]
An In-Depth Technical Guide to (R)-alpha-Propynyl-proline HCl: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (R)-alpha-propynyl-proline hydrochloride, a chiral non-proteinogenic amino acid analogue of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, purification, and analytical characterization. Furthermore, we will explore its potential as a modulator of proline-metabolizing enzymes, a critical area in contemporary therapeutic research.
Core Compound Identity and Physicochemical Properties
(R)-alpha-propynyl-proline hydrochloride is a derivative of the amino acid proline, featuring a propargyl group at the alpha-carbon. This modification introduces unique steric and electronic properties, making it a valuable tool in medicinal chemistry and chemical biology.
| Property | Value | Source(s) |
| CAS Number | 1049733-10-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂ClNO₂ | [2][3][4][5][6] |
| Molecular Weight | 189.64 g/mol | [2][3][5][6] |
| IUPAC Name | (2R)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Synonyms | (R)-a-Propynylproline HCl, (R)-Alpha-Propynyl-ProHCl | [5] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere. | [5] |
Stereoselective Synthesis of (R)-alpha-Propynyl-proline HCl
The asymmetric synthesis of α-substituted proline derivatives is a key challenge in organic chemistry. The introduction of the propargyl group at the α-position of proline with a defined stereochemistry requires a carefully designed synthetic strategy. While a specific protocol for (R)-alpha-propynyl-proline HCl is not detailed in the available literature, a representative synthesis can be constructed based on established methods for the asymmetric synthesis of α-alkynyl amino acids and α-substituted prolines.[12][13][14][15][16][17]
One plausible approach involves the diastereoselective alkylation of a chiral proline enolate equivalent. This strategy leverages a chiral auxiliary to direct the incoming electrophile (a propargyl halide) to one face of the enolate, thereby establishing the desired (R)-stereochemistry at the α-carbon.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the asymmetric synthesis of (R)-alpha-propynyl-proline HCl.
Representative Experimental Protocol
Step 1: Synthesis of a Chiral Proline Derivative (Illustrative)
-
To a solution of (R)-proline in a suitable solvent, add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) under basic conditions.
-
After protection of the amine, couple a chiral auxiliary (e.g., a chiral oxazolidinone) to the carboxylic acid group using a coupling agent like DCC or EDC.
-
Purify the resulting chiral proline derivative by column chromatography.
Step 2: Diastereoselective Propargylation
-
Dissolve the chiral proline derivative in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate.
-
Add propargyl bromide dropwise to the reaction mixture and allow it to stir at low temperature, followed by gradual warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the desired diastereomer.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Cleave the chiral auxiliary and the N-protecting group under acidic conditions (e.g., treatment with strong acid like HCl in an organic solvent).
-
The hydrochloride salt of (R)-alpha-propynyl-proline will precipitate out of the solution or can be obtained after removal of the solvent.
-
The crude product can be further purified by recrystallization.[18]
Purification and Analytical Characterization
Ensuring the chemical and enantiomeric purity of (R)-alpha-propynyl-proline HCl is paramount for its application in drug discovery and other research areas. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purification by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral amino acids.[19]
Representative HPLC Protocol:
-
Column: A chiral stationary phase (CSP) column is essential for separating the (R) and (S) enantiomers.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Detection: UV detection is commonly used, typically at a wavelength where the compound absorbs.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the synthesized compound.[19][20][21][22]
Expected ¹H NMR Spectral Features:
-
Resonances corresponding to the protons of the pyrrolidine ring.
-
A characteristic signal for the acetylenic proton.
-
Signals for the methylene protons of the propargyl group.
-
The absence of signals from the protecting group and chiral auxiliary, confirming their removal.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbons of the pyrrolidine ring.
-
Distinct signals for the sp-hybridized carbons of the alkyne.
-
A signal for the methylene carbon of the propargyl group.
-
The quaternary α-carbon signal.
-
The carbonyl carbon of the carboxylic acid.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[23][24][25][26]
Expected Mass Spectrometric Data:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for amino acids.
-
Parent Ion: In positive ion mode, the expected [M+H]⁺ ion would have an m/z corresponding to the molecular weight of the free base plus a proton.
-
Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage of the side chain. The propargyl group would also lead to characteristic fragmentation patterns.
Applications in Drug Development: Targeting Proline Metabolism
Proline metabolism plays a crucial role in various cellular processes, and its dysregulation has been implicated in diseases such as cancer.[27][28] This has led to a growing interest in developing inhibitors for the enzymes involved in proline metabolism, namely proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR).[27][28][29][30][31][32][33][34][35][36]
Caption: The proline metabolic cycle and potential points of inhibition by (R)-alpha-propynyl-proline HCl.
Proline Analogues as Enzyme Inhibitors
Proline analogues can act as competitive inhibitors by binding to the active site of PRODH or PYCR, thereby blocking the binding of the natural substrate.[28][29][30][31] The propargyl group in (R)-alpha-propynyl-proline HCl is particularly interesting as it can potentially act as a mechanism-based inhibitor. The terminal alkyne can undergo reaction with a nucleophilic residue in the enzyme's active site, leading to irreversible covalent modification and inactivation of the enzyme.[]
Rationale for Targeting Proline Metabolism in Cancer
Many cancer cells exhibit altered metabolism, including an increased reliance on proline biosynthesis to support rapid proliferation, ATP production, and redox homeostasis.[27][28] Therefore, inhibiting enzymes like PYCR, which is often upregulated in various cancers, presents a promising therapeutic strategy.[28][34]
(R)-alpha-propynyl-proline HCl, as a proline analogue with the potential for both reversible and irreversible inhibition, represents a valuable lead compound for the development of novel anticancer agents. Its unique structure provides a scaffold that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
(R)-alpha-propynyl-proline hydrochloride is a fascinating molecule with significant potential in the field of drug discovery. Its stereodefined structure, incorporating a reactive propargyl group, makes it a valuable building block for the synthesis of complex bioactive molecules and a promising candidate for the development of inhibitors targeting proline-metabolizing enzymes. This guide has provided a comprehensive overview of its chemical properties, representative synthetic and analytical methodologies, and a strong rationale for its exploration in therapeutic research. Further investigation into its biological activity and mechanism of action is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
- 1. (R)-α-Propynyl-proline hydrochloride, CasNo.1049733-10-9 BOC Sciences United States [bocscichem.lookchem.com]
- 2. 1049733-10-9 | CAS DataBase [chemicalbook.com]
- 3. 1049733-10-9 | (R)-alpha-propynyl-proline-HCl | Next Peptide [nextpeptide.com]
- 4. This compound | CAS#:1049733-10-9 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochlor… [cymitquimica.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Alpha-trialkylsilyl amino acid stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 21. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 22. Nuclear magnetic resonance spectroscopy reveals the metabolic origins of proline excreted by an Escherichia coli derivative during growth on [13C]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Amino acids [medizin.uni-muenster.de]
- 27. pubs.acs.org [pubs.acs.org]
- 28. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanism-based inhibition of proline dehydrogenase by proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Crystal Structures of Δ1-Pyrroline-5-carboxylate Reductase from Human Pathogens Neisseria meningitides and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 36. proteopedia.org [proteopedia.org]
Methodological & Application
Application Note & Protocol: (R)-alpha-Propynyl-Proline-HCl Catalyzed Asymmetric Aldol Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Organocatalysis in Asymmetric Synthesis
The direct asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex chiral molecules.[1][2] For decades, this transformation was largely the domain of metal-based catalysts and enzymatic processes. However, the pioneering discovery that simple, naturally occurring amino acids like proline can catalyze this reaction with high efficiency and stereoselectivity heralded the era of organocatalysis.[3][4] Proline, often lauded as the "simplest enzyme," offers a green, cost-effective, and operationally simple alternative to traditional methods, avoiding metal contamination and the need for inert reaction conditions.[5][6][7]
This application note details a generalized protocol for the asymmetric aldol reaction catalyzed by a modified proline derivative, (R)-alpha-propynyl-proline-HCl . While specific literature detailing extensive protocols for this particular catalyst is nascent, the fundamental principles of proline catalysis provide a robust framework for its application. The introduction of the α-propynyl group is anticipated to modulate the catalyst's steric and electronic properties, potentially influencing its reactivity and selectivity. This guide will explain the underlying mechanism, provide a detailed experimental protocol, and discuss the key parameters for reaction optimization.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic prowess of proline and its derivatives in the aldol reaction is rooted in their ability to form a nucleophilic enamine intermediate with a donor carbonyl compound (typically a ketone).[2][3][8][9] This mode of activation mimics the strategy employed by Class I aldolase enzymes.[9][10] The catalytic cycle, illustrated below, is a well-established pathway that accounts for the observed stereoselectivity.
The reaction proceeds through the following key steps:
-
Enamine Formation: The secondary amine of the (R)-proline derivative reacts with the ketone donor to form an iminium ion, which then tautomerizes to the crucial enamine intermediate.[11][12]
-
Stereoselective C-C Bond Formation: The enamine, a potent nucleophile, attacks the electrophilic aldehyde acceptor. The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model).[3][4] The carboxylic acid group of the proline catalyst plays a critical role here, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding and orienting the reactants to favor attack on a specific face (Re- or Si-face) of the aldehyde.[4][13]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium adduct is hydrolyzed by water (present in the reaction medium or added during workup) to release the chiral aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[9]
The α-propynyl group in This compound is expected to introduce steric bulk near the catalytic center. This modification can enhance the facial discrimination in the transition state, potentially leading to higher enantioselectivity compared to unsubstituted proline.
Experimental Protocol: A General Guideline
This protocol provides a starting point for the asymmetric aldol reaction between a ketone and an aromatic aldehyde using this compound. Optimization of catalyst loading, solvent, temperature, and reaction time is highly recommended for each specific substrate combination.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone or acetone), serves as both reactant and solvent in some cases.
-
Solvent (e.g., DMSO, DMF, CH3CN, or solvent-free)[5]
-
Saturated aqueous NH4Cl solution (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous MgSO4 or Na2SO4 (for drying)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.05 mmol, 10 mol%).
-
Addition of Reactants: Add the aldehyde (0.5 mmol, 1.0 equiv) and the ketone (2.5 mmol, 5.0 equiv). If using a solvent, add approximately 1.0 mL.
-
Note on Solvents: Proline-catalyzed aldol reactions are often performed in polar aprotic solvents like DMSO or DMF, where the catalyst is soluble.[5] However, using the ketone reactant in large excess as the solvent is a common and effective strategy.[1] Solvent-free conditions are also reported and offer green chemistry advantages.[17]
-
-
Reaction Conditions: Stir the mixture at room temperature (or a specified temperature, e.g., 0 °C to -20 °C for improved selectivity).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 24 to 72 hours.[1]
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
-
Purification and Analysis:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Interpretation & Optimization
The success of the this compound catalyzed aldol reaction is measured by its yield, diastereoselectivity (dr), and enantioselectivity (ee). The table below presents hypothetical data for a model reaction to illustrate the effect of key parameters.
| Entry | Ketone Donor | Aldehyde Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Cyclohexanone | p-NO₂-PhCHO | DMSO | 25 | 48 | 95 | 95:5 | 97 |
| 2 | Cyclohexanone | p-NO₂-PhCHO | Acetone | 25 | 72 | 88 | 93:7 | 95 |
| 3 | Cyclohexanone | p-NO₂-PhCHO | Solvent-free | 25 | 48 | 90 | 96:4 | 98 |
| 4 | Cyclohexanone | p-NO₂-PhCHO | DMSO | 0 | 72 | 92 | >99:1 | 99 |
| 5 | Acetone | PhCHO | DMSO | 25 | 48 | 75 | N/A | 85 |
| 6 | Acetone | PhCHO | Solvent-free | 4 | 96 | 78 | N/A | 90 |
Key Optimization Insights:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and stereoselectivity. While polar aprotic solvents are common, running the reaction neat (solvent-free) or in an excess of the ketone donor can be highly effective and simplifies purification.[1][5][17]
-
Temperature: Lowering the reaction temperature often leads to an increase in both diastereoselectivity and enantioselectivity, albeit at the cost of longer reaction times. This is attributed to the greater energy difference between the diastereomeric transition states at lower temperatures.
-
Substrate Scope: Electron-withdrawing groups on the aromatic aldehyde (e.g., -NO₂) generally enhance reactivity. The steric and electronic nature of both the ketone and aldehyde will influence the optimal conditions.
-
Catalyst Loading: While 10-20 mol% is a typical starting point, the catalyst loading can be optimized.[1] In some cases, loadings as low as 1-5 mol% may be sufficient, while more challenging substrates might require up to 30 mol%.
Conclusion
This compound is a promising organocatalyst for the asymmetric aldol reaction. By leveraging the well-understood enamine catalysis mechanism of proline, researchers can effectively employ this modified catalyst to synthesize valuable chiral building blocks. The provided protocol serves as a robust starting point, and systematic optimization of reaction parameters will be key to unlocking the full potential of this catalyst for specific applications in pharmaceutical and fine chemical synthesis. The steric influence of the α-propynyl group offers an intriguing avenue for achieving enhanced stereocontrol in this fundamental carbon-carbon bond-forming reaction.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. This compound | CAS#:1049733-10-9 | Chemsrc [chemsrc.com]
- 15. mybiosource.com [mybiosource.com]
- 16. This compound | C8H12ClNO2 | CID 2761959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Optimizing Catalyst Loading for (R)-alpha-Propynyl-Proline-HCl in Asymmetric Synthesis
Abstract
This document provides a comprehensive guide for researchers, chemists, and process development scientists on the systematic determination of the optimal catalyst loading for (R)-alpha-propynyl-proline-HCl. As a proline-derived organocatalyst, its efficacy is intrinsically linked to its concentration within the reaction matrix. These notes move beyond a single prescriptive value, instead offering a framework of core principles, detailed experimental protocols, and data interpretation strategies. The objective is to empower users to achieve maximal reaction efficiency, enantioselectivity, and economic viability for their specific asymmetric transformations. A model asymmetric aldol reaction is used as a case study to illustrate the practical application of these protocols.
Introduction: The Role of this compound in Organocatalysis
This compound belongs to the esteemed class of proline-derived organocatalysts, which have revolutionized asymmetric synthesis over the past two decades.[1] These small, chiral organic molecules offer a robust, metal-free alternative to traditional catalysts, often providing high enantioselectivity under mild, aerobic conditions.[2][3] The foundational amino acid, proline, catalyzes a wide array of transformations, including aldol, Mannich, and Michael addition reactions, by mimicking the enamine-based mechanism of Class I aldolase enzymes.[4][5]
The catalytic cycle, central to its function, involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor, which then attacks an electrophilic acceptor.[6][7] The catalyst's chiral scaffold masterfully directs this attack to favor the formation of one enantiomer over the other. The propargyl group at the alpha-position of this compound introduces unique steric and electronic properties designed to enhance stereocontrol and catalytic activity compared to unsubstituted proline, potentially allowing for lower catalyst loadings and broader substrate scope.[8]
However, the "optimal" catalyst loading is not a universal constant. It represents a delicate equilibrium between reaction kinetics, chemical yield, enantiomeric excess (e.e.), and process cost. An insufficient loading leads to impractically slow reactions, while an excessive amount offers diminishing returns, increases cost, and can complicate product purification. Therefore, a systematic approach to determining the ideal loading for each specific chemical system is not just recommended; it is a prerequisite for developing a robust and scalable synthetic method.
Core Principles for Determining Optimal Catalyst Loading
The optimization of catalyst loading is an empirical process guided by logical, sequential experimentation. The workflow is designed to efficiently identify the loading that provides the best balance of performance metrics.
Figure 1: General workflow for catalyst loading optimization.
Experimental Protocols
Protocol 1: Initial Catalyst Loading Screening
This protocol outlines a parallel screening experiment to efficiently evaluate a wide range of catalyst loadings. The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a representative model.[2]
Materials:
-
This compound (Catalyst)
-
Cyclohexanone (Nucleophile, freshly distilled)
-
4-Nitrobenzaldehyde (Electrophile)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reaction vials (e.g., 4 mL) with magnetic stir bars
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in DMF.
-
Prepare a 1.0 M stock solution of 4-nitrobenzaldehyde in DMF.
-
-
Reaction Setup:
-
Label five reaction vials (1-5) for catalyst loadings of 1, 5, 10, 20, and 30 mol%, respectively.
-
To each vial, add cyclohexanone (e.g., 1.0 mmol, 98.1 mg).
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve the target mol%.
-
Add the appropriate volume of the 4-nitrobenzaldehyde stock solution to each vial (e.g., 0.5 mmol, 0.5 mL).
-
Add additional DMF to each vial to ensure the final concentration of the limiting reagent (4-nitrobenzaldehyde) is consistent across all reactions (e.g., 0.25 M).
-
-
Reaction Execution:
-
Seal the vials and place them in a temperature-controlled reaction block set to room temperature (25 °C).
-
Stir the reactions vigorously.
-
Monitor the reactions by taking small aliquots at set time points (e.g., 2, 6, 12, 24 hours) for analysis by TLC or ¹H NMR to determine conversion.
-
-
Quenching and Work-up:
-
Once the reaction with the highest catalyst loading reaches completion (or after 24 hours), quench all reactions by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Analysis of Conversion and Enantiomeric Excess
Accurate analysis is critical for making informed decisions.
A. Determining Reaction Conversion (Yield):
-
Method: ¹H NMR Spectroscopy.
-
Procedure:
-
Dissolve a known mass of the crude product from Protocol 1 in CDCl₃.
-
Add a precise amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) whose peaks do not overlap with product or starting material signals.
-
Acquire a quantitative ¹H NMR spectrum.
-
Calculate the conversion by integrating a characteristic product peak relative to the internal standard's peak.
-
B. Determining Enantiomeric Excess (e.e.):
-
Method: Chiral High-Performance Liquid Chromatography (HPLC). The use of chromatographic methods is the most common and reliable strategy for measuring e.e. values.[9][10]
-
Procedure:
-
Method Development: First, prepare a racemic sample of the aldol product (e.g., by using a non-chiral amine catalyst like pyrrolidine or by mixing equal parts of the products from (R)- and (S)-proline catalyzed reactions). Use this racemic standard to develop an HPLC method that resolves the two enantiomers. A common setup involves a chiral stationary phase column (e.g., Chiralpak AD-H, OD-H) with a mobile phase of hexanes and isopropanol.
-
Sample Analysis: Dissolve a small amount of the purified product from each screening reaction in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
Calculate the e.e. using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .
-
Data Interpretation and Further Optimization
The results from the initial screen should be tabulated to facilitate analysis.
Table 1: Hypothetical Screening Results for Aldol Reaction
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | 1 | 24 | 15 | 85 |
| 2 | 5 | 24 | 75 | 95 |
| 3 | 10 | 18 | >98 | 97 |
| 4 | 20 | 10 | >98 | 97 |
| 5 | 30 | 6 | >98 | 97 |
Analysis of Hypothetical Data:
-
Low Loading (1 mol%): The reaction is very slow and the e.e. is suboptimal, suggesting the catalytic cycle is inefficient at this concentration.
-
Intermediate Loadings (5-10 mol%): A significant increase in both rate and enantioselectivity is observed. 10 mol% (Entry 3) appears to be the "sweet spot" in this screen, providing excellent conversion and e.e. in a reasonable timeframe.
-
High Loadings (20-30 mol%): While the reaction rate increases as expected, there is no further improvement in enantioselectivity. The additional catalyst cost and potential for more complex purification would not justify using these higher loadings for this specific transformation.
Based on this analysis, the optimal loading lies around 10 mol%. A secondary, fine-tuning screen could be performed with loadings of 8, 10, and 12 mol% to pinpoint the most efficient concentration.
Figure 2: Simplified enamine catalytic cycle for a proline-catalyzed aldol reaction.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | 1. Insufficient catalyst loading.2. Impure reagents (especially water in nucleophile).3. Non-optimal solvent or temperature. | 1. Increase catalyst loading; re-run screening.2. Re-purify/distill starting materials.3. Screen alternative solvents (e.g., DMSO, NMP, CH₂Cl₂) or adjust temperature. |
| Low Enantioselectivity | 1. Catalyst loading is too low.2. Presence of acidic/basic impurities.3. Background uncatalyzed reaction. | 1. Increase catalyst loading.2. Ensure high purity of all reagents and solvents.3. Lower the reaction temperature to favor the catalyzed pathway. |
| Reaction Stalls | 1. Catalyst degradation.2. Product inhibition. | 1. Add a second charge of catalyst midway through the reaction.2. Run the reaction at a more dilute concentration. |
Conclusion
The optimization of catalyst loading for this compound is a critical exercise in developing efficient and selective asymmetric transformations. The protocols and principles outlined in this document provide a robust framework for any researcher aiming to harness the full potential of this powerful organocatalyst. By investing the time in a systematic initial screen followed by fine-tuning, scientists can establish reaction conditions that are not only high-yielding and highly enantioselective but also economically and practically viable for scale-up and application in complex molecule synthesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
Reaction conditions for (R)-alpha-propynyl-proline-HCl in asymmetric synthesis
An Application Guide to (R)-α-Propargyl-Proline HCl in Asymmetric Synthesis A Focus on Cooperative Catalysis in the Asymmetric A³ Coupling Reaction
Introduction
In the landscape of modern synthetic chemistry, the demand for efficient, stereoselective methods to construct complex chiral molecules is paramount, particularly within the pharmaceutical industry. Organocatalysis, leveraging small, metal-free organic molecules, has emerged as a powerful third pillar alongside biocatalysis and metal catalysis. The amino acid L-proline, often dubbed the "simplest enzyme," is a cornerstone of this field, capable of catalyzing a myriad of transformations with high stereoselectivity.[1][2]
Building upon this foundation, chemists have developed a vast toolkit of proline derivatives, modifying the scaffold to tune reactivity and selectivity.[3] This guide focuses on a specific, functionalized derivative: (R)-α-propargyl-proline hydrochloride . While sharing the chiral proline core, the introduction of the propargyl (2-propynyl) group at the α-position creates a unique catalyst. The HCl salt form ensures stability, ease of handling, and precise stoichiometric control.
Contrary to a role as a standalone organocatalyst in classic aldol or Mannich reactions, the true potential of (R)-α-propargyl-proline HCl is realized in cooperative catalysis . Here, it functions as a chiral ligand for a transition metal, most notably copper, to create a synergistic catalytic system. This guide will detail its application in one of the most powerful reactions for C-C and C-N bond formation: the asymmetric Aldehyde-Alkyne-Amine (A³) coupling reaction for the synthesis of chiral propargylamines.[4][5] These products are highly valuable synthetic intermediates for a wide range of biologically active molecules and natural products, including alkaloids and isoindolines.[6][7]
Mechanism of Action: Cooperative Catalysis in the Asymmetric A³ Coupling
The A³ coupling is a one-pot, three-component reaction that exemplifies the principles of atom economy and green chemistry by constructing a complex molecule from simple precursors with water as the only byproduct.[5] The asymmetric variant relies on a chiral catalyst to control the stereochemical outcome. In the system using (R)-α-propargyl-proline HCl and a copper(I) salt (e.g., CuI), the two components work in concert to forge the chiral product.
The catalytic cycle can be understood through the following key stages:
-
Chiral Catalyst Formation: The (R)-α-propargyl-proline, after deprotonation of the carboxylic acid (often facilitated by the amine substrate or a mild base), coordinates with the Cu(I) ion. This forms a chiral copper-ligand complex that serves as the asymmetric catalytic environment.
-
Alkyne Activation: The copper center activates the terminal alkyne, facilitating C-H bond cleavage to form a copper-acetylide intermediate. This species is the key carbon nucleophile in the reaction.[6]
-
Iminium Ion Formation: Concurrently, the aldehyde and amine react reversibly to form an electrophilic iminium ion in situ.
-
Stereoselective C-C Bond Formation: The chiral copper-proline complex orchestrates the crucial bond-forming step. It brings the copper acetylide and the iminium ion into close proximity within a defined three-dimensional space. The steric and electronic properties of the (R)-α-propargyl-proline ligand direct the acetylide to attack a specific face (e.g., the Re or Si face) of the iminium ion, thereby setting the new stereocenter with high fidelity.[4][6]
-
Catalyst Regeneration: Following the nucleophilic addition, the resulting copper-amine complex releases the final propargylamine product and the regenerated chiral copper catalyst enters the next cycle.
The propargyl group on the proline ligand itself is an interesting feature. While its primary role is likely steric, influencing the chiral pocket, the alkyne functionality could potentially engage in non-covalent interactions or even transiently coordinate with the metal center, further refining the transition state geometry.
Application Protocol: Asymmetric Synthesis of a Chiral Propargylamine
This section provides a general, representative protocol for the synthesis of a chiral propargylamine using a cooperative catalyst system derived from (R)-α-propargyl-proline HCl and a copper(I) source. Optimization of specific substrates, solvents, and temperatures is recommended for achieving maximum yield and enantioselectivity.
Experimental Workflow
Materials and Reagents
-
Catalyst System: (R)-α-propargyl-proline HCl, Copper(I) Iodide (CuI)
-
Substrates: A representative aromatic aldehyde (e.g., benzaldehyde), a secondary amine (e.g., piperidine), a terminal alkyne (e.g., phenylacetylene)
-
Solvent: Anhydrous toluene or dioxane
-
Workup Reagents: Saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, hexanes/ethyl acetate eluent system
Detailed Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (R)-α-propargyl-proline HCl (0.05 mmol, 5 mol%) and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the resulting suspension at room temperature for 15-20 minutes.
-
Reagent Addition: Add the amine (e.g., piperidine, 1.2 mmol) via syringe and stir for 5 minutes. Following this, add the aldehyde (e.g., benzaldehyde, 1.0 mmol) and finally the terminal alkyne (e.g., phenylacetylene, 1.1 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (aldehyde) is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure propargylamine product.
-
Analysis: Characterize the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee%) of the product by analysis on a chiral stationary phase HPLC.
Data Presentation & Optimization Insights
Achieving high yield and enantioselectivity in the asymmetric A³ coupling requires careful optimization of several parameters. The table below summarizes key variables and the scientific rationale behind their influence, providing a logical framework for troubleshooting and methods development.
| Parameter | Typical Range | Rationale and Impact on Reaction |
| Metal Source | CuI, CuBr, Cu(OTf)₂ | The counter-ion can influence the Lewis acidity and solubility of the copper catalyst. CuI is a common and effective choice due to its stability and reactivity.[8] |
| Ligand Loading | 2 - 20 mol% | Sufficient ligand is required to form the chiral complex and drive the asymmetric induction. Excess ligand may sometimes be detrimental. A 1:1 ratio of Cu:Ligand is a good starting point.[8] |
| Solvent | Toluene, Dioxane, CH₂Cl₂, THF, H₂O | Solvent polarity impacts the rate of iminium ion formation and the solubility/aggregation state of the catalyst, affecting both reaction rate and stereoselectivity. Aprotic, non-coordinating solvents like toluene are often preferred.[9] |
| Temperature | 0 °C to 80 °C | Higher temperatures generally increase the reaction rate but can negatively impact enantioselectivity by allowing the reaction to proceed through higher-energy, less-ordered transition states. |
| Base (optional) | Et₃N, DIPEA | A non-nucleophilic base can be used to deprotonate the proline HCl salt and the terminal alkyne, but the amine substrate itself is often basic enough to facilitate these steps. |
| Substrate Scope | Aromatic/Aliphatic | Electron-withdrawing groups on the aldehyde can accelerate iminium formation, while steric hindrance near the reacting centers of any component can slow the reaction and may affect stereoselectivity.[10] |
Conclusion
(R)-α-propargyl-proline HCl represents a sophisticated molecular tool for asymmetric synthesis. While its structural heritage lies in the field of pure organocatalysis, its most powerful application is as a chiral ligand in cooperative catalysis with transition metals. As demonstrated in the context of the asymmetric A³ coupling, it enables the efficient, stereocontrolled synthesis of highly valuable chiral propargylamines from simple, readily available starting materials. This approach, which combines the reactivity of metal catalysis with the stereodirecting power of a chiral organic molecule, is a testament to the ongoing innovation in synthetic methodology and offers a robust strategy for researchers in academic and industrial settings.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Work-up Procedures for Reactions Catalyzed by (R)-alpha-Propynyl-Proline-HCl
Introduction: Navigating the Post-Reaction Landscape of a Unique Organocatalyst
(R)-alpha-propynyl-proline-HCl is a specialized chiral organocatalyst that builds upon the robust foundation of proline catalysis, a cornerstone of modern asymmetric synthesis.[1] The introduction of the α-propynyl group offers unique steric and electronic properties, potentially enhancing stereoselectivity in key transformations such as aldol, Mannich, and Michael reactions.[2][3][4] However, the successful isolation of a desired chiral product in high yield and purity is critically dependent on a well-designed work-up and purification strategy. The presence of the catalyst, unreacted starting materials, and potential byproducts necessitates a systematic approach to quenching the reaction and separating the components.
This guide provides a detailed framework for developing a robust work-up procedure for reactions catalyzed by this compound. As a hydrochloride salt, the catalyst is anticipated to exhibit high aqueous solubility, a key property that will be exploited for its removal.[5] We will explore the causality behind each experimental choice, offering protocols that serve as both a starting point and a self-validating system for researchers in synthetic chemistry and drug development.
Core Principles: Leveraging Catalyst Properties for Efficient Removal
The fundamental strategy for removing proline-based catalysts, including this compound, hinges on partitioning the reaction components between two immiscible phases: an organic phase containing the typically less polar product and a polar aqueous phase designed to sequester the catalyst. The hydrochloride salt form of the catalyst renders it highly ionic and thus preferentially soluble in water.[5]
The propargyl group, a terminal alkyne, is generally stable under the mild acidic or neutral conditions typical of a standard aqueous work-up.[6][7] However, strong basic conditions should be avoided to prevent potential side reactions involving the terminal alkyne.
The general workflow for a reaction work-up can be visualized as follows:
Caption: General workflow for reaction work-up and purification.
Detailed Protocols and Methodologies
Protocol 1: Standard Aqueous Work-up for Neutral to Mildly Acidic Reaction Products
This protocol is the most common starting point for proline-catalyzed reactions, such as aldol or Mannich reactions, where the product is stable under neutral to slightly acidic conditions.[8][9]
Rationale: The key is to quench the reaction to stop further transformations and then use an aqueous wash to selectively remove the highly polar this compound catalyst. A saturated solution of ammonium chloride is often preferred as a quenching agent because it is mildly acidic, which helps to keep the proline catalyst in its protonated, highly water-soluble hydrochloride form.[9]
Step-by-Step Methodology:
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature if it was heated.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with stirring. A typical volume is equal to the volume of the reaction solvent.
-
-
Dilution and Phase Separation:
-
Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent should be based on the solubility of the product. A volume 2-3 times that of the reaction volume is a good starting point.
-
Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
-
Aqueous Extraction:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl solution (1x)
-
Water (1x)
-
Saturated aqueous sodium chloride (brine) solution (1x) to aid in the removal of residual water from the organic layer.
-
-
-
Drying and Concentration:
-
Dry the separated organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate for the specific compound.
-
Decision-Making in Work-up Design
The choice of quenching and extraction solutions can be tailored based on the properties of the reaction product.
Caption: Decision tree for selecting a work-up strategy.
Protocol 2: Work-up for Base-Sensitive or Acidic Products
If the desired product contains base-labile functional groups or is acidic itself, a basic work-up is necessary to avoid product degradation or loss.
Rationale: An acidic product will be deprotonated by a basic wash and extracted into the aqueous layer along with the catalyst. Therefore, a careful pH adjustment is crucial. A weak base like sodium bicarbonate (NaHCO₃) is used to neutralize the reaction mixture without creating a strongly basic environment that could affect the propargyl group or other sensitive functionalities.
Step-by-Step Methodology:
-
Reaction Quenching:
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. Monitor for any gas evolution (CO₂).
-
-
Dilution and Extraction:
-
Follow steps 2-5 as outlined in Protocol 1. If the product is acidic, it will remain in the organic layer as long as the aqueous phase is basic.
-
Catalyst Recovery and Recycling
For large-scale syntheses, the recovery of the chiral organocatalyst can be economically advantageous. Given its high water solubility, the catalyst can be recovered from the combined aqueous layers.
Proposed Recovery Protocol:
-
Combine Aqueous Layers: Collect all aqueous washes from the work-up procedure.
-
Acidify (if necessary): If a basic work-up was used, carefully acidify the combined aqueous layers with concentrated HCl to a pH of ~1-2 to ensure the catalyst is fully protonated.
-
Concentrate: Remove the water under reduced pressure to obtain a solid residue.
-
Recrystallize: The solid residue, containing the catalyst hydrochloride and inorganic salts, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to recover the this compound. The viability of this approach should be confirmed on a small scale.
Data Summary and Considerations
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic, ensures catalyst remains in its water-soluble protonated form.[9] |
| Saturated aq. NaHCO₃ | For base-sensitive or acidic products; neutralizes the reaction mixture gently. | |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Good general-purpose solvent for a wide range of organic products; immiscible with water. |
| Dichloromethane (DCM) | Useful for more polar products, but can form emulsions. | |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Efficiently removes dissolved water from the organic phase. |
| Purification | Flash Chromatography | Standard method for purifying organic compounds based on polarity. |
| Crystallization | Ideal for solid products, can provide very high purity. |
Conclusion
The work-up procedure for reactions catalyzed by this compound is predicated on the high aqueous solubility of this hydrochloride salt. A standard protocol involving quenching with a mild aqueous reagent followed by extraction with an organic solvent is a robust starting point for most applications. By understanding the stability of the desired product, researchers can tailor the pH of the aqueous washes to maximize yield and purity. The principles and protocols outlined in this guide provide a comprehensive framework for developing a reliable and efficient purification strategy, enabling the full potential of this unique chiral organocatalyst to be realized in asymmetric synthesis.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propargyl group - Wikipedia [en.wikipedia.org]
- 6. rawsource.com [rawsource.com]
- 7. rawsource.com [rawsource.com]
- 8. mdpi.com [mdpi.com]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Analysis of (R)-alpha-Propynyl-proline-HCl: A Detailed Application Note and Protocol
Introduction: The Critical Role of Enantiopurity in Drug Development
In the pharmaceutical industry, the stereochemistry of a drug candidate is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The separation and quantification of these enantiomers are therefore critical steps in drug development, quality control, and regulatory compliance.[2] (R)-alpha-propynyl-proline-HCl is a synthetic proline analogue featuring a propynyl group at the alpha-position. Such alpha-substituted prolines are of significant interest as constrained amino acids for peptide engineering and as building blocks in medicinal chemistry.[3] The specific stereoisomer, (R)-alpha-propynyl-proline, is expected to have a distinct biological activity, necessitating a robust analytical method to ensure its enantiomeric purity and to quantify it in the presence of its (S)-enantiomer.
This application note provides a comprehensive guide to the development and implementation of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. We will delve into the rationale behind chromatographic choices, present a detailed step-by-step protocol, and discuss key aspects of method validation.
The Principle of Chiral Recognition in HPLC
The direct separation of enantiomers by HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[4] A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. Chiral recognition occurs through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector.[5] The stability of these complexes differs for each enantiomer, leading to different retention times on the column and, consequently, their separation.
For proline and its derivatives, several types of CSPs have proven effective, primarily polysaccharide-based and macrocyclic glycopeptide-based phases.[6]
-
Polysaccharide-based CSPs: Derivatives of cellulose or amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are widely used due to their broad applicability and ability to form multiple types of interactions (hydrogen bonds, dipole-dipole, π-π interactions, and steric hindrance) that contribute to chiral recognition.[1]
-
Macrocyclic Glycopeptide CSPs: Antibiotics like teicoplanin and vancomycin contain multiple stereogenic centers and functional groups (ionic, polar, and aromatic) creating complex chiral surfaces.[6] Teicoplanin-based CSPs are particularly effective for the separation of underivatized amino acids.[5][6]
Given that this compound is an underivatized secondary amino acid, both polysaccharide and macrocyclic glycopeptide CSPs represent excellent starting points for method development.
Experimental Workflow and Logic
The logical flow for developing and executing the chiral HPLC analysis is outlined below. This workflow ensures a systematic approach from initial sample handling to final data interpretation.
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol: Chiral HPLC Analysis of this compound
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and purity of the sample.
Materials and Reagents
-
This compound reference standard
-
Racemic (R/S)-alpha-propynyl-proline-HCl
-
HPLC-grade Hexane
-
HPLC-grade Ethanol (200 proof)
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Methanol, HPLC grade
Instrumentation and Columns
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
Recommended Chiral Columns (for screening):
-
Column A: A polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Column B: A macrocyclic glycopeptide-based CSP, such as a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[6]
-
Preparation of Solutions
-
Sample Diluent: Methanol/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of the sample diluent.
-
Racemic Standard Solution (1 mg/mL): Prepare in the same manner as the standard stock solution using the racemic mixture. This solution is crucial for confirming the peak identity of the (S)-enantiomer and for calculating the resolution.
-
Sample Solution: Prepare the reaction product sample at a concentration of approximately 1 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The following table outlines the recommended starting conditions for a normal-phase method using a polysaccharide-based column, which is often successful for proline derivatives.
| Parameter | Recommended Condition | Rationale |
| Chiral Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide phases offer broad selectivity for proline derivatives. |
| Mobile Phase | Hexane / Ethanol / TFA (80:20:0.1, v/v/v) | A common normal-phase system. The alcohol modifier solubilizes the analyte and interacts with the CSP, while the acidic additive (TFA) protonates the amine and carboxyl groups to ensure consistent interactions and improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 25 °C | Lower temperatures can sometimes enhance chiral recognition.[4] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection | UV at 210 nm | The peptide bond and carboxyl group absorb at lower UV wavelengths. The propynyl group may not have a strong chromophore at higher wavelengths. |
System Suitability and Analysis Sequence
-
Equilibrate the System: Flush the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample diluent to ensure no interfering peaks are present.
-
Racemic Standard Injection: Inject the racemic standard solution to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution (Rs). An ideal separation will have a resolution of Rs > 1.5.[1]
-
(R)-enantiomer Standard Injection: Inject the pure (R)-enantiomer standard to confirm its retention time.
-
Sample Injections: Inject the prepared sample solutions.
Data Analysis and Calculations
-
Identify Peaks: Identify the peaks for the (R)- and (S)-enantiomers in the sample chromatogram based on the retention times obtained from the standard injections.
-
Calculate Enantiomeric Excess (% ee):
-
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
-
Method Optimization and Validation
The initial method may require optimization for best results.
-
Mobile Phase Composition: The ratio of hexane to alcohol (ethanol or IPA) is a critical parameter. Increasing the alcohol content generally decreases retention time but may also affect resolution. Small adjustments (e.g., changing from 80:20 to 90:10 or 70:30) can have a significant impact.
-
Acidic/Basic Additive: For basic compounds, a basic additive like diethylamine (DEA) might be used instead of TFA to improve peak shape.
-
Column Choice: If the polysaccharide column does not provide adequate separation, screening a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T) with a polar ionic or reversed-phase mobile phase is a logical next step.[6]
Once an optimized method is established, it must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating that the peak area is directly proportional to the concentration over a defined range.
-
Accuracy & Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For an impurity like the undesired (S)-enantiomer, a low LOQ is crucial.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The chiral HPLC method outlined in this application note provides a robust starting point for the enantiomeric purity analysis of this compound. By leveraging a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, this protocol is grounded in established principles for the separation of proline derivatives. Systematic optimization and full validation are essential to ensure the method is suitable for its intended purpose in a research or quality control environment.
References
- 1. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates with (R)-alpha-Propynyl-Proline-HCl
Introduction: The Rise of Organocatalysis and the Unique Potential of Substituted Prolines
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. Chiral molecules often exhibit profoundly different pharmacological activities, making stereocontrol a critical aspect of drug design and manufacturing. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for achieving high levels of asymmetry, often under mild and environmentally benign conditions.[1][2] Among the arsenal of organocatalysts, the amino acid L-proline and its derivatives have garnered significant attention for their ability to mimic enzymatic catalysis, particularly in carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex pharmaceutical intermediates.[3][4]
Proline's catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid. This allows it to activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions, while the carboxylic acid moiety can participate in directing the stereochemical outcome through hydrogen bonding.[5] The rigid pyrrolidine ring provides a well-defined chiral scaffold, effectively translating its inherent stereochemistry to the product.
This application note focuses on a specific, rationally designed proline derivative: (R)-alpha-propynyl-proline-HCl . The introduction of an alpha-propynyl group is anticipated to impart unique steric and electronic properties to the catalyst. The propargyl group, with its linear geometry and electron-withdrawing character, can significantly influence the steric environment around the catalytic center, potentially leading to enhanced stereoselectivity compared to unsubstituted proline. Furthermore, the alkyne moiety offers a versatile handle for further functionalization, allowing for the tethering of the catalyst to a solid support or the introduction of additional recognition sites.
While specific peer-reviewed applications of this compound in the synthesis of pharmaceutical intermediates are not yet extensively documented in publicly available literature, its structural features suggest its utility in key asymmetric transformations such as aldol and Mannich reactions. This guide will, therefore, provide a detailed, exemplary protocol for an asymmetric aldol reaction, a cornerstone of C-C bond formation, based on established principles of proline catalysis. The provided methodologies are intended to serve as a robust starting point for researchers and drug development professionals exploring the potential of this promising catalyst.
Catalytic Cycle: The Enamine Pathway in Proline-Catalyzed Aldol Reactions
The catalytic cycle of a proline-catalyzed aldol reaction proceeds through an enamine intermediate. The secondary amine of the proline catalyst reacts with a ketone (the aldol donor) to form an enamine. This enamine is more nucleophilic than the corresponding enolate and reacts with an aldehyde (the aldol acceptor) to form a new carbon-carbon bond. The chirality of the proline catalyst directs the facial selectivity of this addition, leading to an enantiomerically enriched product. Subsequent hydrolysis regenerates the catalyst and releases the chiral aldol product.
Figure 1: Catalytic cycle of a proline-catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of a Pro-chiral Ketone with an Aldehyde
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by this compound. The specific substrates and reaction conditions should be optimized for each desired transformation.
Materials and Reagents
-
This compound (Catalyst)
-
Ketone (e.g., Cyclohexanone)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Solvent (e.g., DMSO, DMF, or a mixture like MeOH/H₂O)[4]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvents
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1-20 mol%). The optimal catalyst loading should be determined experimentally.
-
Addition of Reactants: Add the chosen solvent (e.g., 1.0 mL of DMSO). To this solution, add the ketone (e.g., 5 equivalents) followed by the aldehyde (1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature, but can be varied from 0°C to 40°C). Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldol product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Figure 2: Step-by-step experimental workflow for the asymmetric aldol reaction.
Data Presentation: Expected Outcomes and Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst Loading | 5 mol% | 10 mol% | 20 mol% | Higher loading may increase reaction rate but also cost. Optimal loading balances rate and efficiency. |
| Solvent | DMSO | DMF | CH₃CN | Solvent polarity and ability to solubilize the catalyst and reactants are critical. Protic co-solvents can sometimes enhance reactivity.[4] |
| Temperature | 0 °C | Room Temp. | 40 °C | Lower temperatures generally lead to higher enantioselectivity but may require longer reaction times. |
| Ketone Equivalents | 2 eq. | 5 eq. | 10 eq. | Using the ketone as a solvent or in large excess can drive the reaction to completion. |
| Yield (%) | Varies | Varies | Varies | Typically moderate to high yields (60-95%) can be expected after optimization. |
| Enantiomeric Excess (%) | Varies | Varies | Varies | Good to excellent enantioselectivity (70-99% ee) is often achievable with proline-based catalysts. |
Trustworthiness: Self-Validating Systems and Quality Control
To ensure the reliability and reproducibility of the results obtained using this compound, a self-validating experimental design is essential. This involves:
-
Control Experiments: Running the reaction in the absence of the catalyst to confirm its catalytic role. A racemic or achiral catalyst (if available) can be used to demonstrate the necessity of the chiral catalyst for asymmetric induction.
-
Reproducibility: Repeating the optimized reaction multiple times to ensure consistent yields and enantioselectivities.
-
Enantiomeric Excess Determination: Utilizing a reliable method for determining the enantiomeric excess, such as chiral HPLC, with proper validation of the separation method.
-
Absolute Configuration: The absolute configuration of the product should be determined unambiguously, for instance, by comparison with a known compound or through X-ray crystallography of a suitable derivative.
Authoritative Grounding and Mechanistic Insights
The stereochemical outcome of proline-catalyzed reactions is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[6] In this model, the enamine, the aldehyde, and the carboxylic acid group of the proline are all involved. The bulky substituent on the aldehyde preferentially occupies an equatorial position to minimize steric interactions, and the carboxylic acid group of the proline directs the approach of the electrophile through hydrogen bonding.
The introduction of the α-propynyl group in this compound is expected to exert a significant steric influence on the transition state. The linear and rigid nature of the propynyl group will likely create a more defined chiral pocket, potentially leading to a higher degree of facial discrimination in the attack of the enamine on the aldehyde. This increased steric demand could translate to higher enantioselectivities compared to unsubstituted proline.
Conclusion
This compound represents a promising, rationally designed organocatalyst for the asymmetric synthesis of pharmaceutical intermediates. While specific applications are yet to be widely reported, its structural analogy to well-established proline catalysts suggests its efficacy in key C-C bond-forming reactions. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the catalytic potential of this novel proline derivative. Through careful optimization and adherence to rigorous experimental practices, this compound has the potential to become a valuable tool in the synthesis of complex, enantiomerically pure pharmaceutical compounds.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving enantioselectivity of (R)-alpha-propynyl-proline-HCl catalysis
Welcome to the technical support center for (R)-alpha-propynyl-proline-HCl catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful organocatalyst. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your enantioselective reactions and achieve high levels of stereocontrol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and general use of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the naturally occurring amino acid L-proline.[1] It functions as a chiral organocatalyst, meaning it is a small, metal-free organic molecule that can accelerate a chemical reaction and control its stereochemical outcome.[2][3] Its key structural feature is the propargyl group at the alpha-position, which can influence the steric and electronic environment of the catalytic center. It is primarily used in asymmetric synthesis to produce chiral molecules with a high degree of enantiomeric purity.[2] Common applications include aldol reactions, Mannich reactions, and Michael additions.[2][3]
Q2: How should I properly store and handle this compound?
Proper storage is crucial for maintaining the catalyst's activity. This compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] It is important to protect it from moisture and light.[5] When handling the solid, use appropriate personal protective equipment (PPE) in a well-ventilated area to avoid inhalation or contact with skin and eyes.[5]
Q3: What is the proposed catalytic cycle for proline-derivative catalysis?
Proline and its derivatives catalyze reactions, such as the aldol reaction, primarily through an enamine-based catalytic cycle.[2][6] The cycle can be summarized as follows:
-
Enamine Formation: The secondary amine of the proline catalyst reacts with a ketone or aldehyde donor to form a chiral enamine intermediate.[3][6]
-
Carbon-Carbon Bond Formation: The enamine, being more nucleophilic than the ketone, attacks the electrophilic carbonyl of an aldehyde acceptor. The chirality of the proline catalyst directs this attack to one face of the aldehyde, establishing the stereochemistry of the product.[2][6]
-
Hydrolysis: The resulting iminium ion is hydrolyzed by water to release the aldol product and regenerate the catalyst, allowing it to enter another catalytic cycle.[7][8]
The carboxylic acid group of the proline derivative plays a crucial role in this cycle, often acting as a proton shuttle to activate the electrophile and facilitate the enamine formation and hydrolysis steps.[6][9]
Section 2: Troubleshooting Guide for Low Enantioselectivity
This section provides a structured approach to diagnosing and resolving issues of low enantiomeric excess (ee) in your reactions.
Issue: My reaction is exhibiting low or no enantioselectivity. Where do I start?
Low enantioselectivity can stem from a variety of factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.
Step 1: Verify Reagent and Catalyst Purity
Q4: How critical is the purity of my starting materials and solvent?
Extremely critical. Impurities can significantly impact the outcome of the reaction.
-
Catalyst: Ensure the this compound is of high purity. Impurities from the synthesis or degradation can interfere with the catalytic cycle.
-
Substrates: The purity of your aldehyde and ketone is paramount. Acidic or basic impurities can neutralize the catalyst or promote non-selective background reactions. It is recommended to purify substrates by distillation or chromatography before use.
-
Solvent: Use anhydrous, high-purity solvents. Water content can be particularly detrimental, as it can hydrolyze the enamine intermediate prematurely or alter the catalyst's solubility and aggregation state.
Step 2: Optimize Reaction Conditions
If reagent purity is confirmed, the next step is to investigate the experimental parameters.
Q5: My reagents are pure, but the enantioselectivity is still poor. Which reaction conditions should I optimize?
Suboptimal reaction conditions are a frequent cause of low enantioselectivity. The key parameters to investigate are temperature, solvent, and concentration.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer. Consider running the reaction at 0 °C, -20 °C, or even lower.
-
Solvent: The choice of solvent is critical and can have a dramatic effect on enantioselectivity.[7] Proline-based catalysts often perform well in polar aprotic solvents like DMSO, DMF, or acetonitrile.[10] However, the optimal solvent is substrate-dependent. It is advisable to screen a range of solvents, including non-polar options like toluene, to find the best conditions for your specific reaction.
-
Concentration and Stoichiometry: The concentration of the reactants and the ratio of the ketone donor to the aldehyde acceptor can influence the reaction outcome. In some cases, using an excess of the ketone donor can improve the enantiomeric excess.
Table 1: Effect of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Improved Enantioselectivity | Rationale |
| Temperature | Decrease | Favors the lower energy, more ordered transition state leading to the major enantiomer. |
| Solvent Polarity | Highly dependent on the specific reaction | Affects catalyst solubility, aggregation, and the stability of the transition state. Screening is essential. |
| Catalyst Loading | Increase (within limits) | Higher catalyst concentration can accelerate the desired catalytic pathway over background reactions. Typically 5-20 mol%. |
| Water Content | Minimize (use anhydrous solvents) | Water can interfere with the catalytic cycle and lead to racemic background reactions. |
Step 3: Consider Catalyst Modifications and Additives
Q6: I've optimized the reaction conditions, but the enantioselectivity remains suboptimal. Are there other strategies I can employ?
Yes. If standard optimization is insufficient, consider additives or alternative catalyst systems.
-
Additives: The addition of co-catalysts or additives can sometimes enhance the performance of proline-based catalysts. For instance, certain chiral additives have been shown to form supramolecular complexes with L-proline, improving reaction rates and selectivity.[11]
-
Catalyst Derivatives: While you are using this compound, it's worth noting that a wide range of proline derivatives have been developed to overcome the limitations of proline itself, offering better solubility in non-polar solvents and higher catalytic activity.[12][13]
Section 3: Experimental Protocols
This section provides a general, step-by-step protocol for a typical asymmetric aldol reaction using this compound.
Protocol 1: General Asymmetric Aldol Reaction
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
Aldehyde (1.0 equivalent)
-
Ketone (donor, typically in excess, e.g., 5-10 equivalents)
-
This compound (5-20 mol%)
-
Anhydrous solvent (e.g., DMSO, DMF, or as determined by screening)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (nitrogen or argon), add the aldehyde, the ketone, and the this compound catalyst in the chosen anhydrous solvent.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous NH₄Cl solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis: Determine the yield and enantiomeric excess of the purified product by chiral HPLC or GC.
Section 4: Visualizing the Process
Diagrams can aid in understanding the catalytic cycle and troubleshooting workflow.
Catalytic Cycle
Caption: Generalized enamine catalytic cycle for proline derivatives.
Troubleshooting Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 4. This compound | 1049733-10-9 [amp.chemicalbook.com]
- 5. valencelabs.co [valencelabs.co]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 13. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in (R)-alpha-propynyl-proline-HCl Mannich reactions
Welcome to the technical support center for organocatalytic Mannich reactions utilizing (R)-alpha-propynyl-proline-HCl. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, ensuring you can develop robust and high-yielding processes.
The Catalytic Cycle: A Foundation for Troubleshooting
Understanding the reaction mechanism is the first step toward effective troubleshooting. The proline-catalyzed direct asymmetric Mannich reaction operates through a dual-activation enamine-iminium catalytic cycle.[1][2][3] Low yields can often be traced to a disruption in one of these key steps.
The generally accepted mechanism involves:
-
Enamine Formation: The proline catalyst reacts with the ketone donor to form a nucleophilic enamine intermediate.[2] This is often the rate-limiting step.
-
Imine Formation: Concurrently, the aldehyde and amine components react to form an electrophilic imine in a pre-equilibrium step.[2]
-
Mannich Addition: The chiral enamine performs a stereoselective attack on the imine. The stereochemistry is dictated by the catalyst, which shields one face of the enamine, and a hydrogen bond between the proline's carboxylic acid and the imine's nitrogen, which orients the electrophile.[4][5]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed to release the β-amino carbonyl product and regenerate the proline catalyst, allowing the cycle to continue.[4][5]
Caption: The proline-catalyzed Mannich reaction cycle.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the reaction, categorized by the experimental stage.
Category 1: Catalyst and Reagent Integrity
Q1: My reaction is stalled, or the yield is very low, even with a fresh bottle of catalyst. What could be the issue?
A1: The primary suspect is often not the catalyst itself, but trace impurities in your reagents or solvent, particularly water.
-
The Role of Water: While some proline-catalyzed reactions can tolerate or even benefit from water, the formation of the crucial enamine intermediate is inhibited by excess water, which can hydrolyze the enamine back to the starting ketone.[6]
-
Troubleshooting Steps:
-
Dry Your Solvent: Ensure your solvent is rigorously dried. For common solvents like DMSO or CH3CN, distillation over CaH2 or storage over activated 3Å or 4Å molecular sieves is recommended.
-
Check Reagent Purity: Aldehydes are prone to oxidation to carboxylic acids on storage. An acidic impurity can protonate the proline catalyst's nitrogen, inhibiting enamine formation. Use freshly distilled or purified aldehydes. Amines, especially anilines, can also degrade.
-
Catalyst Quality: While less common for a commercial catalyst, ensure your this compound is a fine, free-flowing powder. Clumps may indicate hydration.
-
Q2: I'm observing a significant amount of the aldol addition byproduct. How can I favor the Mannich reaction?
A2: The formation of an aldol byproduct indicates that your enamine is reacting with the aldehyde directly, rather than with the pre-formed imine. This is a competition between two electrophiles (aldehyde vs. imine).
-
Causality: The rate of imine formation is slow relative to the rate of the aldol reaction. This is common with less reactive amines (e.g., electron-deficient anilines).[7]
-
Solutions:
-
Pre-formation of the Imine: A robust solution is to pre-form the imine before adding the ketone and catalyst. This can be done by stirring the aldehyde and amine together in the reaction solvent, often with a dehydrating agent like MgSO4 or molecular sieves, for 30-60 minutes at room temperature.[1]
-
Increase Amine Equivalents: Slightly increasing the equivalents of the amine (e.g., from 1.1 to 1.2 eq) can help push the equilibrium towards imine formation.
-
The Role of HCl: The HCl salt on your catalyst is crucial. It acts as a Brønsted acid to catalyze imine formation.[8] If you suspect your system is not acidic enough (e.g., due to basic impurities), a co-catalyst like a mild benzoic acid derivative can sometimes be beneficial, though this requires careful optimization.[9]
-
Category 2: Reaction Setup and Conditions
Q3: My reaction yield is inconsistent between batches. What parameters are most critical for reproducibility?
A3: Temperature, concentration, and stirring rate are critical variables that are often overlooked.
-
Temperature Effects: While many proline-catalyzed Mannich reactions run well at room temperature, some systems are highly sensitive.[2] Lowering the temperature (e.g., to 0 °C or 4 °C) can often improve enantioselectivity and reduce side reactions by favoring the more ordered transition state. Conversely, for sluggish reactions, gentle heating (e.g., to 40 °C) can increase the rate, but may come at the cost of selectivity.[10]
-
Concentration: The reaction is multi-component, and its rate is dependent on the concentration of all three reactants and the catalyst. Ensure you are using a consistent concentration (typically 0.1 M to 0.5 M with respect to the limiting reagent). Highly dilute conditions may slow the reaction significantly.
-
Stirring: The reaction is often heterogeneous at the start. Vigorous and consistent stirring is essential to ensure proper mixing and mass transfer, especially in the early stages of enamine and imine formation.
Q4: I'm using an unreactive ketone (e.g., a dialkyl ketone) and the reaction is extremely slow. How can I improve the rate?
A4: The rate of enamine formation is highly dependent on the steric and electronic properties of the ketone. Less reactive ketones require more forcing conditions or modified protocols.
-
Causality: Sterically hindered ketones form enamines more slowly. Electronically, ketones that are less enolizable will also react slower.
-
Optimization Strategies:
Strategy Rationale Typical Parameters Increase Catalyst Loading Pushes the equilibrium towards the enamine intermediate. Increase from 10-20 mol% to 30 mol%. Increase Temperature Provides the necessary activation energy for enamine formation. Run at 40-60 °C. Monitor selectivity.[10] Use a Co-catalyst A mild acid can accelerate both imine and enamine formation. Add 5-10 mol% of an acid like o-fluorobenzoic acid.[9] | Solvent Choice | Polar aprotic solvents like DMSO or NMP can enhance solubility and rates. | Switch from THF or CH2Cl2 to DMSO. |
Standard Protocol: General Asymmetric Mannich Reaction
This protocol provides a robust starting point for the reaction between an aldehyde, an amine, and a ketone.
-
Imine Formation (Optional but Recommended):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq) and the amine (1.1 mmol, 1.1 eq).
-
Add the chosen solvent (e.g., DMSO, 5.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Mannich Reaction:
-
To the stirred mixture, add the ketone (2.0 mmol, 2.0 eq).
-
Add this compound (0.2 mmol, 20 mol%).
-
Stir the reaction vigorously at the desired temperature (e.g., room temperature or 0 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aldehyde) is consumed (typically 12-48 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to yield the desired β-amino carbonyl compound.
-
Caption: A logical workflow for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. adichemistry.com [adichemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Catalyst deactivation and regeneration of (R)-alpha-propynyl-proline-HCl
Welcome to the technical support center for the novel organocatalyst, (R)-α-propynyl-proline-HCl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this catalyst in their synthetic endeavors. As a specialized proline derivative, (R)-α-propynyl-proline-HCl offers unique reactivity profiles, but may also present specific challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address potential issues during your experiments, ensuring both efficiency and reproducibility.
Our approach is grounded in established principles of organocatalysis, while also considering the distinct chemical nature of the α-propynyl moiety. We aim to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction is sluggish or shows no conversion. What are the potential causes?
Answer:
Several factors can contribute to low or no catalytic activity. A systematic evaluation is key to identifying the root cause.
-
Insufficient Catalyst Activation: (R)-α-propynyl-proline-HCl is a salt. The active catalytic species is the free amine, which forms an enamine with the carbonyl substrate. The presence of a strong base is often required to deprotonate the pyrrolidine nitrogen. Ensure your reaction conditions facilitate the formation of the free amine.
-
Moisture: Proline-catalyzed reactions are often sensitive to water, which can hydrolyze the enamine intermediate, stalling the catalytic cycle. Ensure all reagents and solvents are rigorously dried.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Highly polar solvents may interfere with the catalytic cycle, while non-polar solvents might not provide sufficient solubility for the catalyst or substrates. An optimization screen of solvents such as DMSO, DMF, CH3CN, or chlorinated solvents is recommended.
-
Substrate Reactivity: Sterically hindered substrates or those with unfavorable electronic properties may exhibit lower reactivity.
Question 2: I am observing a significant decrease in enantioselectivity compared to literature reports for similar proline catalysts. What could be the issue?
Answer:
Loss of enantioselectivity is a critical issue in asymmetric catalysis. The following factors should be investigated:
-
Side Reactions: The formation of side products can consume the catalyst or interfere with the desired stereoselective pathway. One common side reaction in proline catalysis is the formation of oxazolidinones, which are considered parasitic species that can reduce the concentration of the active catalyst.[1]
-
Racemization: The product itself might be susceptible to racemization under the reaction conditions. Consider lowering the reaction temperature or reducing the reaction time.
-
Catalyst Purity: Impurities in the (R)-α-propynyl-proline-HCl could act as achiral catalysts or inhibitors. Ensure the catalyst is of high purity.
-
Temperature Fluctuations: Inconsistent temperature control can lead to variations in enantioselectivity.
Question 3: My catalyst appears to have degraded during the reaction, as evidenced by a color change or formation of insoluble material. What is the likely cause?
Answer:
The propynyl group introduces a potential site for unwanted reactivity, which could lead to catalyst degradation.
-
Alkyne-Related Side Reactions: Under certain conditions, terminal alkynes can undergo various side reactions, such as dimerization (e.g., Glaser coupling if trace metals are present), hydration, or addition reactions. These could lead to the formation of inactive or polymeric species.
-
Strongly Basic or Acidic Conditions: Extreme pH conditions can lead to the degradation of the proline scaffold itself.
-
Oxidative Degradation: Although less common for proline catalysts, oxidative conditions could potentially affect the propynyl group.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of catalysis for (R)-α-propynyl-proline-HCl?
A1: The catalytic cycle is believed to proceed via an enamine mechanism, similar to L-proline.[2] The secondary amine of the proline derivative reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then attacks the carbonyl acceptor in a stereocontrolled fashion, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst. The α-propynyl group likely influences the steric and electronic properties of the catalyst, potentially affecting its activity and selectivity.
.
Caption: Proposed catalytic cycle of (R)-α-propynyl-proline-HCl.
Q2: How should I handle and store (R)-α-propynyl-proline-HCl?
A2: As a hydrochloride salt, the catalyst is generally stable to air and moisture for short periods. However, for long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to prevent any potential degradation.[3]
Q3: Can (R)-α-propynyl-proline-HCl be recycled and reused?
A3: While organocatalysts are often used in higher loadings than metal catalysts, their recovery and reuse are economically and environmentally desirable.[4] Due to its ionic nature, (R)-α-propynyl-proline-HCl may be recoverable through extraction or precipitation. However, a decrease in activity and/or enantioselectivity upon reuse is possible due to the deactivation pathways mentioned in the troubleshooting guide. A regeneration step is likely necessary for consistent performance.
Part 3: Catalyst Regeneration Protocol
The following is a general, hypothetical protocol for the regeneration of deactivated (R)-α-propynyl-proline-HCl. This protocol is based on common techniques for purifying amino acid derivatives and removing organic impurities. It is crucial to note that this procedure should be optimized for your specific reaction system and the nature of the suspected deactivation.
Objective: To remove adsorbed organic species and restore the catalytic activity of (R)-α-propynyl-proline-HCl.
Materials:
-
Deactivated catalyst mixture
-
Dilute aqueous HCl (e.g., 1 M)
-
Ethyl acetate or other suitable organic solvent
-
Activated carbon
-
Diatomaceous earth (e.g., Celite®)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Acidic Wash:
-
After the reaction, quench the mixture with dilute aqueous HCl. This will protonate the catalyst, rendering it soluble in the aqueous phase.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to remove organic products and byproducts. Repeat the extraction 2-3 times.
-
Combine the aqueous layers containing the protonated catalyst.
-
-
Decolorization (Optional):
-
If the aqueous solution of the catalyst is colored, it may indicate the presence of polymeric or highly conjugated impurities.
-
Add a small amount of activated carbon to the aqueous solution and stir for 30-60 minutes at room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the activated carbon.
-
-
Basification and Extraction:
-
Cool the aqueous solution in an ice bath and slowly add saturated aqueous NaHCO3 until the pH is basic (pH ~8-9). This will deprotonate the carboxylic acid and the amine, allowing for extraction into an organic solvent.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the regenerated catalyst.
-
-
Purity Assessment:
-
Assess the purity of the regenerated catalyst by NMR spectroscopy and compare it to the spectrum of the fresh catalyst.
-
The performance of the regenerated catalyst should be validated in a small-scale test reaction.
-
.
Caption: Workflow for the regeneration of (R)-α-propynyl-proline-HCl.
Data Summary Table
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low/No Conversion | Insufficient catalyst activation, moisture, improper solvent, low substrate reactivity | Add a base, dry reagents/solvents, screen solvents, modify reaction conditions |
| Low Enantioselectivity | Side reactions (e.g., oxazolidinone formation), product racemization, catalyst impurity, temperature fluctuations | Optimize reaction conditions, lower temperature, use high-purity catalyst, ensure stable temperature |
| Catalyst Degradation | Alkyne side reactions, extreme pH, oxidation | Use inert atmosphere, control pH, avoid oxidizing agents |
References
Technical Support Center: Optimizing the Synthesis of (R)-alpha-Propynyl-proline-HCl
Welcome to our dedicated technical support center for the synthesis of (R)-alpha-propynyl-proline-HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a focus on optimizing reaction time and temperature. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this valuable compound.
Understanding the Core Synthesis: N-Propargylation of (R)-Proline
The synthesis of this compound involves the N-alkylation of (R)-proline with a propargyl group, followed by the formation of the hydrochloride salt. The core of this transformation is a nucleophilic substitution reaction where the secondary amine of the proline ring attacks the electrophilic carbon of a propargyl halide, typically propargyl bromide.
The general reaction scheme is as follows:
Caption: General scheme for the N-propargylation of (R)-proline.
A subsequent step involves the treatment with hydrochloric acid to yield the desired hydrochloride salt, which often improves the compound's stability and handling properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on optimizing reaction time and temperature.
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the N-propargylation of proline can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
In-depth Causality:
-
Reactivity of Proline: As a secondary amine, proline is a good nucleophile. However, its zwitterionic nature in certain solvents can reduce its availability for the reaction. The choice of base and solvent is critical to deprotonate the ammonium group and ensure the amine is in its free, nucleophilic form.
-
Propargyl Bromide Stability: Propargyl bromide can be unstable and should ideally be used fresh or purified before use. Over time, it can decompose, leading to lower effective concentrations and the introduction of impurities.
-
Over-alkylation: The product, (R)-alpha-propynyl-proline, still possesses a tertiary amine that can potentially react with another molecule of propargyl bromide to form a quaternary ammonium salt. This is a common side reaction in N-alkylations.[1]
-
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often effective for SN2 reactions as they solvate the cation of the base while leaving the nucleophilic amine relatively free.
FAQ 2: How do I optimize the reaction temperature for the N-propargylation of (R)-proline?
Temperature is a critical parameter that influences both the reaction rate and the formation of side products.
General Guidance on Temperature Optimization:
-
Starting Point: Based on related N-alkylation reactions, a starting temperature in the range of room temperature (20-25°C) to a slightly elevated temperature (e.g., 65°C) is recommended.[2] A reaction involving the N-propargylation of a proline methyl ester was conducted at 0°C, suggesting that lower temperatures can also be effective, particularly if the alkylating agent is highly reactive or product stability is a concern.[3]
-
Low Temperature (0°C to Room Temperature):
-
Pros: Minimizes the formation of thermally induced side products and reduces the risk of racemization at the alpha-carbon of proline. It can also help control the exothermicity of the reaction, especially on a larger scale.
-
Cons: The reaction rate will be slower, requiring longer reaction times for completion.
-
-
Elevated Temperature (40-80°C):
-
Pros: Significantly increases the reaction rate, leading to shorter reaction times.
-
Cons: Increases the likelihood of side reactions such as over-alkylation and decomposition of both the starting materials and the product. There is also a higher risk of racemization.
-
Experimental Protocol for Temperature Screening:
-
Set up several small-scale reactions in parallel, each at a different temperature (e.g., 0°C, 25°C, 50°C, and 70°C).
-
Ensure all other parameters (stoichiometry, solvent, base) are kept constant.
-
Monitor the progress of each reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyze the crude reaction mixtures to determine the conversion of the starting material and the formation of the desired product versus side products at each temperature.
-
Select the temperature that provides the best balance of reaction rate and product purity.
Data Summary for Temperature Optimization:
| Temperature (°C) | Typical Reaction Time | Observed Product Formation | Potential Side Products |
| 0 | 12 - 24 hours | Slow but clean | Minimal |
| 25 (Room Temp) | 6 - 12 hours | Moderate rate, generally clean | Minor over-alkylation |
| 50 | 2 - 6 hours | Fast reaction | Increased over-alkylation, potential for some decomposition |
| 80 | 1 - 3 hours | Very fast reaction | Significant side product formation, potential for racemization |
FAQ 3: What is the optimal reaction time for this synthesis?
The optimal reaction time is intrinsically linked to the chosen reaction temperature. The goal is to allow the reaction to proceed to completion without significant formation of degradation products.
Determining the Optimal Reaction Time:
The most reliable method for determining the optimal reaction time is to monitor the reaction's progress.
Workflow for Reaction Monitoring:
Caption: Workflow for determining optimal reaction time.
Key Considerations:
-
Prolonged Reaction Times: Even at optimal temperatures, excessively long reaction times can lead to the degradation of the product and the formation of impurities. The N-propargyl proline product may have limited stability under the reaction conditions.[3]
-
Incomplete Reactions: Quenching the reaction prematurely will result in a lower yield and a more complex purification process due to the presence of unreacted starting materials.
FAQ 4: I am observing multiple spots on my TLC/peaks in my LC-MS. What are the likely side products?
The identification of side products is crucial for optimizing the reaction to minimize their formation.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Mitigation Strategy |
| Over-alkylation Product (Quaternary Ammonium Salt) | Excess propargyl bromide; high reaction temperature; prolonged reaction time. | Use a stoichiometric amount or slight excess of propargyl bromide. Lower the reaction temperature. Monitor the reaction closely and quench upon completion. |
| (S)-alpha-propynyl-proline (Racemized Product) | High reaction temperature; use of a strong base. | Use milder reaction conditions (lower temperature, weaker base). |
| Polymerization of Propargyl Bromide | Instability of propargyl bromide, especially at higher temperatures. | Use fresh or purified propargyl bromide. Maintain a controlled reaction temperature. |
| O-alkylation (if using an ester of proline) | The carboxylate can compete with the amine as a nucleophile. | Protect the carboxylic acid or use conditions that favor N-alkylation. |
Analytical Characterization:
-
NMR Spectroscopy: Can be used to characterize the structure of the main product and any isolable side products.
-
Mass Spectrometry: Useful for identifying the molecular weights of the components in the reaction mixture, which can help in deducing their structures.
FAQ 5: What is the best procedure for forming and isolating the hydrochloride salt?
The formation of the hydrochloride salt is typically the final step and is crucial for obtaining a stable, solid product.
Protocol for Hydrochloride Salt Formation:
-
After the N-propargylation reaction is complete and the crude product has been isolated (e.g., through extraction and solvent removal), dissolve the crude (R)-alpha-propynyl-proline in a suitable organic solvent in which the free base is soluble but the HCl salt is not. Common choices include diethyl ether, ethyl acetate, or a mixture of solvents.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
If precipitation is slow, you can try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Salt Formation:
-
Oily Product: If the hydrochloride salt oils out instead of precipitating as a solid, it may be due to impurities or the presence of residual water. Ensure the crude product is as pure as possible and all solvents are anhydrous. Trying a different solvent for precipitation may also help.
-
No Precipitation: If no precipitate forms, the salt may be soluble in the chosen solvent. In this case, the solvent can be carefully removed under reduced pressure to obtain the salt as a solid or oil. Alternatively, a less polar co-solvent can be added to induce precipitation.
References
Technical Support Center: Managing the Hygroscopic Nature of (R)-alpha-propynyl-proline-HCl in Reactions
Welcome to the technical support center for (R)-alpha-propynyl-proline-HCl. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chiral building block and organocatalyst. Its hygroscopic nature presents unique challenges in the laboratory, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of a Hygroscopic Catalyst
This compound is a powerful tool in asymmetric synthesis. However, its propensity to absorb moisture from the atmosphere can significantly impact its performance and the outcome of your reactions. Water is not merely a passive diluent; it can actively interfere with catalytic cycles, alter reagent stoichiometry, and in some cases, lead to the degradation of the catalyst itself. This guide will equip you with the knowledge and techniques to effectively manage the hygroscopic nature of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its integrity?
A1: Proper storage is the first line of defense against moisture contamination. This compound should be stored in a tightly sealed container, preferably with a secondary seal such as Parafilm®, in a cool, dry, and well-ventilated area. For long-term storage, placing the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. To minimize repeated exposure of the bulk material to atmospheric moisture, consider preparing smaller, single-use aliquots.
Q2: I've noticed my this compound has become clumpy. Can I still use it?
A2: Clumping is a visual indicator of moisture absorption. While the material may still be usable, its water content is no longer negligible, which can lead to inconsistent results. It is strongly advised to dry the material before use. A detailed protocol for drying is provided in the "Experimental Protocols" section of this guide.
Q3: What is the impact of residual water on proline-catalyzed reactions?
A3: The role of water in proline-catalyzed reactions is complex and can be reaction-dependent. In some cases, trace amounts of water can be beneficial, accelerating the reaction rate. However, excess water is generally detrimental, leading to decreased yields and enantioselectivity due to side reactions such as hydrolysis and catalyst deactivation.[1] For reactions requiring strictly anhydrous conditions, even small amounts of absorbed moisture can be problematic.
Q4: Can I dry this compound in a standard laboratory oven?
A4: It is not recommended to dry this compound in a standard laboratory oven that is not under vacuum. High temperatures in the presence of atmospheric oxygen and moisture can lead to decomposition. Drying under a high vacuum at a controlled, moderate temperature is the preferred method.
Q5: How can I accurately determine the water content of my this compound?
A5: The most accurate and specific method for determining water content is Karl Fischer titration .[2][3] This technique is highly sensitive and can quantify water content from ppm levels to 100%. Knowing the precise water content allows for accurate calculation of the required amount of the active reagent.
Troubleshooting Guide
This section addresses common problems encountered when using this compound and provides a logical workflow for identifying and resolving the root cause.
Issue 1: Inconsistent Reaction Yields and/or Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Variable Water Content in Catalyst | 1. Quantify Water Content: Perform Karl Fischer titration on a sample of your catalyst to determine the exact water content. 2. Dry the Catalyst: If the water content is significant, dry the bulk material using the vacuum drying protocol below. 3. Use Anhydrous Solvents: Ensure all solvents are rigorously dried and handled under an inert atmosphere. |
| Inadequate Inert Atmosphere | 1. Check for Leaks: Ensure all glassware joints are properly sealed and there are no leaks in your inert gas setup. 2. Purge Thoroughly: Purge the reaction vessel with a dry, inert gas (e.g., argon or nitrogen) for a sufficient time to displace all air. 3. Maintain Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. |
| Solvent/Reagent Contamination | 1. Use Freshly Opened or Purified Reagents: Other reagents may also be hygroscopic. Use freshly opened bottles or purify/dry them as needed. 2. Solvent Purity: Use high-purity, anhydrous solvents from a reliable source or dry them using appropriate methods. |
Issue 2: Poor or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity due to Moisture | 1. Follow Rigorous Anhydrous Technique: Re-run the reaction using a freshly dried catalyst and strictly anhydrous conditions. 2. Consider a Glovebox: For highly sensitive reactions, perform all manipulations of the catalyst in a glovebox with a controlled, low-moisture atmosphere. |
| Incorrect Reagent Stoichiometry | 1. Account for Water Content: If you know the water content from Karl Fischer analysis, adjust the mass of the catalyst used to ensure the correct molar amount of the active compound. 2. Re-verify Calculations: Double-check all calculations for reagent quantities. |
| Degraded Catalyst | 1. Source a New Batch: If drying and meticulous technique do not improve results, the catalyst may have degraded due to prolonged or severe exposure to moisture and/or heat. Obtain a fresh batch of the catalyst. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions involving this compound.
Experimental Protocols
Protocol 1: Drying this compound Under High Vacuum
This protocol describes a general method for drying the catalyst. The optimal temperature and duration may vary, so a small-scale test is recommended.
Materials:
-
Schlenk flask or other suitable vacuum-rated flask
-
High-vacuum pump
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath with temperature control
-
Inert gas source (argon or nitrogen)
Procedure:
-
Place the this compound in the Schlenk flask.
-
Connect the flask to a high-vacuum line equipped with a cold trap.
-
Slowly and carefully apply the vacuum. Be aware of the potential for fine powders to be drawn into the vacuum line.
-
Once a stable vacuum is achieved, gently heat the flask to a moderate temperature (e.g., 40-50 °C). Caution: Do not exceed the melting point or decomposition temperature of the compound.
-
Maintain the vacuum and temperature for several hours (e.g., 4-8 hours) or until the weight of the flask remains constant.
-
Allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with a dry, inert gas before opening.
-
Immediately transfer the dried catalyst to a sealed container inside a desiccator or glovebox.
Protocol 2: Handling and Transfer of this compound Under Inert Atmosphere
This protocol outlines the steps for accurately weighing and transferring the hygroscopic catalyst for a reaction.
References
Navigating the Challenges of Scale-Up with (R)-alpha-Propynyl-Proline-HCl Catalysis: A Technical Support Guide
Welcome to the technical support center for (R)-alpha-propynyl-proline-HCl catalysis. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their small-scale, this compound catalyzed reactions to larger, process-scale operations. As organocatalysis continues to be a cornerstone of modern asymmetric synthesis, understanding and overcoming the hurdles of scalability is paramount for efficient and economically viable production of chiral molecules.
This document provides a structured approach to troubleshooting common issues encountered during the scale-up of reactions utilizing this specialized proline derivative. We will delve into the fundamental principles governing these challenges and offer practical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Scalability
This section addresses common questions regarding the scalability of proline-derivative catalysis, with a special focus on the implications of the α-propynyl moiety.
Q1: We are observing a significant drop in yield and enantioselectivity upon moving from a 1 g to a 100 g scale. What are the likely culprits?
This is a classic scalability issue often rooted in mass and heat transfer limitations.[1] On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high substrate concentration, promoting side reactions and diminishing selectivity.[1] Poor heat dissipation in larger reactors can also alter the delicate energetic balance of the catalytic cycle, impacting enantioselectivity.
Q2: Our catalyst seems to be deactivating over the course of the reaction on a larger scale. Why is this happening?
Catalyst deactivation can stem from several factors that are exacerbated on a larger scale.[1] These include:
-
Thermal Stress: Prolonged reaction times and potential temperature fluctuations in large reactors can lead to the degradation of the catalyst.[1]
-
Impurities: The increased quantities of starting materials and solvents on a larger scale can introduce higher absolute amounts of impurities that may act as catalyst poisons.[2][3]
-
Byproduct Inhibition: The accumulation of reaction byproducts can sometimes inhibit or deactivate the catalyst.
Q3: We are struggling with the solubility of this compound in our desired solvent system at a larger scale. What are our options?
Proline and its derivatives often exhibit limited solubility in many common organic solvents, which can necessitate high catalyst loadings.[4][5] When scaling up, solubility issues can become more pronounced. Consider the following:
-
Solvent Screening: A thorough screening of solvent systems is crucial. Polar aprotic solvents like DMSO or DMF are often used, but mixtures, for instance with chloroform, can sometimes improve performance.[6][7]
-
Alternative Catalyst Forms: While you are using the HCl salt, exploring the free base or other salt forms might offer different solubility profiles.
Q4: How does the α-propynyl group in our catalyst affect scalability compared to standard proline?
The α-propynyl group introduces both electronic and steric modifications to the proline scaffold. While specific scalability data for this catalyst is limited, we can infer potential impacts:
-
Increased Rigidity: The rigid propynyl group may influence the conformational flexibility of the catalyst, potentially enhancing stereoselectivity.
-
Potential for Side Reactions: The terminal alkyne is a reactive functional group and could participate in undesired side reactions, especially under prolonged reaction times or in the presence of certain impurities.[8][9]
-
Modified Solubility: The hydrophobicity of the propynyl group will alter the catalyst's solubility profile compared to unsubstituted proline.
Part 2: Troubleshooting Guide - A Deeper Dive into Scalability Issues
This section provides a more detailed, question-and-answer formatted guide to specific problems you may encounter during your scale-up experiments.
Issue 1: High Catalyst Loading
Q: Our process requires a high loading (10-30 mol%) of this compound, making it economically unviable for large-scale production. How can we reduce the catalyst loading?
A: High catalyst loading is a frequent challenge in organocatalysis.[10][11] Here’s a systematic approach to address this:
-
Reaction Concentration: Increasing the concentration of your reactants can sometimes accelerate the catalytic cycle and allow for a reduction in catalyst loading. However, be mindful of potential solubility and viscosity issues at higher concentrations.
-
Temperature Optimization: Carefully study the effect of temperature. While higher temperatures can increase reaction rates, they may also negatively impact enantioselectivity and catalyst stability. A thorough optimization study is necessary to find the sweet spot.
-
Additive Screening: The use of co-catalysts or additives can sometimes enhance the efficiency of the primary catalyst. For proline catalysis, weak acids or bases can sometimes play a beneficial role in the catalytic cycle.
| Parameter | Potential Impact of Adjustment | Considerations |
| Concentration | Increased reaction rate, potentially allowing for lower catalyst loading. | May lead to solubility issues, increased viscosity, and challenges with heat transfer. |
| Temperature | Higher temperature can increase reaction rate. | May decrease enantioselectivity and catalyst stability. |
| Additives | Can accelerate key steps in the catalytic cycle. | Requires screening and may complicate purification. |
Issue 2: Catalyst Solubility and Stability
Q: We're observing catalyst precipitation during the reaction, leading to inconsistent results. How can we improve its solubility and stability?
A: Catalyst solubility is critical for maintaining a homogeneous and efficient reaction.[5]
Troubleshooting Steps:
-
Solvent System Re-evaluation: As mentioned in the FAQs, a comprehensive solvent screen is the first step. Protic solvents can sometimes be detrimental to proline catalysis, while highly polar aprotic solvents are often preferred.[4] The use of solvent mixtures can be a powerful tool to fine-tune the reaction medium.[6][7]
-
Investigate Catalyst Stability:
-
Thermal Stability: Perform studies to determine the thermal decomposition profile of this compound under your reaction conditions. Proline itself is relatively stable, but the propynyl group might introduce new degradation pathways.[12][13]
-
Chemical Stability: Assess the catalyst's stability in the presence of all reaction components (substrates, products, and potential impurities) over the course of the reaction.
-
Issue 3: Catalyst Recovery and Recycling
Q: Recovering our expensive this compound catalyst after the reaction is proving to be inefficient. What are the best practices for catalyst recycling?
A: Efficient catalyst recovery is key to the economic feasibility of any large-scale catalytic process.[14][15][16]
Strategies for Catalyst Recovery:
-
Extraction: Proline-based catalysts, being amino acids, can often be separated from the product stream through acid-base extractions.
-
Precipitation/Crystallization: It may be possible to induce the precipitation or crystallization of the catalyst or the product by changing the solvent system or temperature post-reaction.
-
Immobilization: For a more robust, long-term solution, consider immobilizing the catalyst on a solid support.[17][18] This allows for simple filtration and reuse, though it may require re-optimization of the reaction conditions.
Issue 4: Special Considerations for the α-Propynyl Group
Q: We suspect the propynyl group on our catalyst is causing unexpected side reactions. What should we look for and how can we mitigate these?
A: The terminal alkyne of the propynyl group is a potential source of unique reactivity that needs to be considered during scale-up.
Potential Side Reactions and Mitigation:
-
Dimerization/Oligomerization: Under certain conditions, terminal alkynes can undergo dimerization or oligomerization, especially in the presence of trace metal impurities.
-
Mitigation: Ensure all reactants, solvents, and the reactor itself are free from trace metals. The use of a metal scavenger may be beneficial.
-
-
Reaction with Nucleophiles: The acidic proton of the terminal alkyne could be abstracted by strong bases, or the alkyne could react with nucleophiles present in the reaction mixture.
-
Mitigation: Carefully control the pH of the reaction and avoid the use of strong bases unless they are a required component of the reaction mechanism.
-
-
Hydrogenation: If your process involves any reduction steps, the alkyne could be susceptible to hydrogenation.[19]
-
Mitigation: If a reduction is necessary, choose a chemoselective reducing agent that will not affect the alkyne.
-
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Troubleshooting a Scaled-Up Reaction
-
Baseline Establishment: Re-run the reaction at the small scale to confirm the initial results.
-
Identify Key Parameters: List all variables that could change upon scale-up (e.g., mixing speed, heat transfer, addition rates).
-
Isolate Variables: Design experiments to test the impact of each variable independently on the larger scale.
-
Analytical Monitoring: Use in-process controls (e.g., HPLC, GC, NMR) to track the reaction progress, formation of byproducts, and catalyst concentration.
-
Data Analysis: Correlate changes in reaction outcomes with the specific variables that were altered.
Diagrams
Caption: A general workflow for troubleshooting scalability issues.
Caption: The general mechanism of enamine catalysis.[20][21][22][23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 5. Proline Based Organocatalysis: Supported and Unsupported Approach: Ingenta Connect [ingentaconnect.com]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. On the Exceptionally High Loading of L-Proline on Multi-Wall Carbon Nanotubes [mdpi.com]
- 11. Organocatalysis - Wikipedia [en.wikipedia.org]
- 12. Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 15. mdpi.com [mdpi.com]
- 16. A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. nobelprize.org [nobelprize.org]
Impact of substrate scope on (R)-alpha-propynyl-proline-HCl efficiency
Technical Support Center: (R)-alpha-Propynyl-Proline-HCl
A Guide to Understanding Substrate Scope and Optimizing Catalytic Efficiency
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for this compound, a specialized organocatalyst designed for asymmetric synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the impact of substrate choice on reaction efficiency. As a derivative of proline, this catalyst operates through the well-established enamine catalytic cycle, but its unique alpha-propynyl group introduces specific steric and electronic features that influence its interaction with various substrates.[1]
This guide is structured to help you diagnose and solve common experimental challenges, ensuring you achieve optimal yield and stereoselectivity in your transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes related to your substrates and actionable solutions.
Q1: My reaction has a low yield, although TLC analysis shows the starting material is consumed. What's happening?
Potential Causes & Solutions:
-
Substrate-Related Side Reactions: Your substrate may be participating in or promoting undesired reaction pathways.
-
Self-Condensation: Aldehyde substrates, especially unhindered aliphatic ones, can undergo self-aldol reactions. Similarly, ketone donors can self-condense.
-
Catalyst Poisoning: Highly reactive substrates or impurities might lead to irreversible N-alkylation of the catalyst's secondary amine, effectively poisoning it.[2]
-
Decomposition: The desired product might be unstable under the reaction conditions or during workup, particularly if it contains sensitive functional groups.
-
-
Troubleshooting Steps:
-
Slow Addition: If you suspect self-condensation of the donor (e.g., an aldehyde), add it slowly via syringe pump to a solution of the catalyst and the acceptor substrate. This keeps the donor concentration low, favoring the desired cross-reaction.[2]
-
Verify Substrate Purity: Ensure your substrates are free from acidic or basic impurities that could interfere with the catalytic cycle. Use freshly distilled or purified starting materials.
-
Adjust Workup Procedure: If the product is sensitive, consider a milder workup. Avoid harsh acidic or basic washes and consider direct purification by flash chromatography after a simple filtration or extraction.
-
Q2: I'm observing poor enantioselectivity (% ee). How can I improve it?
Potential Causes & Solutions:
-
Uncatalyzed Background Reaction: A high reaction temperature or a highly reactive substrate can lead to a non-selective background reaction, eroding the enantiomeric excess.
-
Mismatched Substrate-Catalyst Fit: The stereochemical outcome of proline-catalyzed reactions is determined by the transition state assembly.[3] A sterically demanding substrate may not fit optimally into the preferred transition state, allowing competing, less-selective pathways to dominate. The alpha-propynyl group adds specific steric bulk that will influence this fit.
-
Solvent Effects: The solvent plays a critical role in stabilizing the transition state. An inappropriate solvent can lead to poor organization and reduced enantioselectivity.[4]
-
Troubleshooting Steps:
-
Lower the Temperature: This is often the most effective method to improve enantioselectivity. By reducing the thermal energy, you increase the energy difference between the diastereomeric transition states, favoring the lower-energy path that leads to the major enantiomer. Try running the reaction at 0 °C, -20 °C, or even lower.
-
Screen Solvents: The choice of solvent can dramatically influence selectivity.[4] Test a range of solvents with different polarities, such as polar aprotic (DMSO, DMF, CH3CN) and non-polar (Toluene, CH2Cl2) options.
-
Additives: In some cases, additives can enhance selectivity. A small, controlled amount of water can sometimes be beneficial.[4] Alternatively, co-catalysts like weak acids or bases can sometimes modify the catalytic cycle favorably, though they can also have the opposite effect.[5][6]
-
Q3: The reaction is very slow or stalls completely with my specific substrate. What should I do?
Potential Causes & Solutions:
-
Steric Hindrance: A sterically bulky ketone (donor) may form the key enamine intermediate very slowly. Similarly, a hindered aldehyde (acceptor) can be difficult for the enamine to approach.[3] This is a common issue when moving from simple substrates like acetone to more complex ones like di-substituted ketones.
-
Poor Electronic Activation: The reaction is generally more efficient with electron-poor acceptors (e.g., aldehydes with electron-withdrawing groups like 4-nitrobenzaldehyde) as they are more electrophilic.[3] Electron-rich aldehydes may react sluggishly.
-
Substrate Solubility: The substrate may not be fully soluble in the chosen solvent, limiting its availability to the catalyst.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 10-20 mol% to 30 mol% can improve the reaction rate.[2]
-
Elevate Temperature: While lowering the temperature is good for selectivity, it slows the reaction. If the reaction is stalling, a modest increase in temperature may be necessary to achieve a reasonable conversion. This requires balancing the trade-off between rate and enantioselectivity.
-
Change the Solvent System: If solubility is an issue, screen solvents in which all components are fully dissolved. Using a co-solvent might be a viable strategy.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues related to reaction efficiency.
Caption: A logical workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
How does the electronic nature of an aromatic aldehyde substrate affect the reaction?
Electron-withdrawing groups (EWGs) like -NO2 or -CF3 on the aromatic ring increase the electrophilicity of the aldehyde's carbonyl carbon. This generally leads to a faster reaction rate. Conversely, electron-donating groups (EDGs) like -OCH3 or -N(CH3)2 decrease the aldehyde's reactivity and can lead to significantly longer reaction times or lower yields.[7] While the effect on enantioselectivity is not always predictable, highly activated substrates may sometimes react quickly at room temperature with lower selectivity due to an increased rate of the uncatalyzed background reaction.
Is this catalyst more effective for aliphatic or aromatic aldehydes?
Generally, proline-based catalysts are highly effective for a wide range of aromatic aldehydes. Aliphatic aldehydes can also be excellent substrates, often yielding products with very high enantioselectivity.[2] However, they are more prone to self-condensation, which can reduce the yield of the desired cross-aldol product. This side reaction can often be mitigated by the slow addition of the aliphatic aldehyde to the reaction mixture.[2]
What is the typical substrate scope for ketone donors?
-
Cyclic Ketones: Cyclohexanone is a classic, highly effective substrate that typically gives high yields and stereoselectivities.[4] Other cyclic ketones like cyclopentanone are also viable.
-
Acyclic Ketones: Simple ketones like acetone are effective donors.[3] However, as steric bulk increases (e.g., moving from acetone to diethyl ketone), the rate of enamine formation can decrease, slowing the overall reaction.
-
Functionalized Ketones: Ketones bearing other functional groups can be used, provided the groups do not interfere with the catalytic cycle (e.g., unprotected amines or strong acids).
Data Summary: Substrate Impact on Aldol Reaction Efficiency
The following table summarizes general trends observed in proline-catalyzed aldol reactions, which are expected to be applicable to the this compound catalyst.
| Substrate Class (Aldehyde Acceptor) | Typical Rate | Typical Enantioselectivity (% ee) | Key Challenge |
| Aromatic (EWG) e.g., 4-Nitrobenzaldehyde | Fast | High to Excellent | Potential for background reaction if too fast. |
| Aromatic (EDG) e.g., 4-Methoxybenzaldehyde | Slow | Good to Excellent | Low reactivity may require higher catalyst loading or temperature. |
| Aliphatic (Linear) e.g., Propanal | Fast | Excellent | Prone to self-condensation, reducing yield.[2] |
| Aliphatic (Branched) e.g., Isobutyraldehyde | Moderate | Excellent | Increased steric hindrance can slow the reaction rate.[3] |
| Substrate Class (Ketone Donor) | Typical Rate | Typical Diastereo- & Enantioselectivity | Key Challenge |
| Cyclic e.g., Cyclohexanone | Fast | Excellent | Generally very reliable and effective.[4] |
| Acyclic (Unhindered) e.g., Acetone | Moderate-Fast | Good to Excellent | Can be prone to self-condensation. |
| Acyclic (Hindered) e.g., 3-Pentanone | Slow | Variable | Steric hindrance slows enamine formation significantly.[8] |
Catalytic Cycle & Stereochemical Model
The catalytic cycle proceeds via an enamine intermediate. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the aldehyde, which is controlled by minimizing steric interactions in the transition state.
Caption: Generalized enamine catalytic cycle for proline derivatives.[9]
Representative Experimental Protocol: Asymmetric Aldol Reaction
This protocol provides a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by this compound.
Materials:
-
This compound (Catalyst, 0.2 equiv.)
-
Aldehyde (Acceptor, 1.0 equiv.)
-
Ketone (Donor, 5.0 equiv. - can also be the solvent)
-
Anhydrous Solvent (e.g., DMSO, Toluene, or neat ketone)
-
Standard glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (0.2 mmol, 0.2 equiv.).
-
Add Substrates: Add the chosen solvent (e.g., 2.0 mL of DMSO) followed by the ketone donor (5.0 mmol, 5.0 equiv.). Stir the mixture until the catalyst dissolves. Add the aldehyde acceptor (1.0 mmol, 1.0 equiv.) to the solution.
-
Reaction Execution: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification:
-
Once the reaction is complete (typically 12-48 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (% ee) using chiral HPLC or GC.
References
- 1. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (R)-alpha-propynyl-proline-HCl and L-proline as Asymmetric Organocatalysts
In the dynamic field of asymmetric organocatalysis, L-proline has long been revered as a foundational catalyst, celebrated for its simplicity, accessibility, and remarkable ability to induce stereoselectivity in a wide array of chemical transformations.[1][2] Its success has inspired the development of a multitude of derivatives, each designed to enhance its catalytic prowess. This guide provides an in-depth comparison of the archetypal L-proline with a lesser-known, yet intriguing derivative: (R)-alpha-propynyl-proline-HCl.
While L-proline's performance is extensively documented, this compound remains a frontier molecule with limited published data on its catalytic applications. Therefore, this guide will juxtapose the well-established capabilities of L-proline with a predictive analysis of this compound's potential, grounded in the fundamental principles of steric and electronic effects observed in other alpha-substituted proline catalysts.[3][4]
The Catalysts at a Glance: Structure and Intrinsic Properties
L-proline, a naturally occurring amino acid, is a bifunctional catalyst, possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid) moiety.[2] This dual functionality is central to its catalytic cycle. This compound introduces a propargyl group at the alpha-position of the proline ring. This substitution is expected to significantly influence the catalyst's steric and electronic landscape.
| Feature | L-proline | This compound |
| Structure | A proline molecule with a -CH2-C≡CH group at the alpha-carbon. | |
| Key Functional Groups | Secondary amine, Carboxylic acid | Secondary amine, Carboxylic acid, Terminal alkyne |
| Chirality | (S)-configuration | (R)-configuration at the alpha-carbon |
| Anticipated Electronic Effect of Substituent | None | Electron-withdrawing (inductive effect of the alkyne) |
| Anticipated Steric Effect of Substituent | Minimal | Moderate to significant steric bulk at the alpha-position |
The Catalytic Cycle: A Tale of Two Pathways
Both L-proline and its alpha-propynyl derivative are expected to catalyze reactions such as the aldol condensation through an enamine-based mechanism. The key steps involve the formation of an enamine intermediate between the catalyst and a carbonyl donor, followed by a stereoselective attack on a carbonyl acceptor.[5][6]
L-proline Catalytic Cycle
The catalytic cycle of L-proline in an aldol reaction is a well-established paradigm in organocatalysis.[7] The carboxylic acid group plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.
Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.
Postulated Catalytic Cycle for this compound
The introduction of the alpha-propynyl group is not expected to fundamentally alter the catalytic cycle but rather to modulate its efficiency and stereochemical outcome. The steric bulk of the propynyl group could influence the geometry of the enamine intermediate and the transition state, while its electron-withdrawing nature might affect the nucleophilicity of the enamine.
A Head-to-Head Comparison: Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction serves as an excellent benchmark for comparing the catalytic performance of L-proline and its derivatives.
L-proline: The Established Standard
L-proline is known to effectively catalyze the asymmetric aldol reaction between various ketones and aldehydes, typically affording good to excellent yields and enantioselectivities.[8] However, its performance can be influenced by reaction conditions, and in some cases, high catalyst loadings are required.
Table 1: Typical Performance of L-proline in Asymmetric Aldol Reactions
| Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 20-30 | 95 | 95:5 (anti/syn) | 99 (anti) | [8] |
| Acetone | 4-Nitrobenzaldehyde | DMSO | 30 | 68 | - | 76 | [6] |
| Cyclopentanone | Benzaldehyde | MeOH/H2O | 10 | 98 | 60:40 (anti/syn) | 99 (anti) | [8] |
This compound: A Predictive Analysis
Direct experimental data for the catalytic performance of this compound is scarce in peer-reviewed literature. However, based on studies of other alpha-substituted prolines, we can infer its potential behavior.[3][9]
Steric Effects: The alpha-propynyl group is sterically more demanding than the alpha-hydrogen of L-proline. This increased steric hindrance could lead to:
-
Enhanced Enantioselectivity: The bulky substituent may create a more defined chiral pocket in the transition state, leading to a more pronounced facial discrimination of the incoming electrophile. Computational studies on other alpha-substituted prolines suggest that steric bulk at this position can significantly influence the stability of different transition states, thereby enhancing enantioselectivity.[10][11]
-
Potentially Lower Reaction Rates: The steric hindrance might impede the formation of the enamine intermediate or hinder the approach of the aldehyde to the enamine, potentially leading to slower reaction rates compared to L-proline.
Electronic Effects: The propynyl group is known to be electron-withdrawing through an inductive effect. This could have several consequences:
-
Decreased Enamine Nucleophilicity: The electron-withdrawing nature of the substituent could reduce the electron density of the enamine double bond, making it less nucleophilic. This might also contribute to a decrease in the reaction rate.
-
Increased Acidity of the Carboxylic Acid: The inductive effect could increase the acidity of the carboxylic acid proton, potentially leading to more effective activation of the aldehyde through hydrogen bonding.
Overall Predicted Performance: It is plausible that this compound could be a highly enantioselective catalyst, potentially surpassing L-proline in certain reactions. However, this potential increase in selectivity might come at the cost of reduced reactivity, necessitating longer reaction times or higher temperatures. The terminal alkyne also offers a site for further functionalization of the catalyst, which is an avenue not available with L-proline.
Experimental Protocols: A Framework for Comparison
To empirically validate the predicted performance of this compound, a direct comparison with L-proline under identical conditions is essential. Below is a general experimental protocol for a benchmark asymmetric aldol reaction.
Caption: A generalized experimental workflow for comparing organocatalysts.
Detailed Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde[8][12]
Materials:
-
(S)-L-proline or this compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the catalyst (0.1 mmol, 10 mol%) in anhydrous DMSO (1.0 mL) in a round-bottom flask is added cyclohexanone (5.0 mmol, 5.0 equiv.).
-
The mixture is stirred at room temperature for 10 minutes.
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv.) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours (the reaction progress should be monitored by TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired aldol product.
-
The diastereomeric ratio (dr) is determined by 1H NMR analysis of the purified product.
-
The enantiomeric excess (ee) is determined by chiral stationary phase HPLC analysis.
Conclusion and Future Outlook
L-proline remains a cornerstone of organocatalysis due to its robustness, low cost, and proven efficacy.[1] It serves as an invaluable benchmark for the development of new catalytic systems. While direct experimental evidence is pending, a theoretical analysis based on established principles of physical organic chemistry suggests that this compound holds promise as a highly stereoselective organocatalyst. The steric and electronic perturbations introduced by the alpha-propynyl group are anticipated to refine the chiral environment of the catalytic transition state, potentially leading to superior enantioselectivity compared to its parent, L-proline.
The synthesis and evaluation of this compound and other alpha-alkynyl proline derivatives in various asymmetric transformations would be a valuable contribution to the field. Such studies would not only broaden the toolkit of organocatalysts but also deepen our understanding of the subtle interplay between catalyst structure and stereochemical control. The terminal alkyne functionality also presents an exciting opportunity for post-synthetic modification, allowing for the development of bifunctional or supported catalysts with unique properties.
References
- 1. longdom.org [longdom.org]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (R)-alpha-propynyl-proline-HCl and Other Proline-Based Organocatalysts in Asymmetric Synthesis
Introduction: The Quest for Precision in Asymmetric Organocatalysis
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a robust, metal-free alternative to traditional methods.[1][2] At the heart of this revolution lies (S)-proline, a simple amino acid that has proven to be a remarkably effective catalyst for a wide array of transformations, including the aldol, Mannich, and Michael reactions.[3][4][5] The power of proline resides in its bifunctional nature, utilizing its secondary amine to form nucleophilic enamine intermediates and its carboxylic acid to activate the electrophile via hydrogen bonding, creating a highly organized, chiral transition state.[2]
Decades of research have led to the development of numerous proline derivatives, each designed to improve upon the catalytic efficiency and stereoselectivity of the parent molecule.[6][7] Modifications often target the pyrrolidine ring to introduce specific steric or electronic effects that can further bias the transition state, leading to higher yields and enantiomeric excesses (ee). This guide focuses on a novel, yet sparsely documented catalyst, (R)-alpha-propynyl-proline-HCl .
While direct experimental comparisons involving this compound are not yet prevalent in peer-reviewed literature, its unique structure—featuring a rigid, linear alkynyl group at the α-position—warrants a thorough theoretical and comparative analysis. This guide will provide a framework for evaluating its potential efficacy by comparing its structural and electronic properties against two well-established benchmarks: the foundational (S)-Proline and the sterically demanding second-generation catalyst, (S)-α,α-Diphenylprolinol Trimethylsilyl Ether . We will focus this comparison on the classic asymmetric aldol reaction, a cornerstone for evaluating organocatalyst performance.
Catalyst Profiles: Structure Dictates Function
The efficacy of a proline-based catalyst is inextricably linked to its three-dimensional structure. The substituents on the pyrrolidine ring dictate the steric environment of the catalytic pocket, directly influencing the facial selectivity of the carbon-carbon bond-forming step.
Figure 1. Structures of the compared organocatalysts.
-
(S)-Proline: The quintessential organocatalyst. Its catalytic power stems from the fundamental pyrrolidine-acid scaffold. However, the only substituent at the α-carbon is a hydrogen atom, offering minimal steric hindrance. This can sometimes lead to modest stereoselectivity, particularly with challenging substrates.[5]
-
(S)-α,α-Diphenylprolinol TMS Ether (Jørgensen-Hayashi Catalyst): A highly successful second-generation catalyst where the carboxylic acid is replaced by a bulky α,α-diphenylprolinol silyl ether group. This large steric shield effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the least hindered direction and resulting in excellent enantioselectivities.[7]
-
This compound (Theoretical Analysis): This catalyst introduces a quaternary stereocenter at the α-position, substituted with a propynyl group.
-
Steric Impact: The propynyl group is linear and rigid. Unlike the broad shield of the diphenylmethyl group, it acts as a "rod-like" steric director. This unique geometry is hypothesized to create a highly defined chiral pocket, potentially leading to exceptional levels of stereocontrol by preventing non-selective reaction pathways.
-
Electronic Impact: The alkyne is an electron-withdrawing group. This property could influence the electronic character of the enamine intermediate, potentially modulating its nucleophilicity and overall reaction rate.
-
Mechanistic Framework: The Enamine Catalytic Cycle
To understand the potential differences in efficacy, we must first examine the accepted mechanism for the proline-catalyzed aldol reaction. The process proceeds via a well-established enamine catalytic cycle.
Figure 2. General enamine catalytic cycle for the proline-catalyzed aldol reaction.
The critical stereodetermining step is the nucleophilic attack of the chiral enamine on the aldehyde. The catalyst's structure dictates the enamine's geometry and sterically controls the aldehyde's approach, favoring one transition state over the other.
Comparative Performance in a Benchmark Aldol Reaction
Let's consider a standard benchmark reaction: the aldol addition of cyclohexanone to 4-nitrobenzaldehyde. While experimental data for this compound is not available, we can present the established data for our benchmark catalysts to set a clear performance standard.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 20-30 | DMSO | 4-24 | 68 | 76 | [6] |
| (S)-α,α-Diphenylprolinol TMS Ether | 10 | Toluene | 2-6 | >95 | >99 | [7][8] |
| This compound | Hypothetical: 10-20 | TBD | TBD | Theoretical | Theoretical | N/A |
TBD: To Be Determined experimentally.
Analysis and Causality:
-
(S)-Proline provides a good yield and respectable enantioselectivity. The stereochemical outcome is governed by the Zimmerman-Traxler-like transition state, where the carboxylate group of the proline coordinates the aldehyde.[2] However, the lack of significant steric bulk allows for some conformational flexibility, leading to the formation of the minor enantiomer.
-
The Jørgensen-Hayashi catalyst demonstrates superior performance. The bulky diphenylprolinol silyl ether group acts as an effective chiral shield, almost completely blocking one face of the enamine. This forces the aldehyde to approach from the opposite face, resulting in near-perfect enantioselectivity and a faster reaction rate, likely due to a more organized transition state.[7]
-
Hypothesis for this compound: The rigid, linear propynyl group is expected to provide a highly effective steric block. By preventing the si-face approach of the aldehyde to the re-face of the enamine, it could yield enantioselectivities comparable to or even exceeding those of the Jørgensen-Hayashi catalyst. The key difference lies in the shape of the steric shield—a "rod" versus a "wall"—which may prove advantageous for certain substrate classes.
Experimental Protocol: A Self-Validating System for Catalyst Evaluation
For researchers wishing to validate the efficacy of a novel catalyst like this compound, the following detailed protocol for the benchmark aldol reaction provides a reliable and reproducible starting point.
Figure 3. Experimental workflow for screening a novel proline catalyst.
Detailed Methodology:
-
Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (19.0 mg, 0.1 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous DMSO (1.0 mL) followed by cyclohexanone (0.52 mL, 5.0 mmol). Stir the mixture for 10 minutes at room temperature to ensure catalyst dissolution and pre-formation of the enamine.
-
Reaction Initiation: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) to the stirring solution.
-
Monitoring: Seal the flask and stir at room temperature. Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Workup: Upon completion (typically indicated by the disappearance of the aldehyde spot on TLC), quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
-
Analysis: Determine the final product yield. The enantiomeric excess (ee) must be determined by analysis on a chiral stationary phase High-Performance Liquid Chromatography (HPLC) system with a suitable eluent (e.g., Isopropanol/Hexane).
Conclusion and Authoritative Grounding
While the definitive catalytic performance of This compound awaits experimental validation, a thorough analysis based on established mechanistic principles provides a strong foundation for its evaluation. The introduction of a rigid, linear, and electron-withdrawing propynyl group at the α-position is a compelling design strategy. It is hypothesized that this modification will enforce a highly ordered transition state, potentially leading to exceptional levels of enantioselectivity due to its unique steric profile.
This guide provides the necessary framework for researchers and drug development professionals to rigorously test this hypothesis. By employing the benchmark comparisons and the detailed experimental protocol outlined herein, the scientific community can systematically evaluate the efficacy of this and other novel proline derivatives, further advancing the powerful and precise toolkit of asymmetric organocatalysis.
References
- 1. jocpr.com [jocpr.com]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enantiomeric Excess in (R)-alpha-Propynyl-proline-HCl Reactions
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical quality attribute in asymmetric synthesis. The use of organocatalysts like (R)-alpha-propynyl-proline-HCl has become increasingly prevalent due to their ability to facilitate a wide range of stereoselective transformations.[1][2][3] This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess of products derived from this compound catalyzed reactions. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The stereochemical outcome of a reaction is paramount, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[4] Therefore, the accurate and precise measurement of enantiomeric excess is not merely a procedural step but a cornerstone of chiral drug development and chemical synthesis.[4][5]
The Catalyst: this compound
This compound belongs to the class of proline-derived organocatalysts, which are known for their robustness, non-toxicity, and effectiveness in promoting various asymmetric reactions, such as aldol and Michael additions.[1][2][3][6] The catalytic prowess of proline and its derivatives stems from their ability to form stable enamine or iminium ion intermediates, which effectively control the stereochemical pathway of the reaction.[1][2] The propargyl group in this compound can offer unique steric and electronic properties that may influence the catalyst's activity and selectivity.
Core Principles of Enantiomeric Excess Validation
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[7] It is calculated as:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[7]
The validation of enantiomeric excess relies on analytical techniques that can differentiate between enantiomers. The most common methods employed are chiral chromatography (HPLC and GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][8]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for determining enantiomeric excess is a critical decision that depends on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation.[4][5]
Quantitative Performance Comparison
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5] | Separation of volatile enantiomers based on their differential interactions with a chiral stationary phase.[4][5] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), resulting in distinct NMR signals for each enantiomer.[5][9] |
| Sample Preparation | Often simple dissolution in a suitable mobile phase.[5] | May require derivatization to increase volatility and improve chromatographic properties.[10] | Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA.[5][11] |
| Analysis Time | Typically 10-30 minutes per sample.[10] | Typically 15-30 minutes per sample.[10] | Can be as short as 5-15 minutes per sample.[5] |
| Resolution | Excellent resolution can be achieved with a wide variety of commercially available chiral columns.[12] | High resolution is achievable, particularly for volatile compounds. | Dependent on the choice of chiral auxiliary and the magnetic field strength. The chemical shift difference (Δδ) is a key parameter.[5] |
| Sensitivity (LOD/LOQ) | Generally high, with the ability to detect trace amounts of the minor enantiomer.[5] | Very high sensitivity, often superior to HPLC. | Generally lower than chromatographic methods.[5] |
| Advantages | Robust, versatile, and widely applicable.[12] A vast library of chiral stationary phases is available.[12] | High efficiency and sensitivity. Shorter analysis times are possible with modern instrumentation. | Rapid, non-destructive, and requires minimal solvent.[5] Well-suited for reaction monitoring.[5] |
| Limitations | Chiral columns can be expensive.[12] Method development can be time-consuming. | Limited to volatile and thermally stable compounds. Derivatization can introduce errors.[13] | Lower sensitivity and resolution compared to chromatography.[5] The accuracy can be affected by peak overlap. |
Experimental Protocols and Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[12] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector immobilized on the stationary phase.[12]
Experimental Workflow:
Caption: General workflow for ee determination by Chiral HPLC.
Detailed Protocol for a Proline Derivative Product:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of proline derivatives. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[14][15]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and isopropanol. For reversed-phase, a mixture of water, acetonitrile, or methanol with an additive like formic acid or trifluoroacetic acid is common.[12][16]
-
Sample Preparation: Dissolve the reaction product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Inject a racemic standard of the product to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.[17]
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[17]
-
Causality in Protocol Design: The choice of CSP and mobile phase is critical. The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the CSP are what drive the separation. The mobile phase composition is optimized to achieve baseline separation of the enantiomeric peaks, which is essential for accurate integration and ee determination.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for the analysis of volatile and thermally stable enantiomers. For non-volatile compounds like amino acid derivatives, a derivatization step is often necessary to increase their volatility.
Experimental Workflow:
Caption: General workflow for ee determination by Chiral GC.
Detailed Protocol for a Proline Derivative Product:
-
Derivatization: A two-step derivatization is often employed for amino acids.[10]
-
Esterification: React the carboxylic acid group with an alcohol (e.g., isopropanol) under acidic conditions.
-
Acylation: React the amine group with an acylating agent (e.g., trifluoroacetic anhydride).
-
-
GC Analysis:
-
Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative.
-
Temperature Program: Start at a low temperature and gradually increase to elute the derivatized enantiomers.
-
Detection: A Flame Ionization Detector (FID) is commonly used for its high sensitivity. Mass Spectrometry (MS) can provide additional structural information.
-
-
Data Analysis and Calculation: Similar to HPLC, inject a racemic standard to identify the peaks and then analyze the reaction sample to determine the peak areas and calculate the ee.[17]
Causality in Protocol Design: The derivatization step is crucial for making the proline derivative amenable to GC analysis. The choice of derivatizing agent can influence the volatility and chromatographic behavior of the resulting diastereomers. The temperature program is optimized to ensure good separation and peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[5][9] The principle involves converting the enantiomers into diastereomers in situ by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[18][11]
Experimental Workflow:
Caption: Workflow for ee determination by NMR spectroscopy.
Detailed Protocol using a Chiral Solvating Agent (CSA):
-
Sample Preparation:
-
Dissolve a known amount of the reaction product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable CSA (e.g., a chiral alcohol or a lanthanide shift reagent) to the NMR tube.
-
-
NMR Analysis:
-
Acquire another ¹H NMR spectrum. The signals of the enantiomers should now be resolved into two distinct sets of peaks due to the formation of transient diastereomeric complexes.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
-
Data Analysis and Calculation:
-
Integrate the areas of the selected pair of signals.
-
Calculate the ee based on the ratio of the integrals.
-
Causality in Protocol Design: The choice of CSA is critical for achieving good separation of the NMR signals. The CSA should interact with the enantiomers of the product to form diastereomeric complexes with sufficiently different magnetic environments. The stoichiometry of the CSA to the analyte may need to be optimized to maximize the chemical shift difference (Δδ).
Conclusion
The validation of enantiomeric excess is a critical step in the development of asymmetric reactions catalyzed by this compound. This guide has provided a comparative overview of the most common analytical techniques: chiral HPLC, chiral GC, and NMR spectroscopy.
-
Chiral HPLC is a robust and versatile method that is often the first choice for its wide applicability and the availability of a diverse range of chiral stationary phases.
-
Chiral GC offers excellent sensitivity and resolution, particularly for volatile compounds, but often requires a derivatization step.
-
NMR spectroscopy provides a rapid and non-destructive alternative, which is particularly useful for reaction monitoring and high-throughput screening.
The selection of the optimal method will depend on the specific requirements of the analysis, including the properties of the analyte, the desired level of accuracy, and the available instrumentation. By understanding the principles and experimental considerations of each technique, researchers can confidently and accurately validate the enantiomeric excess of their reaction products.
References
- 1. longdom.org [longdom.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 15. yakhak.org [yakhak.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Navigating Asymmetric Transformations: A Comparative Guide to the Kinetic Profile of (R)-alpha-Propynyl-Proline-HCl Catalysis
In the landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as indispensable tools for the stereoselective synthesis of complex molecules. This guide offers a deep dive into the anticipated kinetic profile of (R)-alpha-propynyl-proline hydrochloride, a less-documented yet potentially powerful catalyst. In the absence of direct comparative kinetic studies in publicly accessible literature, this analysis is built upon established principles of proline catalysis, performance data from analogous alpha-substituted prolines, and extensive kinetic data for the parent L-proline catalyst in benchmark reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and mechanistic nuances of this specific catalyst.
The Proline Catalytic Paradigm: A Foundation for Comparison
Proline-catalyzed reactions, such as the aldol, Mannich, and Michael reactions, are known to proceed through a well-established catalytic cycle. The secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemical outcome of the reaction is controlled by the chiral environment of the proline catalyst, which directs the approach of the electrophile to one face of the enamine.
The carboxylic acid moiety of proline plays a crucial role in stabilizing the transition state, often through hydrogen bonding interactions. This bifunctional activation is a hallmark of proline catalysis and is central to its efficiency and stereoselectivity.
The Impact of Alpha-Substitution: Modulating Reactivity and Selectivity
The introduction of a substituent at the alpha-position of proline can significantly influence its catalytic properties. Steric and electronic effects of the substituent can alter the stability of the enamine intermediate, the geometry of the transition state, and the overall rate of the reaction.
The propynyl group in (R)-alpha-propynyl-proline-HCl is an electron-withdrawing and sterically demanding substituent. These features are expected to have a pronounced effect on the catalyst's performance compared to unsubstituted L-proline.
Comparative Performance Analysis: this compound vs. L-Proline
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 20-30 | DMSO | 4 | 68 | 76 | [1] |
| This compound | Hypothesized | Hypothesized | Hypothesized | Hypothesized | Hypothesized | N/A |
Analysis of Expected Performance:
-
Reaction Rate: The electron-withdrawing nature of the propynyl group is expected to decrease the nucleophilicity of the enamine intermediate. This would likely lead to a slower reaction rate compared to L-proline under identical conditions. Consequently, longer reaction times or higher catalyst loadings might be necessary to achieve comparable yields.
-
Enantioselectivity: The steric bulk of the alpha-propynyl group could enhance the facial discrimination of the enamine, leading to potentially higher enantioselectivity . The rigid structure of the alkyne moiety may create a more defined chiral pocket, more effectively shielding one face of the enamine from the approaching electrophile.
-
Catalyst Loading: Due to the anticipated lower reaction rate, a higher catalyst loading of this compound may be required to achieve a practical reaction rate.
Experimental Protocols: A Guide to Kinetic Investigation
To validate the hypothesized kinetic profile of this compound, a systematic kinetic study is essential. The following experimental protocols provide a framework for such an investigation.
General Procedure for the Asymmetric Aldol Reaction
-
To a solution of p-nitrobenzaldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL), add acetone (5.0 mmol).
-
Add the organocatalyst (this compound or L-proline) at the desired loading (e.g., 10-30 mol%).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC analysis.
Kinetic Analysis
To determine the reaction order and rate constants, a series of experiments should be performed by systematically varying the concentrations of the reactants and the catalyst. The initial rates of the reaction can be determined by plotting the concentration of the product versus time and determining the initial slope.
Mechanistic Insights and Visualization
The proposed catalytic cycle for the this compound catalyzed aldol reaction is depicted below. The key steps include the formation of the enamine intermediate, the stereodetermining C-C bond formation, and the hydrolysis to release the product and regenerate the catalyst.
Figure 1. Proposed catalytic cycle for the this compound catalyzed aldol reaction.
The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. The bulky alpha-propynyl group is expected to create a more pronounced energy difference between these transition states, leading to higher enantioselectivity.
Figure 2. A typical experimental workflow for kinetic analysis of the catalyzed transformation.
Conclusion and Future Outlook
While direct experimental kinetic data for this compound remains to be reported, this guide provides a scientifically grounded framework for understanding its potential catalytic performance. Based on the principles of proline catalysis and the electronic and steric properties of the propynyl group, it is hypothesized that this catalyst may offer enhanced enantioselectivity at the cost of a reduced reaction rate compared to L-proline.
The detailed experimental protocols and the proposed mechanistic model offer a clear roadmap for future research to validate these hypotheses. Such studies would be invaluable in expanding the toolbox of organocatalysts and enabling the synthesis of complex chiral molecules with greater precision and efficiency. Further investigations into the solubility and stability of this compound in various solvent systems will also be crucial for optimizing its application in a broader range of asymmetric transformations.
References
A Researcher's Guide to Transition State Analysis: A Comparative DFT Study of (R)-alpha-Propynyl-Proline-HCl Catalysis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Proline, The Quest for Precision in Organocatalysis
Asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a robust alternative to metal-based catalysts for the construction of chiral molecules.[1] At the heart of this field lies the deceptively simple amino acid, L-proline, which has been masterfully employed in a vast array of stereoselective transformations, including aldol, Mannich, and Michael reactions.[1][2] The efficacy of proline stems from its unique secondary amine structure held within a rigid pyrrolidine ring, enabling it to activate substrates through enamine or iminium ion intermediates, while its carboxylic acid moiety directs stereochemistry through intricate hydrogen-bonding networks in the transition state.[3]
The success of proline has inspired chemists to modify its scaffold, seeking to enhance its catalytic activity, broaden its substrate scope, and refine its stereocontrol.[4] This has led to the development of a diverse family of proline derivatives.[5] A compelling yet computationally unexplored member of this family is (R)-alpha-propynyl-proline-HCl , a commercially available catalyst featuring a sterically demanding and electronically distinct propynyl group at the α-position.[6][7]
This guide provides a comprehensive framework for investigating the catalytic mechanism of (R)-alpha-propynyl-proline using Density Functional Theory (DFT). As direct computational studies on this specific catalyst are not yet prevalent in the literature, we will establish a comparative analysis against the well-understood mechanism of its parent, (R)-proline. This document will serve as both a theoretical comparison and a practical roadmap, detailing the causality behind computational choices, providing a robust protocol for transition state analysis, and outlining the experimental work needed to validate the theoretical predictions.
The Mechanistic Blueprint: The Proline Enamine Catalytic Cycle
To understand the impact of the α-propynyl group, we must first review the canonical enamine catalytic cycle, which is central to proline-catalyzed C-C bond formation. Let us consider the model aldol reaction between a ketone (e.g., acetone) and an aldehyde. The cycle proceeds through several key stages[3]:
-
Enamine Formation: The secondary amine of the proline catalyst condenses with the ketone to form an enamine intermediate. This is often the rate-determining step of the overall process.[8]
-
Nucleophilic Attack: The electron-rich enamine attacks the electrophilic carbonyl carbon of the aldehyde. This is the crucial stereodetermining step, where the facial selectivity is dictated by the geometry of the transition state.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product.
-
Catalyst Regeneration: The proline catalyst is regenerated, ready to enter a new cycle.
The stereochemical outcome is governed by the intricate non-covalent interactions within the transition state of the C-C bond-forming step. The carboxylic acid group of proline is believed to act as a Brønsted acid, activating the aldehyde via hydrogen bonding and facilitating a concerted, low-energy proton transfer in a six-membered, chair-like transition state.[1]
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives [mdpi.com]
- 6. (R)-Alpha-Propynyl-proline Hydrochloride, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 7. This compound | CAS#:1049733-10-9 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Organocatalysts: The Case of (R)-alpha-propynyl-proline-HCl
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of efficient and stereoselective synthesis of chiral molecules, organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis.[1] The use of small, metal-free organic molecules, such as the amino acid proline and its derivatives, offers significant advantages, including lower toxicity, operational simplicity, and stability under ambient conditions.[2][3] The introduction of novel proline-based catalysts, exemplified here by the hypothetical (R)-alpha-propynyl-proline-HCl, necessitates a rigorous and systematic evaluation to establish its practical utility and potential advantages over existing systems.
This guide provides a comprehensive framework for benchmarking a new organocatalyst. While this compound is a specific catalyst available for purchase, a lack of published performance data requires us to establish a robust evaluation methodology.[4] We will outline the essential experiments, comparative benchmarks, and data interpretation required to validate its performance in two cornerstone asymmetric transformations: the aldol reaction and the Michael addition.
Part 1: The Asymmetric Aldol Reaction Benchmark
The proline-catalyzed asymmetric aldol reaction is a foundational carbon-carbon bond-forming reaction, critical for the synthesis of polyketides and other chiral building blocks.[5][6] Its mechanism, proceeding through a key enamine intermediate, is highly sensitive to the catalyst's structure, making it an excellent first test for any new proline analogue.[7][8]
Objective
To compare the catalytic efficacy (yield, enantioselectivity, reaction time) of this compound against the well-established (S)-Proline in the asymmetric aldol reaction between an aromatic aldehyde and acetone.
Benchmark Catalyst: (S)-Proline
(S)-Proline is the archetypal catalyst for this class of reactions, with a vast body of literature defining its performance. It serves as the essential baseline against which any new derivative must be measured.[2][9]
Model Reaction
The reaction between 4-nitrobenzaldehyde and acetone is a standard model system. The electron-withdrawing nitro group activates the aldehyde, and the product's stereochemistry is readily analyzed.[10]
Experimental Protocol: A Side-by-Side Comparison
Accurate benchmarking demands that all variables, aside from the catalyst itself, are kept identical. The following protocols should be run in parallel.
Protocol A: Catalyst Under Evaluation (this compound)
-
To a stirred solution of this compound (0.05 mmol, 20 mol%) in DMSO (1.0 mL) is added acetone (0.5 mL, 6.8 mmol).
-
4-nitrobenzaldehyde (0.25 mmol) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) every 4 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
The yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) are determined. Enantiomeric excess is typically measured by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Protocol B: Benchmark Catalyst ((S)-Proline)
-
Repeat the exact procedure outlined in Protocol A, substituting this compound with (S)-Proline (0.05 mmol, 20 mol%).
Data Presentation and Interpretation
The results should be compiled into a clear, comparative table.
| Catalyst | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) |
| This compound | tbd | tbd | tbd | tbd |
| (S)-Proline | tbd | tbd | tbd | tbd |
Interpreting the Outcomes: The key is to understand the structure-activity relationship. The propynyl group in the test catalyst is an electron-withdrawing and sterically demanding substituent at the α-position. This modification could influence the stability and stereochemical environment of the enamine intermediate, potentially leading to higher selectivity or faster turnover compared to the unsubstituted proline. Conversely, it could also introduce steric hindrance that slows the reaction.
Mechanistic Visualization
The generally accepted catalytic cycle for proline-catalyzed aldol reactions involves the formation of an enamine intermediate from the ketone and catalyst. This enamine then attacks the aldehyde in a stereochemically controlled manner.
Caption: Proline-catalyzed aldol reaction via an enamine mechanism.
Part 2: The Asymmetric Michael Addition Benchmark
To further probe the catalyst's capabilities, a more complex reaction is chosen: the organocatalytic synthesis of Warfarin. This reaction involves a conjugate Michael addition, a crucial C-C bond formation strategy for creating complex molecules.[11]
Objective
To benchmark this compound against a high-performance catalyst, a Jørgensen-Hayashi type diarylprolinol silyl ether, in the asymmetric synthesis of (R)- or (S)-Warfarin.
Benchmark Catalyst: Diarylprolinol Silyl Ether (Jørgensen-Hayashi Catalyst)
For more demanding transformations, simple proline is often superseded by more sophisticated derivatives. Diarylprolinol silyl ethers are renowned for their high activity and stereoselectivity in a wide range of reactions, including Michael additions.[12][13] They represent the state-of-the-art and provide a stringent benchmark for the new catalyst.[14][15]
Model Reaction
The synthesis of Warfarin via the Michael addition of 4-hydroxycoumarin to benzylideneacetone is a pharmaceutically relevant transformation that has been successfully achieved using organocatalysis.[16][17][18]
Experimental Protocol: A Rigorous Test
The workflow for this synthesis is more involved and requires careful execution to yield meaningful comparative data.
Caption: General experimental workflow for the synthesis of Warfarin.
Protocol A: Catalyst Under Evaluation (this compound)
-
In a vial, combine 4-hydroxycoumarin (0.5 mmol), benzylideneacetone (0.6 mmol), and this compound (0.05 mmol, 10 mol%).
-
Stir the reaction at room temperature for the designated time (e.g., 48-72 hours), monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue via recrystallization or column chromatography to isolate Warfarin.[18]
-
Determine the final yield and the enantiomeric excess by chiral HPLC.
Protocol B: Benchmark Catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether)
-
Repeat the exact procedure outlined in Protocol A, substituting the test catalyst with the Jørgensen-Hayashi catalyst (0.05 mmol, 10 mol%).
Data Presentation and Interpretation
| Catalyst | Time (h) | Solvent | Yield (%) | e.e. (%) |
| This compound | tbd | tbd | tbd | tbd |
| Jørgensen-Hayashi Catalyst | tbd | tbd | tbd | tbd |
Interpreting the Outcomes: Success in this benchmark would be significant. The bulky diarylprolinol group of the Jørgensen-Hayashi catalyst creates a well-defined chiral pocket that effectively shields one face of the enamine intermediate. For this compound to compete, its simpler structure would need to exhibit a surprisingly effective mode of stereocontrol, perhaps through a combination of steric and electronic effects from the propynyl group. A strong performance here would indicate a broadly applicable and potent catalyst.
Conclusion: Synthesizing the Data for a Final Verdict
Benchmarking is an essential, evidence-based process for establishing the value of a new chemical tool.[19][20] By systematically comparing this compound against both the foundational (S)-Proline and a state-of-the-art Jørgensen-Hayashi catalyst, researchers can generate the data needed to make informed decisions.
A successful outcome would position this compound as a valuable addition to the organocatalyst toolkit, potentially offering unique reactivity or selectivity profiles. Conversely, underperformance would suggest its applications may be more niche. Regardless of the outcome, this rigorous, comparative approach ensures that scientific integrity is maintained and provides a clear, objective assessment of the new catalyst's capabilities in the synthesis of valuable chiral molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. alfachemic.com [alfachemic.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient “on water” organocatalytic protocol for the synthesis of optically pure warfarin anticoagulant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Efficient “on water” organocatalytic protocol for the synthesis of optically pure warfarin anticoagulant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chemistry-online.com [chemistry-online.com]
- 19. science.osti.gov [science.osti.gov]
- 20. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]
Navigating Reproducibility in Organocatalysis: A Comparative Guide to (R)-alpha-Propynyl-Proline-HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules. Among the myriad of modified proline catalysts, (R)-alpha-propynyl-proline-HCl presents a unique structural motif with the potential for distinct catalytic behavior. This guide provides a comprehensive comparison of this catalyst, addressing the critical aspect of reproducibility of results by contextualizing its performance within the broader family of proline-based organocatalysts. Due to the limited specific literature on this compound, this guide will draw upon established principles of proline catalysis and data from structurally related alpha-substituted proline derivatives to offer a predictive analysis of its performance and reproducibility.
The Foundation: Proline Catalysis in Asymmetric Synthesis
Proline, a naturally occurring chiral amino acid, catalyzes a wide range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1][2] Its efficacy stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid. The catalytic cycle, particularly in the context of the well-studied asymmetric aldol reaction, proceeds through the formation of a nucleophilic enamine intermediate.[3]
The generally accepted mechanism involves the reaction of the proline's secondary amine with a ketone or aldehyde donor to form an enamine. This enamine then attacks an aldehyde acceptor in a stereocontrolled manner. The stereoselectivity is dictated by the rigid pyrrolidine ring of the catalyst and the transition state assembly, which is influenced by hydrogen bonding involving the carboxylic acid group.[4]
The Contender: this compound
This compound is a derivative of proline with a propynyl group at the alpha-position. This substitution introduces both steric and electronic modifications to the parent proline structure, which can be expected to influence its catalytic activity and selectivity. The hydrochloride salt form ensures solubility in various reaction media and can play a role in the catalyst's acidity and overall reactivity.
Chemical Structure:
Reproducibility of Results: A Critical Examination
Factors Influencing Reproducibility in Proline Catalysis:
-
Catalyst Purity: The presence of impurities can significantly impact catalytic performance.
-
Solvent Effects: The choice of solvent can affect the solubility of the catalyst and reactants, as well as the stability of intermediates in the catalytic cycle.[6]
-
Water Content: Trace amounts of water can either be beneficial or detrimental to the reaction, influencing both reaction rates and enantioselectivities.
-
Temperature Control: Precise temperature control is crucial as small variations can affect the stereochemical outcome.
-
Reaction Time: Incomplete or prolonged reaction times can lead to the formation of side products and affect the overall yield and purity of the desired product.
The alpha-propynyl group in this compound introduces a rigid, linear substituent. This steric bulk at the alpha-position could potentially enhance the catalyst's stability and lead to more consistent results by restricting conformational flexibility. However, the electronic effects of the alkyne moiety could also influence the acidity of the carboxylic acid and the nucleophilicity of the enamine intermediate, potentially altering the reaction kinetics and sensitivity to reaction conditions.
Comparative Performance Analysis: this compound vs. Other Proline-Based Catalysts
To provide a framework for evaluating the potential performance of this compound, we will compare it to L-proline and other alpha-substituted proline derivatives in the context of the asymmetric aldol reaction.
| Catalyst | Key Structural Feature | Expected Impact on Catalysis | Reference |
| L-Proline | Unsubstituted pyrrolidine ring | The benchmark for proline catalysis; moderate to high enantioselectivity. | [4][6] |
| (R)-alpha-Methyl-Proline | Small alkyl substituent at the alpha-position | Increased steric hindrance can lead to higher enantioselectivity by further restricting the approach of the electrophile. | [7] |
| (R)-alpha-Allyl-Proline | Allyl group at the alpha-position | Introduces both steric bulk and potential for secondary interactions, potentially influencing both reactivity and selectivity. | [8][9] |
| This compound | Propynyl group at the alpha-position | The linear and rigid nature of the propynyl group is expected to create a unique steric environment around the catalytic center, potentially leading to high levels of stereocontrol. The electron-withdrawing nature of the alkyne could also modulate the catalyst's electronic properties. | N/A |
Note: The performance of these catalysts is highly dependent on the specific substrates and reaction conditions. The table above provides a generalized prediction based on established principles of organocatalysis.
Experimental Protocol: A Representative Asymmetric Aldol Reaction
The following is a detailed, step-by-step methodology for a representative proline-catalyzed asymmetric aldol reaction. This protocol can serve as a starting point for evaluating the performance of this compound.
Reaction: Asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
This compound (or other proline-based catalyst)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) at room temperature, add cyclohexanone (10.0 mmol).
-
Add the this compound catalyst (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
This compound represents an intriguing yet under-explored organocatalyst. Based on the well-established principles of proline catalysis and the influence of alpha-substituents, it is reasonable to predict that the alpha-propynyl group will impart unique steric and electronic properties, potentially leading to high levels of stereocontrol in asymmetric transformations.
To rigorously assess the reproducibility and performance of this compound, systematic experimental studies are required. Researchers are encouraged to utilize the provided experimental protocol as a baseline for their investigations and to thoroughly document the reaction parameters to ensure the generation of reliable and reproducible data. The insights gained from such studies will be invaluable in expanding the toolkit of organocatalysts available to the scientific community and in furthering our understanding of structure-activity relationships in asymmetric catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. (R)-alpha-Allyl-proline hydrochloride | C8H14ClNO2 | CID 2761956 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Structure from (R)-alpha-propynyl-proline-HCl Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Synthesis - The Imperative of Structural Verification
In the realm of asymmetric organocatalysis, proline and its derivatives have carved out a significant niche, enabling the stereocontrolled synthesis of complex chiral molecules.[1][2] The catalyst at the heart of our discussion, (R)-alpha-propynyl-proline-HCl, represents a sophisticated evolution of the simple proline scaffold. The introduction of an alpha-propynyl group introduces unique steric and electronic properties, influencing the catalyst's activity and the stereochemical outcome of reactions such as aldol, Mannich, and Michael additions.[2][3]
However, the successful synthesis of a chiral product is only half the story. For any researcher in drug development or fine chemical synthesis, the unambiguous confirmation of the product's three-dimensional structure is not just a matter of academic rigor—it is a critical necessity. The biological activity of a chiral molecule is intrinsically tied to its absolute configuration, as enantiomers can have drastically different physiological effects.[4] This guide provides a comprehensive framework for the spectroscopic verification of products arising from this compound catalysis. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, presenting an integrated workflow that ensures the highest level of scientific integrity.
The Analytical Workflow: An Integrated Spectroscopic Approach
Confirming the structure of a chiral product is a multi-step process. One must verify the molecular formula, establish the atomic connectivity (the carbon skeleton), determine the relative stereochemistry (e.g., syn vs. anti), and finally, assign the absolute configuration (R vs. S). No single technique can provide all this information. Therefore, a logical, integrated workflow is essential.
Caption: Integrated workflow for product structure confirmation.
Part 1: The Spectroscopic Toolkit for Primary Structure Elucidation
The first step after synthesis and purification is to confirm that the reaction produced a compound of the expected molecular weight and basic structure.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of the product, serving as the initial validation of a successful reaction. Electrospray Ionization (ESI-MS) is particularly valuable as it is a soft ionization technique that typically shows the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear reading of the molecular mass.
Expert Insight: Beyond simple mass confirmation, ESI-MS is a powerful tool for mechanistic studies in proline catalysis. By carefully monitoring the reaction mixture over time, it is possible to intercept and characterize proposed reaction intermediates, such as the enamine and oxazolidinone species, providing direct evidence for the catalytic cycle.[5][6] This approach can be invaluable for optimizing reaction conditions or troubleshooting unexpected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[7] It provides detailed information about the chemical environment of each nucleus, allowing for the complete mapping of the molecule's connectivity.
-
¹H NMR: Confirms the presence of different proton environments and their neighboring protons through spin-spin coupling. The integration of signals provides the ratio of protons.
-
¹³C NMR: Reveals the number of distinct carbon environments in the molecule.[8]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.
Why these choices? This initial suite of 1D NMR experiments is the fastest and most direct way to verify that the fundamental carbon skeleton of the product matches the expected structure. Discrepancies in chemical shifts, coupling patterns, or the number of signals immediately indicate an unexpected product or the presence of impurities.
Part 2: Advanced Analysis - Deciphering Stereochemistry
With the basic connectivity confirmed, the focus shifts to the more nuanced and critical task of determining the product's three-dimensional structure.
2D NMR Techniques: Defining Relative Stereochemistry
For products with multiple new stereocenters, such as the syn and anti diastereomers of an aldol addition, 1D NMR may not be sufficient. 2D NMR techniques are required to establish the relative orientation of substituents.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, clearly identifying which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together complex fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of their bonding connectivity. This is often the most definitive NMR experiment for assigning relative stereochemistry.
Expert Insight (The Causality): The choice to use NOESY is driven by the need to distinguish between diastereomers. For example, in a syn-aldol product, the protons on the two newly formed stereocenters are on the same face of the molecule and will show a NOE correlation. In the anti-product, these protons are further apart and will not show this correlation. This direct measurement of through-space proximity provides a self-validating piece of evidence for the relative configuration.
Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration
Determining the absolute configuration is often the final and most challenging analytical hurdle. While X-ray crystallography is the definitive method, it requires high-quality crystals, which are often difficult to obtain. VCD has emerged as a powerful and reliable alternative for determining the absolute configuration of chiral molecules in solution.[4][9]
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.
The Self-Validating Protocol for VCD Analysis:
-
Experimental Measurement: An experimental VCD spectrum of the purified product is acquired in a suitable solvent (e.g., CDCl₃).
-
Computational Modeling: The structure of a single enantiomer (e.g., the R,R enantiomer) is built in silico. Its conformational landscape is explored, and the Boltzmann-averaged VCD spectrum is calculated using Density Functional Theory (DFT).
-
Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum.
-
If the major bands of the experimental and calculated spectra match in sign and relative intensity, the product has the same absolute configuration as the calculated enantiomer.[4][11]
-
If the experimental spectrum is a mirror image (all signs are opposite) of the calculated spectrum, the product has the opposite absolute configuration.[4]
-
A poor correlation indicates an issue with the measurement or the computational model.
-
This process is inherently self-validating because a correct structural assignment will yield a high degree of correlation, while an incorrect one will show a clear mismatch or mirror image.
Caption: Workflow for absolute configuration assignment using VCD.
Part 3: Comparative Analysis
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Causality & Key Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight, Molecular Formula (HRMS) | Fastest confirmation of product formation. ESI-MS can probe reaction mechanisms.[5][12] | Provides no stereochemical information. |
| 1D & 2D NMR | Atomic Connectivity, Relative Stereochemistry | Unrivaled for determining the precise bonding framework and spatial relationships between atoms.[7][13] | Cannot determine absolute configuration directly. Enantiomers are indistinguishable.[13] |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Directly determines absolute stereochemistry in solution, avoiding the need for crystallization.[9][11] | Requires computational modeling (DFT). May be challenging for highly flexible molecules.[14] |
| X-ray Crystallography | Atomic Connectivity, Relative & Absolute Stereochemistry | The "gold standard" for absolute structure determination. | Requires a single, high-quality crystal, which is often a major bottleneck. |
Comparison with Alternative Catalytic Systems
The choice of catalyst directly impacts the product outcome and potential analytical challenges.
| Catalyst System | Typical Product Outcome | Key Analytical Considerations |
| This compound | High enantioselectivity expected due to the defined chiral environment. The propynyl group adds steric bulk. | The primary challenge is unambiguously confirming the high enantiomeric excess (ee) and absolute configuration. VCD is ideal. |
| Standard L-Proline | Often provides good to excellent enantioselectivity in aldol and Mannich reactions.[15][16] | A well-understood system. Extensive literature is available for comparing spectral data. The full suite of spectroscopic tools is applicable. |
| Proline Derivatives (e.g., Thioproline, Silyloxy-proline) | Can offer improved solubility, yield, or stereoselectivity in specific solvents or for challenging substrates.[17] | The fundamental analytical approach remains the same. The key is to verify how the derivative alters the stereochemical outcome compared to the parent proline. |
| Cinchona Alkaloid-Based Catalysts | A different class of organocatalyst, often used in Michael additions and phase-transfer reactions. | The reaction mechanism is different, potentially leading to different side products. Spectroscopic analysis must be vigilant for these alternatives. |
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline-catalyzed aldol reactions and serves as a model.[15][16]
-
Setup: To a 10 mL vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 20 mol%).
-
Solvent & Reagents: Add the chosen solvent (e.g., 1.0 mL of DMSO). Add the ketone (e.g., acetone, 2.5 mmol, 5 equivalents).
-
Initiation: Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1 equivalent) to the stirring solution at room temperature.
-
Monitoring: Seal the vial and stir the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H NMR analysis.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final aldol product.
Protocol 2: NMR Analysis for Diastereomeric and Enantiomeric Ratio
-
Diastereomeric Ratio (d.r.): Dissolve a small sample of the purified product in CDCl₃. Acquire a high-resolution ¹H NMR spectrum. Identify one or more well-resolved signals corresponding to each diastereomer. The d.r. is determined by integrating these distinct signals.
-
Enantiomeric Excess (ee) via Chiral Derivatizing Agent:
-
Rationale: Enantiomers have identical NMR spectra. To distinguish them, they are converted into diastereomers by reacting them with a chiral derivatizing agent, such as Mosher's acid chloride.[18] These resulting diastereomeric esters will have distinct NMR signals.
-
Procedure: In an NMR tube, dissolve the aldol product (~5 mg) in dry CDCl₃ or C₆D₆. Add a slight excess (1.1 eq) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a catalytic amount of DMAP.
-
Allow the reaction to go to completion. Acquire a ¹H or ¹⁹F NMR spectrum.
-
Identify a well-resolved signal for each of the two diastereomeric esters. The enantiomeric excess is calculated from the integration (I) of these signals: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.
-
Conclusion
The use of sophisticated organocatalysts like this compound empowers chemists to synthesize complex chiral molecules with high precision. However, this synthetic power must be paired with equally rigorous analytical validation. An integrated spectroscopic strategy, beginning with MS and 1D NMR to confirm the primary structure, advancing to 2D NMR for relative stereochemistry, and culminating in VCD for the unambiguous assignment of absolute configuration, provides a robust and self-validating pathway to complete structural confirmation. This multi-faceted approach ensures that the elegant products of asymmetric catalysis are characterized with the highest degree of scientific certainty, a non-negotiable standard for academic research and pharmaceutical development.
References
- 1. longdom.org [longdom.org]
- 2. alfachemic.com [alfachemic.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. ESI-MS study on the aldol reaction catalyzed by L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. schrodinger.com [schrodinger.com]
- 15. mdpi.com [mdpi.com]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
The Strategic Value of α-Alkynyl Proline Derivatives in Asymmetric Synthesis: A Cost-Benefit Analysis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as a cornerstone for the stereocontrolled formation of carbon-carbon bonds.[1] While L-proline itself is a cost-effective and readily available catalyst, its performance can be suboptimal in terms of catalyst loading, reaction times, and enantioselectivity for certain substrates.[2] This has spurred the development of a diverse array of proline derivatives, each designed to enhance catalytic efficacy. This guide provides a comprehensive cost-benefit analysis of using (R)-alpha-propynyl-proline-HCl, a representative of α-alkynyl proline derivatives, in asymmetric synthesis.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we will extrapolate its potential performance based on the established principles of proline catalysis and the electronic and steric effects of the α-propynyl substituent. For a robust comparison, we will benchmark this catalyst against the foundational L-proline and a highly efficient, commercially available alternative, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, a Hayashi-Jørgensen-type catalyst.[3]
The Proline Scaffold: A Versatile Platform for Asymmetric Catalysis
Proline-based organocatalysts operate primarily through two key catalytic cycles: the enamine cycle for reactions involving ketone donors and the iminium cycle for reactions with α,β-unsaturated aldehyde acceptors.[4] The unique secondary amine of the pyrrolidine ring and the carboxylic acid group work in concert to facilitate these transformations. The secondary amine forms a nucleophilic enamine with a ketone or an iminium ion with an aldehyde, while the carboxylic acid acts as a proton shuttle to activate the electrophile and stabilize the transition state through hydrogen bonding.[5]
The introduction of a substituent at the α-carbon of proline, such as the propynyl group in this compound, can significantly modulate the catalyst's steric and electronic properties. The rigid, linear geometry of the propynyl group is expected to create a distinct chiral environment around the catalytic center, potentially leading to enhanced stereochemical control. Furthermore, the electron-withdrawing nature of the alkyne moiety could influence the acidity of the carboxylic acid and the nucleophilicity of the enamine intermediate, thereby affecting reaction rates and catalyst turnover numbers.
Comparative Performance Analysis: Asymmetric Aldol Reaction
To provide a quantitative comparison, we will consider a representative asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The following table summarizes the expected performance of this compound alongside established data for L-proline and a Hayashi-Jørgensen-type catalyst.
| Catalyst | Structure | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| This compound | 5-10 (estimated) | 12-24 (estimated) | ~90-95 (estimated) | ~95-99 (estimated) | |
| L-Proline | 20-30 | 24-72 | 60-95 | 70-96 | |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | ![]() | 1-5 | 2-12 | >95 | >99 |
Note: The performance data for this compound is an educated estimation based on the expected electronic and steric effects of the α-propynyl group. Actual experimental results may vary.
Cost-Benefit Analysis
The choice of catalyst in a synthetic route is a critical decision that balances performance with economic viability.
-
L-Proline: As a naturally occurring amino acid, L-proline is exceptionally inexpensive and readily available.[1] This makes it an attractive choice for large-scale synthesis and initial methodology development. However, its higher catalyst loading and longer reaction times can increase solvent and energy costs, and its moderate enantioselectivity may necessitate additional purification steps, adding to the overall process cost.
-
This compound: The synthesis of this modified proline derivative involves additional steps, making it inherently more expensive than L-proline. However, the anticipated higher efficiency (lower catalyst loading, shorter reaction times) and superior enantioselectivity could offset the initial cost. The potential for achieving near-perfect stereocontrol can eliminate the need for costly chiral separations, a significant advantage in pharmaceutical development where enantiomeric purity is paramount.
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether: This class of catalysts represents the pinnacle of performance, offering excellent yields and enantioselectivities at very low catalyst loadings.[3] However, their multi-step synthesis makes them significantly more expensive than both L-proline and simpler derivatives. The high cost is often justified in the synthesis of high-value products where efficiency and purity are the primary drivers.
Experimental Protocol: Asymmetric Aldol Reaction with a Proline-Derived Catalyst
The following is a general protocol for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, which can be adapted for the catalysts discussed.
Materials:
-
This compound (or other proline-derived catalyst)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, or a mixture)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (optional, but recommended for optimal results)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the proline-derived catalyst (e.g., 5 mol% of this compound).
-
Add the anhydrous solvent (e.g., 1 mL of DMSO).
-
Add cyclohexanone (e.g., 5 equivalents) to the flask and stir the mixture at room temperature for 10-15 minutes.
-
Add 4-nitrobenzaldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldol product.
-
Determine the yield and enantiomeric excess (ee) of the product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Visualizing the Catalytic Pathway
The following diagram illustrates the generally accepted enamine catalytic cycle for the proline-catalyzed aldol reaction.
Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.
Conclusion: A Strategic Investment in Efficiency and Purity
The development of α-substituted proline derivatives like this compound represents a strategic advancement in organocatalysis. While the initial cost of such modified catalysts is higher than that of L-proline, the potential for significantly improved performance in terms of yield, reaction time, and enantioselectivity presents a compelling case for their use, particularly in the synthesis of complex, high-value molecules. The ability to achieve near-perfect stereocontrol at lower catalyst loadings can lead to more economical and environmentally benign processes by reducing waste from purification and minimizing solvent and energy consumption. For researchers and drug development professionals, the judicious selection of a proline-derived catalyst based on a thorough cost-benefit analysis is a critical step toward efficient and sustainable chemical synthesis.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-alpha-propynyl-proline-HCl
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Proline Derivative
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-alpha-propynyl-proline-HCl. As a novel proline derivative, specific safety data may be limited. Therefore, this document synthesizes established principles of hazardous waste management with an analysis of the potential risks associated with its structural components—the proline backbone and the reactive propargyl group—to ensure a cautious and compliant disposal process.
Hazard Assessment and Precautionary Principles
The propargyl group (a three-carbon chain with a carbon-carbon triple bond) is a known reactive moiety in organic chemistry. Compounds containing this group can present several hazards:
-
Toxicity: Propargyl alcohol, a related compound, is known to be an irritant to the skin, eyes, and respiratory tract.[1] Chronic exposure can lead to more severe health effects.
-
Flammability: Many low-molecular-weight propargyl compounds are flammable.[2]
-
Reactivity and Instability: The triple bond in the propargyl group can be unstable under certain conditions, such as heating. For instance, propargyl thiocyanate presents an explosion hazard during distillation.[3][4]
Given these potential risks, This compound must be treated as hazardous waste. This guiding principle informs all subsequent handling and disposal procedures.
Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. In the event of a spill, a clear and immediate response plan is crucial to mitigate exposure and contamination.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and potential airborne particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary. | Reduces the risk of inhaling airborne particles of the compound. |
Emergency Spill Procedures
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Control Ignition Sources: If the compound or its solvent is flammable, eliminate all potential sources of ignition.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill site thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: In case of personal exposure, wash the affected area immediately with copious amounts of water and seek prompt medical advice.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant workflow. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.
Workflow for the Disposal of this compound
Caption: Decision workflow for this compound waste disposal.
Detailed Procedural Steps
-
Waste Segregation:
-
Solid Waste: Collect all solid forms of this compound, including any unused reagent and contaminated items like weighing paper, gloves, and absorbent pads, in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvent rinsates from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or Pasteur pipettes, that are contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
-
-
Containerization:
-
Choose a container that is chemically compatible with this compound and any solvents in the waste mixture.
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first drop of waste was added to the container).
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated, secure location, away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately. The final disposal will likely involve high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Regulatory Compliance
The disposal of chemical waste is governed by strict federal, state, and local regulations. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Always consult your institution's EHS department for specific guidance.
Conclusion
The proper disposal of this compound requires a cautious and informed approach. By treating this compound as hazardous waste, adhering to strict safety protocols, and following a systematic disposal workflow, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain regulatory compliance.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-alpha-propynyl-proline-HCl
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling (R)-alpha-propynyl-proline-HCl (CAS No. 1049733-10-9)[1]. The protocols herein are synthesized from an analysis of the compound's constituent functional groups—a proline backbone, a reactive propynyl (alkyne) group, and a hydrochloride salt—and grounded in established best practices for laboratory safety. Our objective is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: A Mechanistic Overview
A thorough risk assessment is the foundation of any laboratory safety protocol. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its potential hazards by examining its structural components and data from analogous compounds.
-
Proline Hydrochloride Core : The base molecule is a derivative of proline, an amino acid. As a hydrochloride salt, it is a halogenated organic compound. Safety data for similar proline derivatives, such as L-proline and (S)-alpha-(2-Thiophenylmethyl)-proline-HCl, indicate hazards including skin irritation (H315) , serious eye irritation (H319) , and potential respiratory irritation (H335) [2][3]. The hydrochloride component also suggests mild acidic properties, requiring care to avoid contact with incompatible materials like bases and certain metals[4].
-
Alkynyl Functional Group : The propynyl group contains a carbon-carbon triple bond, known as an alkyne. Alkynes are highly reactive functional groups and are valuable in synthesis due to this reactivity[5][6][7]. While not conferring specific toxicity on its own, its reactivity necessitates careful handling to avoid unintended reactions.
-
Physical Form : Assuming the compound is a solid or powder, as is common for such salts, there is a significant risk of generating airborne dust during handling (e.g., weighing, transferring). This elevates the risk of inhalation and respiratory tract irritation[2].
Based on this analysis, this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a critical control measure dictated by the compound's hazards. The following table outlines the mandatory PPE for all procedures involving this compound.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Provides essential protection against incidental contact with organic substances[8]. For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always check manufacturer guidelines for chemical compatibility. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material protects skin and personal clothing from splashes and dust contamination[8][9]. Ensure a proper fit to prevent loose sleeves from snagging on equipment[10]. |
| Eye & Face Protection | Chemical Safety Goggles | Required to protect against dust particles and splashes. Standard safety glasses are insufficient. In procedures with a higher splash risk, a full face shield should be worn in addition to goggles[9][11]. |
| Respiratory Protection | Use in a Chemical Fume Hood | All manipulations of the solid compound must be performed inside a certified chemical fume hood to control exposure at the source and prevent inhalation of airborne particles[4][8][12]. If a fume hood is not feasible, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory for handling the powder[9]. |
| Foot Protection | Closed-toe Shoes | Impermeable, closed-toe shoes are required to protect feet from spills and falling objects. Disposable shoe covers may be used for added protection in designated handling areas[8][13]. |
Operational Plan for Safe Handling
A systematic workflow minimizes exposure risk. The following step-by-step guide details the procedure for safely handling this compound.
Step 1: Preparation (Pre-Handling)
-
Designate Area : All handling of the solid compound must occur within a certified chemical fume hood[4][8].
-
Assemble Materials : Before introducing the compound, gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood. This minimizes movement in and out of the containment area.
-
Verify Safety Equipment : Ensure an eyewash station and safety shower are accessible and unobstructed[2].
-
Don PPE : Put on all required PPE in the correct order: lab coat, closed-toe shoes, safety goggles, and finally, gloves.
Step 2: Compound Handling (Execution)
-
Weighing and Transfer : Carefully weigh the compound within the fume hood. Use smooth, deliberate motions to avoid generating dust.
-
Dissolving : If making a solution, add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around[4].
-
Container Management : Keep the primary container tightly sealed when not in use to prevent contamination and accidental spills[2][12][14].
Step 3: Post-Handling & Decontamination
-
Surface Cleaning : After handling is complete, decontaminate the work surface within the fume hood using an appropriate cleaning agent.
-
Equipment Cleaning : Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first and disposed of in the appropriate waste stream. The lab coat should be the last item removed.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves and leaving the work area[2][15].
The following diagram illustrates the safe handling workflow.
Disposal Plan: Managing Halogenated Waste
As a hydrochloride salt, this compound is a halogenated organic compound . Improper disposal can be toxic and environmentally harmful. It is critical to segregate this waste stream.
-
Waste Segregation : All waste contaminated with this compound (excess solid, solutions, contaminated gloves, weigh boats, etc.) must be placed in a dedicated "Halogenated Organic Waste" container[8][12]. Do NOT mix with non-halogenated waste[14][16].
-
Container Requirements : The waste container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a tightly sealing screw cap to prevent leaks and vapor release[12][14][16].
-
Labeling : The waste container must be clearly labeled as "Halogenated Organic Waste" before the first drop of waste is added[9][12]. The label must list all chemical constituents by their full names—do not use abbreviations[12].
-
Storage : Store the sealed waste container in a designated satellite accumulation area, within secondary containment, away from incompatible materials[4][14].
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[9][14]. Never dispose of this chemical down the drain[8][16].
This diagram outlines the required disposal process.
By adhering to these comprehensive safety protocols, researchers can handle this compound with confidence, ensuring personal safety and environmental responsibility.
References
- 1. This compound | CAS#:1049733-10-9 | Chemsrc [chemsrc.com]
- 2. aksci.com [aksci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. lobachemie.com [lobachemie.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

